molecular formula C20H18N4 B1244331 Bacteriochlorin

Bacteriochlorin

Número de catálogo: B1244331
Peso molecular: 314.4 g/mol
Clave InChI: BHPNXACHQYJJJS-UHFFFAOYSA-N
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Descripción

Bacteriochlorin is a synthetic tetrapyrrole macrocycle characterized by its intense absorption in the near-infrared (NIR) region, typically between 720-850 nm . This strong NIR absorption is a key advantage for research applications, as it allows for deeper light penetration in biological tissues compared to agents absorbing in the visible spectrum and minimizes background interference from native biomolecules . The compound functions as an efficient photosensitizer; upon excitation with NIR light, it populates a triplet excited state that can generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, via energy transfer to molecular oxygen . This mechanism is central to its research value. Its primary research applications include photodynamic therapy (PDT), where it is investigated for the direct eradication of cancer cells, damage to tumor vasculature, and induction of an antitumor immune response . Studies have shown particular efficacy in overcoming the resistance of pigmented melanomas to PDT . Furthermore, this compound is utilized in antimicrobial photodynamic inactivation (aPDT) against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Micrococcus luteus , as well as the yeast Candida albicans . Beyond biomedical fields, it serves as a chromophore in light-harvesting antennas, for solar energy conversion in dye-sensitized solar cells (DSSCs), and in photocatalysis . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C20H18N4

Peso molecular

314.4 g/mol

Nombre IUPAC

2,3,12,13,22,24-hexahydroporphyrin

InChI

InChI=1S/C20H18N4/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14/h1-2,7-12,21,24H,3-6H2

Clave InChI

BHPNXACHQYJJJS-UHFFFAOYSA-N

SMILES

C1CC2=NC1=CC3=CC=C(N3)C=C4CCC(=N4)C=C5C=CC(=C2)N5

SMILES canónico

C1CC2=NC1=CC3=CC=C(N3)C=C4CCC(=N4)C=C5C=CC(=C2)N5

Sinónimos

2,3,12,13-tetrahydroporphyrin
bacteriochlorin

Origen del producto

United States

Foundational & Exploratory

The Photophysical Landscape of Bacteriochlorins: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bacteriochlorins, a class of tetrapyrrole macrocycles, are distinguished by their potent photophysical properties, positioning them as highly promising photosensitizers in various biomedical applications, most notably in photodynamic therapy (PDT). Their strong absorption in the near-infrared (NIR) region, where light penetration through biological tissues is maximal, coupled with their efficiency in generating cytotoxic reactive oxygen species (ROS), makes them a focal point of intensive research. This technical guide provides an in-depth exploration of the core photophysical properties of bacteriochlorins, detailed experimental methodologies for their characterization, and a visual representation of the key signaling pathways and experimental workflows involved in their application.

Core Photophysical Properties of Bacteriochlorins

The unique photophysical characteristics of bacteriochlorins stem from their reduced porphyrin structure, which significantly alters their electronic properties compared to porphyrins and chlorins. This leads to a bathochromic shift in their longest-wavelength absorption band (Qy band) into the NIR region (typically 700-850 nm) with a high molar extinction coefficient. Upon photoexcitation, bacteriochlorins can relax through several pathways, including fluorescence emission and intersystem crossing to the triplet state, which is pivotal for their photosensitizing capabilities.

Quantitative Photophysical Data

The following tables summarize key photophysical parameters for a selection of bacteriochlorins from the literature, providing a comparative overview for researchers.

Table 1: Absorption and Emission Properties of Selected Bacteriochlorins

Bacteriochlorin DerivativeSolventQy Absorption λmax (nm)Molar Extinction Coefficient (ε) at Qy (M⁻¹cm⁻¹)Fluorescence Emission λmax (nm)Phosphorescence Emission λmax (nm)
Bacteriochlorophyll aToluene78192,000[1]790-850[1]~930
Platinated this compound (6)DMF/MeOH750107,151[2]751[2]Not Reported
Platinated this compound (6-cPt)DMF/MeOH75377,624[2]754[2]Not Reported
Platinated this compound (6-tPt)DMF/MeOH75275,857[2]754[2]Not Reported
Synthetic Cationic this compound (1)Methanol718Not Reported725Not Reported
Synthetic Cationic this compound (3)Methanol729Not Reported735Not Reported
This compound-Chalcone ConjugatesToluene/DMSO780-800Not ReportedNot ReportedNot Reported

Table 2: Excited State Properties and Quantum Yields of Selected Bacteriochlorins

This compound DerivativeSolventFluorescence Quantum Yield (Φf)Singlet State Lifetime (τs) (ns)Triplet State Lifetime (τT) (µs)Intersystem Crossing Quantum Yield (Φisc)Singlet Oxygen Quantum Yield (ΦΔ)
Bacteriochlorophyll aToluene0.20[1]0.3-2.5[3]Not ReportedNot Reported0.60 (in diethyl ether)[4]
Platinated this compound (6)MeOH0.0095[2]1.75[2]10.3 (N₂)Not Reported0.81[2]
Platinated this compound (6-cPt)MeOH0.0093[2]1.67[2]10.1 (N₂)Not Reported0.90[2]
Platinated this compound (6-tPt)MeOH0.0034[2]1.63[2]13.3 (N₂)Not Reported0.64[2]
Synthetic Cationic this compound (1)Methanol0.134.077 (Ar)0.48Not Reported
Synthetic Cationic this compound (3)Methanol0.123.554 (Ar)0.53Not Reported
This compound-Chalcone ConjugatesToluene/DMSO0.05-0.11[5]Not ReportedNot ReportedNot ReportedNot Reported
This compound a (BCA)DMPC LiposomesNot ReportedNot ReportedNot ReportedNot Reported0.33[6]

Experimental Protocols

Accurate characterization of the photophysical properties of bacteriochlorins is crucial for their development and application. The following sections provide detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of bacteriochlorins.

Materials:

  • Spectrophotometer (e.g., Shimadzu UV-2600i)

  • Quartz cuvettes (1 cm path length)

  • This compound sample

  • High-purity solvent (e.g., toluene, methanol, DMF)

  • Volumetric flasks and micropipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the this compound in the chosen solvent with a precisely known concentration (typically in the micromolar range).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain solutions with absorbances in the range of 0.1 to 1.0 at the Qy band maximum.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the wavelength range to scan from the UV to the NIR region (e.g., 300-900 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Record the absorption spectra of each of the diluted this compound solutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λmax) for the Soret and Qy bands.

    • Plot a graph of absorbance at the Qy λmax versus concentration.

    • The molar extinction coefficient (ε) can be calculated from the slope of the linear fit of the data according to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length).

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectra and fluorescence quantum yield (Φf) of bacteriochlorins.

Materials:

  • Fluorometer (e.g., Horiba-Jobin-Yvon FL322)

  • Quartz cuvettes (1 cm path length)

  • This compound sample

  • Fluorescence standard with a known quantum yield (e.g., meso-tetraphenylporphyrin (TPP) in toluene, Φf = 0.11)

  • High-purity solvent

Procedure:

  • Solution Preparation: Prepare dilute solutions of the this compound sample and the fluorescence standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Fluorometer Setup: Set the excitation wavelength (λex) to a wavelength where both the sample and standard absorb. Set the emission wavelength range to cover the expected fluorescence of the this compound.

  • Spectrum Acquisition:

    • Record the fluorescence emission spectrum of the pure solvent (blank).

    • Record the fluorescence emission spectrum of the standard solution.

    • Record the fluorescence emission spectrum of the this compound solution.

  • Data Analysis:

    • Subtract the blank spectrum from the sample and standard spectra.

    • Integrate the area under the corrected emission spectra for both the sample (Asample) and the standard (Astandard).

    • The fluorescence quantum yield of the sample (Φf,sample) is calculated using the following equation: Φf,sample = Φf,standard × (Asample / Astandard) × (ηsample² / ηstandard²) × (Absstandard / Abssample) where η is the refractive index of the solvent, and Abs is the absorbance at the excitation wavelength.

Time-Correlated Single Photon Counting (TCSPC)

Objective: To measure the fluorescence lifetime (τs) of the singlet excited state of bacteriochlorins.

Materials:

  • TCSPC system including a pulsed laser source (e.g., picosecond diode laser), a sensitive detector (e.g., single-photon avalanche diode - SPAD or photomultiplier tube - PMT), and timing electronics.

  • This compound solution (low concentration to ensure single-photon events).

  • Scattering solution for instrument response function (IRF) measurement (e.g., dilute ludox solution).

Procedure:

  • System Setup: Align the optical path and optimize the detector settings. The laser repetition rate should be set to allow for the full decay of the fluorescence before the next pulse.

  • IRF Measurement: Record the instrument response function by measuring the scattered light from the scattering solution at the excitation wavelength.

  • Sample Measurement: Replace the scattering solution with the this compound solution and acquire the fluorescence decay curve. The collection time should be sufficient to obtain good photon statistics.

  • Data Analysis:

    • The fluorescence decay data is analyzed by deconvolution of the instrument response function from the measured fluorescence decay.

    • The decay is typically fitted to a single or multi-exponential decay model to extract the fluorescence lifetime(s).

Laser Flash Photolysis

Objective: To measure the triplet state lifetime (τT) and determine the intersystem crossing quantum yield (Φisc) of bacteriochlorins.

Materials:

  • Nanosecond laser flash photolysis setup with a pump laser for excitation and a probe beam to monitor transient absorption changes.

  • This compound solution, deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen).

  • Actinometer with a known triplet quantum yield (e.g., benzophenone).

Procedure:

  • Sample Preparation: Prepare a deoxygenated solution of the this compound in a suitable solvent.

  • Experiment Setup: Align the pump and probe beams to overlap within the sample cuvette.

  • Transient Absorption Measurement:

    • Excite the sample with a short laser pulse (pump).

    • Monitor the change in absorbance of the probe beam at a wavelength corresponding to the triplet-triplet absorption of the this compound as a function of time.

  • Data Analysis:

    • The decay of the transient absorption signal corresponds to the decay of the triplet state, from which the triplet lifetime (τT) is determined.

    • The intersystem crossing quantum yield (Φisc) can be determined by the comparative method using an actinometer. The initial triplet-triplet absorbance is compared to that of the actinometer under identical excitation conditions.

Signaling Pathways and Experimental Workflows

The application of bacteriochlorins, particularly in PDT, involves complex biological signaling cascades and well-defined experimental procedures. The following diagrams, created using the DOT language for Graphviz, visualize these processes.

Photodynamic Therapy (PDT) Signaling Pathway

Photodynamic therapy with bacteriochlorins primarily induces apoptotic cell death through the generation of reactive oxygen species (ROS). This process involves the activation of key signaling molecules and pathways within the cancer cell.

PDT_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Light Light This compound This compound Light->this compound Excitation Excited_this compound Excited_this compound This compound->Excited_this compound Absorption ROS ROS (¹O₂, O₂⁻, •OH) Excited_this compound->ROS Energy Transfer to O₂ Mitochondria Mitochondria ROS->Mitochondria Damage Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Inhibition MAPK_Pathway MAPK Pathway (p38, JNK) ROS->MAPK_Pathway Activation Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Bax->Mitochondria Promotes Pore Formation Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Execution MAPK_Pathway->Apoptosis Modulates

Caption: PDT-induced apoptosis signaling pathway.

Experimental Workflow: Synthesis of a this compound

The synthesis of stable bacteriochlorins is a critical step in their development. De novo synthesis provides a versatile route to tailor their structure and properties.

Bacteriochlorin_Synthesis_Workflow Start Starting Materials Step1 Step 1: Dihydrodipyrrin-acetal Synthesis Condensation and cyclization reactions Start->Step1 Step2 Step 2: Self-Condensation Acid-catalyzed reaction in organic solvent Step1->Step2 Step3 Step 3: Purification Column chromatography Step2->Step3 Step4 Step 4: Characterization NMR, Mass Spectrometry, UV-Vis Step3->Step4 End Pure This compound Step4->End

Caption: A generalized experimental workflow for the de novo synthesis of bacteriochlorins.[7]

Experimental Workflow: In Vitro Photodynamic Therapy

In vitro studies are essential to evaluate the efficacy of new this compound photosensitizers. This workflow outlines the key steps in a typical in vitro PDT experiment.

In_Vitro_PDT_Workflow Cell_Culture 1. Seed Cancer Cells in Multi-well Plates Incubation 2. Incubate Cells with This compound Solution Cell_Culture->Incubation Light_Control Light Only Control (No Photosensitizer) Cell_Culture->Light_Control Washing 3. Wash Cells to Remove Excess Photosensitizer Incubation->Washing Dark_Control Dark Toxicity Control (No Light Exposure) Incubation->Dark_Control Irradiation 4. Irradiate Cells with NIR Light Source Washing->Irradiation Post_Incubation 5. Post-Irradiation Incubation Irradiation->Post_Incubation Analysis 6. Assess Cell Viability (e.g., MTT Assay, Flow Cytometry) Post_Incubation->Analysis Dark_Control->Analysis Light_Control->Irradiation

Caption: A standard workflow for in vitro photodynamic therapy experiments using bacteriochlorins.[8][9][10]

References

The Dawn of Near-Infrared Photochemistry: A Technical Guide to the Discovery and History of Bacteriochlorins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating journey of bacteriochlorin compounds, from their initial discovery in the realm of photosynthesis to their emergence as powerful tools in modern medicine and materials science. We delve into the key scientific milestones, present critical quantitative data, and provide detailed experimental methodologies for their synthesis and application, with a particular focus on their role in photodynamic therapy (PDT).

A Century of Discovery: From Plant Pigments to Potent Photosensitizers

The story of bacteriochlorins is intrinsically linked to the broader history of porphyrin chemistry. Early pioneers laid the essential groundwork that would later enable the isolation and synthesis of these complex macrocycles.

A pivotal moment in this field was the work of German chemist Hans Fischer . In 1930, Fischer was awarded the Nobel Prize in Chemistry for his research on the constitution of hemin and chlorophyll, and especially for his synthesis of hemin.[1][2][3] His development of synthetic methods to assemble pyrroles into porphyrins was a monumental achievement that paved the way for future explorations of tetrapyrrole chemistry.[1][4]

Building upon this foundation, Robert Burns Woodward , an American chemist at Harvard University, achieved the total synthesis of chlorophyll-a in 1960.[5][6][7][8] This landmark synthesis was a testament to the power of organic chemistry and provided ultimate proof of the structure of this vital photosynthetic pigment.

The natural world, however, had already evolved its own near-infrared absorbing pigments. In 1932, C. B. van Niel first discovered bacteriochlorophylls, the photosynthetic pigments found in various phototrophic bacteria.[9] These naturally occurring bacteriochlorins absorb light at longer wavelengths not utilized by plants or cyanobacteria, enabling these organisms to perform anoxygenic photosynthesis.[9]

While naturally occurring bacteriochlorins were intriguing, their instability, particularly their tendency to dehydrogenate into the corresponding chlorins, posed a significant challenge for their practical application.[10][11] This limitation spurred the development of de novo synthetic routes to create stable this compound analogues. A significant breakthrough came with the introduction of geminal dimethyl groups into the reduced pyrrole rings, a structural modification that "locks in" the this compound's hydrogenation level and prevents adventitious dehydrogenation.[11][12] This innovation, discovered in 2003, opened the door to the creation of a wide array of stable, synthetically tailorable bacteriochlorins, fueling their investigation in diverse fields, most notably in photodynamic therapy.[12]

Quantitative Data Summary

The unique photophysical properties of bacteriochlorins are central to their utility. Their strong absorption in the near-infrared (NIR) region of the electromagnetic spectrum allows for deeper tissue penetration of light, a crucial advantage for applications like PDT. The following tables summarize key quantitative data for a selection of this compound compounds.

Table 1: Photophysical Properties of Selected Bacteriochlorins

Compound/ReferenceSolventQy λmax (nm)Fluorescence Quantum Yield (Φf)Triplet State Lifetime (τT) (µs)Singlet Oxygen Quantum Yield (ΦΔ)
This compound 6 DMF/MeOH7500.009510.3 (N2), 0.237 (Air)0.81
6-cPt DMF/MeOH7530.009310.1 (N2), 0.221 (Air)0.90
6-tPt DMF/MeOH7520.003413.3 (N2), 0.197 (Air)0.64
H-BC [3]Toluene7370.14Not ReportedNot Reported
Chalcone-Bacteriochlorins [13]Toluene780-8000.05-0.11Not ReportedNot Reported

Table 2: In Vitro Photodynamic Therapy Efficacy of Selected Bacteriochlorins

Cell LineThis compoundConcentration (µM)Light Dose (J/cm²)Viability ReductionReference
C-mel (human melanoma) This compound 30.255>99%[1]
HeLa (human cervical cancer) Cationic Bacteriochlorins0.001 - 0.015 - 20Significant[14]
MCF-7 (human breast cancer) F2BGly510~85%[15]
MDA-MB-231 (human breast cancer) F2BGly510~75%[15]
CT26 (murine colon carcinoma) F2BGly510~75%[15]
Eca-109 (human esophageal cancer) TCTB10 (mg/kg in vivo)120Significant in vivo[16]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of bacteriochlorins.

Protocol 1: De Novo Synthesis of a Stable this compound

This protocol is a generalized representation based on the self-condensation of a dihydrodipyrrin-acetal, a common strategy for producing stable bacteriochlorins.[11]

1. Synthesis of the Dihydrodipyrrin-Acetal Precursor:

  • Step 1: Synthesis of 3-(Ethoxycarbonyl)-4-(4-methylphenyl)pyrrole.
  • A suspension of p-tolualdehyde and TosMIC (tosylmethyl isocyanide) in a 2:1 mixture of dry ether and DMSO is added dropwise to a stirred suspension of sodium hydride in ether under an argon atmosphere.
  • The reaction is allowed to proceed for 3 hours, after which water is cautiously added.
  • The aqueous phase is extracted with ether and dichloromethane, and the combined organic layers are dried and concentrated to yield the pyrrole product.
  • Step 2: Formation of the Dihydrodipyrrin-Acetal.
  • The synthesized pyrrole is subjected to a series of reactions including reduction and condensation with an appropriate acetal-containing fragment to yield the dihydrodipyrrin-acetal precursor. The specific steps can vary depending on the desired final structure.

2. Self-Condensation to Form the this compound:

  • The dihydrodipyrrin-acetal is dissolved in acetonitrile to a concentration of 5 mM.
  • Boron trifluoride etherate (BF₃·OEt₂) is added as a catalyst. The concentration of the catalyst can be varied to optimize the yield of the desired this compound.
  • The reaction mixture is stirred at room temperature.
  • The reaction progress is monitored by absorption spectroscopy.
  • Upon completion, the reaction mixture is neutralized and the solvent is removed under reduced pressure.
  • The resulting crude product is purified by column chromatography on silica gel to isolate the this compound.

3. Characterization:

  • The purified this compound is characterized by ¹H NMR spectroscopy, mass spectrometry, and UV-Vis absorption spectroscopy to confirm its structure and purity.

Protocol 2: In Vitro Phototoxicity Assay

This protocol outlines a general procedure for evaluating the photodynamic efficacy of a this compound derivative against a cancer cell line.[17][18][19]

1. Cell Culture:

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of approximately 3,000-5,000 cells per well.
  • Incubate the cells overnight to allow for adherence.

2. Photosensitizer Incubation:

  • On the following day, replace the culture medium with fresh medium containing various concentrations of the this compound photosensitizer.
  • Incubate the cells with the photosensitizer for a predetermined period (e.g., 4-24 hours) in the dark.

3. Irradiation:

  • After incubation, wash the cells twice with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.
  • Add fresh, photosensitizer-free medium to each well.
  • Irradiate the cells with a light source of the appropriate wavelength (corresponding to the Qy absorption band of the this compound, typically in the near-infrared range) at a specific light dose. A set of control plates should be kept in the dark to assess dark toxicity.

4. Viability Assessment:

  • Following irradiation, incubate the cells for another 24-48 hours.
  • Assess cell viability using a standard method such as the MTT assay or a WST-1 assay.[18] This involves adding the respective reagent to the wells and measuring the absorbance at the appropriate wavelength using a microplate reader.
  • Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the photosensitizer that causes 50% cell death upon irradiation) can be determined from the dose-response curves.

Visualizing the Core Mechanisms and Pathways

The following diagrams, generated using the DOT language, illustrate key concepts in this compound science.

PDT_Mechanism cluster_ground_state Ground State cluster_excited_states Excited States cluster_type1 Type I Pathway cluster_type2 Type II Pathway PS Photosensitizer (PS) (Ground State, S0) PS_S1 Excited Singlet State (S1) PS->PS_S1 Light Absorption (hν) PS_T1 Excited Triplet State (T1) PS_S1->PS_T1 Intersystem Crossing (ISC) Radicals Substrate Radicals PS_T1->Radicals Electron/Hydrogen Transfer to Substrate O2_ground Molecular Oxygen (3O2) O2_singlet Singlet Oxygen (1O2) PS_T1->O2_singlet Energy Transfer ROS1 Reactive Oxygen Species (e.g., O2•-, •OH) Radicals->ROS1 Reaction with O2 Cell_Death Cell Death (Apoptosis/Necrosis) ROS1->Cell_Death Oxidative Damage O2_singlet->Cell_Death Oxidative Damage

Mechanism of Photodynamic Therapy (PDT).

Bacteriochlorophyll_Biosynthesis ProtoporphyrinIX Protoporphyrin IX Mg_ProtoporphyrinIX Mg-Protoporphyrin IX ProtoporphyrinIX->Mg_ProtoporphyrinIX Mg-chelatase DV_PChlide_a Divinyl-protochlorophyllide a Mg_ProtoporphyrinIX->DV_PChlide_a Cyclase DV_Chlide_a Divinyl-chlorophyllide a DV_PChlide_a->DV_Chlide_a POR Chlide_a Chlorophyllide a DV_Chlide_a->Chlide_a DVR Bacteriochlorophyllide_a 3-Vinyl-Bacteriochlorophyllide a Chlide_a->Bacteriochlorophyllide_a Chlorophyllide a reductase (COR) Bacteriochlorophyll_a Bacteriochlorophyll a Bacteriochlorophyllide_a->Bacteriochlorophyll_a Bacteriochlorophyll synthase (BchG)

Simplified Biosynthetic Pathway of Bacteriochlorophyll a.

Synthetic_Workflow Start Simple Acyclic Precursors (e.g., Aldehydes, Pyrroles) Precursor_Synth Synthesis of Dihydrodipyrrin Intermediate Start->Precursor_Synth Condensation Acid-Catalyzed Self-Condensation Precursor_Synth->Condensation Purification Chromatographic Purification Condensation->Purification Characterization Spectroscopic and Analytical Characterization Purification->Characterization Final_Product Stable Synthetic This compound Characterization->Final_Product

General Workflow for De Novo this compound Synthesis.

References

Bacteriochlorin: A Technical Guide to the Core Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the bacteriochlorin macrocycle, a key chromophore in natural photosynthesis and a promising platform for various biomedical applications. We will explore its fundamental structure, chemical formula, physicochemical properties, and the experimental protocols used for its synthesis and characterization. Furthermore, this guide will illustrate its role in critical biological and therapeutic pathways.

Core Structure and Chemical Formula

Bacteriochlorins are tetrapyrrole pigments, structurally related to porphyrins and chlorins.[1] The defining feature of the this compound core is the presence of two reduced pyrrole rings (specifically, pyrroline rings) opposite each other within the macrocycle.[2][3][4] This contrasts with porphyrins, which have no reduced rings, and chlorins, which have only one.[2][3] This increased saturation dramatically alters the molecule's electronic and photophysical properties.

The parent, unsubstituted this compound is an unstable compound that readily oxidizes.[1] However, synthetic strategies have been developed to create stable bacteriochlorins, often by adding geminal alkyl groups (e.g., two methyl groups) to the reduced pyrrole rings, which "lock-in" the this compound's hydrogenation level.[5][6][7]

Below is a diagram of the core this compound structure.

Figure 1: Core chemical structure of a free-base this compound.

Physicochemical and Spectroscopic Properties

The reduction of two pyrrole rings in the this compound macrocycle results in distinct physicochemical properties compared to porphyrins and chlorins. Most notably, bacteriochlorins exhibit a very strong, characteristic long-wavelength absorption band (the Qy band) in the near-infrared (NIR) region, typically between 700 and 1000 nm.[8] This property makes them highly attractive for applications requiring deep tissue penetration of light, such as photodynamic therapy (PDT).[4][5][7]

The specific properties of any given this compound are highly dependent on the peripheral substituents, the presence and type of a central metal ion, and the solvent environment. The table below summarizes general quantitative data for representative synthetic bacteriochlorins.

PropertyTypical Value/RangeNotes
Chemical Formula (Core) C₂₀H₁₈N₄This is for the unsubstituted, free-base this compound macrocycle.
Molar Mass (Core) 314.39 g/mol For the unsubstituted, free-base this compound macrocycle.
Qy Absorption Maximum 720 - 850 nmThis strong absorption in the NIR is a hallmark of bacteriochlorins.[4] The exact wavelength is tuned by peripheral groups and the central metal.[9]
Molar Extinction Coeff. (Qy) > 100,000 M⁻¹cm⁻¹Bacteriochlorins possess one of the strongest electronic transitions found in organic chromophores.[8]
Fluorescence Quantum Yield (Φf) 0.05 - 0.20This value is highly variable. For example, yields for some this compound-chalcones are in the 0.05-0.11 range.[10] The yield is influenced by the central metal and substituents.
Triplet State Lifetime (τT) Varies (e.g., ~µs range)Important for applications like PDT that rely on the triplet state. Water-soluble derivatives have shown long triplet lifetimes.[11]
Singlet Oxygen Yield (ΦΔ) Can be high (e.g., >0.5)A critical parameter for PDT efficacy. Cationic bacteriochlorins, for instance, are effective photosensitizers.[7] Water-soluble derivatives also show high singlet oxygen quantum yields.[11]

Naturally Occurring Bacteriochlorins: The Bacteriochlorophylls

In nature, bacteriochlorins are found as bacteriochlorophylls, the primary photosynthetic pigments in various phototrophic bacteria.[2][3] These molecules contain a central magnesium (Mg²⁺) ion and various peripheral substituents. Bacteriochlorophylls a, b, and g possess the core this compound structure.[2][3][12]

Bacteriochlorophyll TypeMolecular Formula (example)Found In
Bacteriochlorophyll a MgC₅₅H₇₄N₄O₆The most abundant type, found in purple bacteria, green sulfur bacteria, and others.[2][13]
Bacteriochlorophyll b C₃₅H₃₄MgN₄O₆ (Bacteriochlorophyllide b)Found in some purple bacteria.[12][13] Its structure includes an ethylidene group at the C8 position.[12]
Bacteriochlorophyll g C₃₅H₃₄MgN₄O₅ (Bacteriochlorophyllide g)Found in heliobacteria.[2][3] It is characterized by a vinyl group at the C3 position and an ethylidene group at the C8 position.[12]

Experimental Protocols

De novo synthesis is required to create stable bacteriochlorins with tailored properties, as naturally occurring ones can be unstable.[5] A common strategy involves the acid-catalyzed self-condensation of a dihydrodipyrrin precursor.[6][14]

Protocol: Synthesis via Dihydrodipyrrin-acetal Self-Condensation [6]

  • Precursor Synthesis: An appropriately substituted dihydrodipyrrin-acetal is synthesized through a multi-step process. This precursor is designed with gem-dimethyl groups that will ultimately reside on the reduced pyrroline rings of the final this compound, ensuring its stability.[6]

  • Condensation Reaction: The dihydrodipyrrin-acetal precursor is dissolved in an appropriate solvent, such as acetonitrile (CH₃CN).

  • Acid Catalysis: A Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂), is added to the solution.

  • Incubation: The reaction mixture is stirred at room temperature under an inert atmosphere. The self-condensation proceeds without the need for an external oxidant.[6]

  • Purification: The resulting mixture, which may contain multiple this compound products, is separated and purified. This is typically achieved using column chromatography on a silica gel stationary phase with an appropriate eluent system (e.g., dichloromethane/methanol).[5][15]

1. UV-Vis-NIR Spectroscopy:

  • Purpose: To confirm the formation of the this compound macrocycle and assess its purity.

  • Methodology: The purified compound is dissolved in a suitable solvent (e.g., CH₂Cl₂). The absorption spectrum is recorded. A characteristic intense Qy band in the 720-850 nm region and a Soret band around 350-400 nm are indicative of the this compound structure.[5][9]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To elucidate the precise chemical structure and confirm the identity of peripheral substituents.

  • Methodology: ¹H NMR spectra are acquired by dissolving the sample in a deuterated solvent. The chemical shifts and coupling patterns of the protons provide detailed structural information. For example, the signals for the inner NH protons typically appear at very high field (negative ppm values).[5]

3. Mass Spectrometry (MS):

  • Purpose: To determine the molecular weight of the synthesized compound, confirming its elemental composition.

  • Methodology: Electrospray ionization mass spectrometry (ESI-MS) is commonly used. The observed mass-to-charge ratio (m/z) is compared to the calculated value for the expected molecular formula to confirm the identity of the product.[5]

Biological Pathways and Therapeutic Applications

In nature, the this compound macrocycle is synthesized from a chlorin precursor. The key enzymatic step is the reduction of the C7-C8 double bond of a chlorophyllide a intermediate, which converts the chlorin ring system into a this compound.[2][16] This reaction is catalyzed by the enzyme chlorophyllide a reductase (COR).[2]

Biosynthesis_Pathway Chlorophyllide_a Chlorophyllide a (Chlorin Core) COR Chlorophyllide a Reductase (COR) Chlorophyllide_a->COR Bacteriochlorophyllide_a Bacteriochlorophyllide a (this compound Core) COR->Bacteriochlorophyllide_a Reduction of C7-C8 bond

Figure 2: Simplified biosynthesis of a this compound core from a chlorin precursor.

Bacteriochlorins are excellent photosensitizers for PDT due to their strong NIR absorption.[4][7] Upon activation by light of a specific wavelength, the this compound transitions to an excited triplet state. This excited state can then react with molecular oxygen to produce highly cytotoxic reactive oxygen species (ROS), which induce cell death in the target tissue (e.g., a tumor).[17]

This process can occur via two main pathways:

  • Type I: Involves electron transfer from the excited photosensitizer to molecular oxygen or other substrates, forming superoxide anions and other radicals.[17]

  • Type II: Involves energy transfer from the excited photosensitizer to ground-state triplet oxygen, generating highly reactive singlet oxygen.[17]

Many bacteriochlorins can mediate both Type I and Type II mechanisms.[17]

PDT_Mechanism cluster_PS Photosensitizer (this compound) S0 Ground State (S₀) S1 Excited Singlet State (S₁) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing O2 ³O₂ (Oxygen) T1->O2 Energy/Electron Transfer Light Light (NIR) Light->S0 Absorption ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻•) CellDeath Cell Death (Apoptosis/Necrosis) ROS->CellDeath

Figure 3: General mechanism of this compound-mediated Photodynamic Therapy (PDT).

References

Unveiling the Tetrapyrrole Twins: A Technical Guide to the Fundamental Differences Between Chlorins and Bacteriochlorins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of tetrapyrrolic macrocycles, chlorins and bacteriochlorins stand out for their profound impact on biological systems and their burgeoning potential in therapeutic applications. From their central role in photosynthesis to their application as potent photosensitizers in photodynamic therapy (PDT), a deep understanding of their fundamental differences is paramount for researchers and drug development professionals. This in-depth technical guide delineates the core distinctions between these two classes of molecules, focusing on their structural nuances, spectroscopic signatures, and the resultant implications for their functional roles.

The Core Architectural Distinction: A Tale of Two Double Bonds

At the heart of the differences between chlorins and bacteriochlorins lies their degree of saturation within the porphyrin macrocycle. Porphyrins, the parent compounds, are fully aromatic systems. Chlorins and bacteriochlorins are progressively reduced derivatives, a structural modification that dramatically alters their electronic and photophysical properties.

  • Chlorins: Possess one reduced pyrrole ring (a pyrroline ring), meaning one of the double bonds in a single pyrrole subunit is saturated. This partial saturation breaks the full D4h symmetry of the porphyrin macrocycle to C2v symmetry. A prime natural example is chlorophyll, the cornerstone of photosynthesis in plants and cyanobacteria.[1][2]

  • Bacteriochlorins: Feature two reduced pyrrole rings in opposite positions of the macrocycle. This further reduction to a tetrahydroporphyrin structure imparts a distinct molecular geometry and electronic configuration.[3][4] Bacteriochlorophylls, found in photosynthetic bacteria, are the natural archetypes of this class.[1][2]

This fundamental structural variance is the primary determinant of their differing spectroscopic and functional characteristics.

G Structural Comparison of Porphyrin, Chlorin, and Bacteriochlorin cluster_porphyrin Porphyrin cluster_chlorin Chlorin cluster_this compound This compound P Fully Aromatic Macrocycle (18 π-electron system) C One Reduced Pyrrole Ring (Dihydroporphyrin) P->C Reduction B Two Opposite Reduced Pyrrole Rings (Tetrahydroporphyrin) C->B Further Reduction

Structural progression from porphyrin to this compound.

Spectroscopic Signatures: The Fingerprints of Reduction

The reduction of peripheral double bonds in chlorins and bacteriochlorins leads to profound changes in their electronic absorption spectra, providing a clear method of differentiation. The two main absorption bands in these tetrapyrroles are the intense Soret band (or B band) in the near-UV region and the weaker Q bands in the visible and near-infrared (NIR) regions.

  • Soret Band: In both chlorins and bacteriochlorins, the Soret band remains a prominent feature, typically located around 400 nm.[5] However, its exact position and intensity can be influenced by substituents and the molecular environment.

  • Q Bands: The Q bands are most informative for distinguishing between these two classes.

    • Chlorins: The reduction of symmetry from porphyrins lifts the degeneracy of the Q bands, resulting in a significantly intensified lowest-energy Qy band that is bathochromically (red-shifted) shifted to approximately 650-700 nm.[3][4]

    • Bacteriochlorins: The further reduction in bacteriochlorins causes an even more dramatic red-shift of the lowest-energy Qy absorption band into the NIR region, typically between 700 and 850 nm.[3][4][6] This strong absorption in the NIR is a hallmark of bacteriochlorins and is crucial for their applications in deep-tissue imaging and PDT, as light in this region can penetrate biological tissues more effectively.[6]

Table 1: Comparative Spectroscopic and Photophysical Properties
PropertyChlorinsBacteriochlorins
Qy Absorption Maxima (λmax) ~650 - 700 nm[3][4]~700 - 850 nm[3][4][6]
Soret Band (B band) ~400 nm[5]~360-400 nm
Fluorescence Emission ~650 - 720 nm~720 - 850 nm
Fluorescence Quantum Yield (Φf) 0.15 - 0.34[7][8]Generally lower than chlorins
Singlet Excited-State Lifetime (τS) 4.2 - 10.9 ns[7][8]Generally shorter than chlorins
Intersystem Crossing Quantum Yield (ΦISC) HighHigh
Singlet Oxygen Quantum Yield (ΦΔ) HighHigh

Stability and Synthesis: Practical Considerations

The increased saturation in bacteriochlorins comes at a cost of reduced aromaticity and, consequently, lower stability compared to chlorins. Bacteriochlorins are more susceptible to oxidation, which can convert them back to the corresponding chlorin or even the fully aromatic porphyrin.[9] This instability has historically posed a challenge for their synthesis and application. However, modern synthetic strategies, such as the introduction of gem-dimethyl groups on the reduced rings, have led to the development of highly stable synthetic bacteriochlorins.[10][11]

The synthesis of both chlorins and bacteriochlorins can be achieved through various routes, including the reduction of porphyrins, cycloaddition reactions, or de novo synthesis.[12][13]

G General Synthetic Pathways cluster_synthesis Synthetic Approaches P Porphyrin C Chlorin P->C Reduction (e.g., diimide) P->C Cycloaddition (e.g., Diels-Alder) B This compound P->B [4+2] Cycloaddition C->B Further Reduction

Simplified overview of synthetic routes.

Experimental Protocols: Characterization and Application

A robust understanding of the experimental methodologies used to characterize and apply chlorins and bacteriochlorins is essential for researchers.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectra and identify the characteristic Soret and Q bands.

Methodology:

  • Sample Preparation: Dissolve a known concentration of the chlorin or this compound in a suitable spectroscopic grade solvent (e.g., dichloromethane, methanol, or PBS for water-soluble derivatives). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the Qy maximum to ensure adherence to the Beer-Lambert law.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 300 to 900 nm. Use a solvent-filled cuvette as a reference.

  • Analysis: Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q bands. The position of the lowest energy Qy band is the primary indicator for distinguishing between chlorins and bacteriochlorins.

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum and quantum yield.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent to avoid inner filter effects (absorbance at the excitation wavelength should typically be below 0.1).

  • Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

  • Data Acquisition: Excite the sample at a wavelength corresponding to one of its absorption bands (often the Soret band or a Q band). Record the emission spectrum over a wavelength range red-shifted from the excitation wavelength.

  • Quantum Yield Determination: The fluorescence quantum yield (Φf) is typically determined relative to a standard with a known quantum yield (e.g., tetraphenylporphyrin). The following equation is used: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

In Vitro Photodynamic Therapy (PDT) Workflow

Objective: To assess the efficacy of a chlorin or this compound as a photosensitizer in killing cancer cells.

Methodology:

  • Cell Culture: Plate cancer cells at a suitable density in a multi-well plate and allow them to adhere overnight.

  • Incubation: Treat the cells with varying concentrations of the photosensitizer and incubate for a specific period (e.g., 4-24 hours) to allow for cellular uptake.

  • Irradiation: Irradiate the cells with light of a wavelength corresponding to the Qy absorption band of the photosensitizer using a calibrated light source (e.g., a laser or LED array). A control group should be kept in the dark.

  • Post-Irradiation Incubation: Incubate the cells for a further period (e.g., 24-48 hours).

  • Viability Assay: Assess cell viability using a standard assay such as the MTT or PrestoBlue assay.

  • Analysis: Calculate the concentration of the photosensitizer required to kill 50% of the cells (IC50) upon irradiation.

G In Vitro PDT Experimental Workflow A Cell Seeding B Photosensitizer Incubation A->B C Irradiation with Light B->C D Post-Irradiation Incubation C->D E Cell Viability Assay D->E F Data Analysis (IC50) E->F

A typical workflow for in vitro PDT experiments.

Conclusion: Tailoring Tetrapyrroles for Advanced Applications

The fundamental differences between chlorins and bacteriochlorins, stemming from the number of reduced pyrrole rings, have profound implications for their properties and applications. The red-shifted absorption of chlorins makes them effective photosensitizers for PDT, while the even further red-shifted, NIR absorption of bacteriochlorins opens up possibilities for treating deeper tumors and for in vivo imaging. The choice between these two classes of tetrapyrroles depends critically on the specific application, with considerations of stability, synthesis, and desired photophysical properties being paramount. As synthetic methodologies continue to advance, the ability to fine-tune the structure and properties of both chlorins and bacteriochlorins will undoubtedly lead to the development of next-generation photosensitizers and molecular probes with enhanced efficacy and specificity.

References

A Technical Guide to the Natural Sources and Isolation of Bacteriochlorophylls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources, distribution, and methodologies for the isolation and purification of bacteriochlorophylls (BChls). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the unique photophysical and chemical properties of these fascinating molecules.

Introduction to Bacteriochlorophylls

Bacteriochlorophylls are a class of photosynthetic pigments found in various groups of anoxygenic phototrophic bacteria.[1] Structurally related to the chlorophylls found in plants and cyanobacteria, BChls absorb light most strongly in the near-infrared region of the electromagnetic spectrum, enabling their host organisms to thrive in environments where visible light is scarce. This unique property, along with their potential as photosensitizers, has made them a subject of increasing interest in fields ranging from bio-inspired energy systems to photodynamic therapy.

This guide details the natural diversity of bacteriochlorophylls, their primary producers, and the experimental protocols required for their extraction and purification.

Natural Sources and Distribution of Bacteriochlorophylls

Different types of bacteriochlorophylls are distributed among various phylogenetic groups of photosynthetic bacteria. The following table summarizes the primary natural sources for each major type of bacteriochlorophyll.

BacteriochlorophyllPrimary Bacterial GroupsRepresentative Species
BChl a Purple Bacteria, Green Sulfur Bacteria, Chloroflexi, AcidobacteriaRhodobacter sphaeroides, Rhodopseudomonas palustris, Blastochloris viridis (also contains BChl b)
BChl b Purple BacteriaBlastochloris viridis, Ectothiorhodospira halochloris
BChl c Green Sulfur Bacteria, Chloroflexi, AcidobacteriaChlorobaculum tepidum, Chloroflexus aurantiacus
BChl d Green Sulfur BacteriaChlorobium limicola, Pelodictyon luteolum
BChl e Green Sulfur BacteriaChlorobium phaeobacteroides, Chlorobium phaeovibrioides
BChl f Not yet found in natureSynthesized in a genetically engineered mutant of Chlorobaculum limnaeum[2][3]
BChl g HeliobacteriaHeliobacterium modesticaldum, Heliobacillus mobilis[4]

Quantitative Abundance of Bacteriochlorophylls

The concentration of bacteriochlorophylls can vary significantly depending on the bacterial species, growth conditions such as light intensity and oxygen levels, and the specific pigment-protein complexes within the cell. The following table presents available quantitative data on the abundance of different bacteriochlorophylls.

BacteriochlorophyllOrganismAbundanceNotes
BChl a Rhodobacter sphaeroides~7 x 104 M-1 cm-1 (molar absorption coefficient in acetone-methanol)[5]The B800-850 complex in Rhodopseudomonas palustris with a low 850 nm peak had a 1.3 times greater BChl content than the high-peak complex.[5]
BChl c Chlorobaculum tepidum~215,000 ± 80,000 molecules per chlorosomeChlorosomes are the main light-harvesting antennae in green sulfur bacteria.
BChl e Chlorobium phaeobacteroidesMolar extinction coefficient in acetone: 48.9 ± 2.3 x 103 M-1cm-1 at 649 nmThe ratio of BChl e to carotenoids in whole cells is approximately 5.

Experimental Protocols for Isolation and Purification

The isolation of bacteriochlorophylls typically involves cell harvesting, pigment extraction using organic solvents, and subsequent purification, most commonly by high-performance liquid chromatography (HPLC). The following are detailed protocols for the isolation of various bacteriochlorophylls.

General Pigment Extraction from Photosynthetic Bacteria

This protocol provides a general method for extracting bacteriochlorophylls and can be adapted for most photosynthetic bacteria.

Materials:

  • Bacterial cell culture

  • Centrifuge and centrifuge tubes

  • Sonciator or French press

  • Extraction solvent: Acetone/Methanol (7:2, v/v)

  • 0.2 µm syringe filter

  • Rotary evaporator or vacuum centrifuge

  • Nitrogen gas

Procedure:

  • Cell Harvesting: Harvest bacterial cells from the culture medium by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C). Discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in a minimal volume of extraction solvent. Disrupt the cells by sonication on ice or by passing them through a French press at high pressure (e.g., 20,000 psi).[6] Cell disruption is crucial for efficient pigment extraction.

  • Pigment Extraction: Transfer the cell lysate to a tube and continue to extract the pigments by vortexing or stirring in the dark at 4°C for at least 1 hour.

  • Clarification: Centrifuge the extract at high speed (e.g., 12,000 x g for 10 minutes) to pellet cell debris.

  • Filtration: Carefully decant the supernatant and filter it through a 0.2 µm syringe filter to remove any remaining particulate matter.[6]

  • Solvent Evaporation: Evaporate the solvent from the filtered extract using a rotary evaporator or a vacuum centrifuge. A stream of nitrogen gas can also be used to gently dry the pigment.

  • Storage: Store the dried pigment extract at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) in the dark to prevent degradation.

Purification of Bacteriochlorophylls by HPLC

HPLC is the most effective method for separating and purifying individual bacteriochlorophylls from a crude extract. The specific conditions will vary depending on the BChl of interest.

Instrumentation and Columns:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm) is commonly used.[6]

General Mobile Phase and Gradient: A gradient of two or more solvents is typically used to achieve good separation. A common solvent system involves:

  • Solvent A: A mixture of methanol, acetonitrile, and water.

  • Solvent B: A mixture of methanol, acetonitrile, and ethyl acetate.

The gradient program will vary, but a typical run might start with a high percentage of Solvent A, gradually increasing the proportion of the more nonpolar Solvent B to elute the more hydrophobic pigments.

Example HPLC Protocol for BChl a:

  • Sample Preparation: Re-dissolve the dried pigment extract in a small volume of the initial mobile phase (e.g., 90% Solvent A).

  • Injection: Inject the sample onto the equilibrated C18 column.

  • Elution: Run a linear gradient from 90% A / 10% B to 100% B over 20-30 minutes.

  • Detection: Monitor the elution profile at the Qy absorption maximum of the target BChl (e.g., ~770 nm for BChl a).

  • Fraction Collection: Collect the fractions corresponding to the desired pigment peak.

  • Purity Check: Re-analyze the collected fraction by HPLC to confirm its purity.

  • Solvent Removal and Storage: Evaporate the solvent from the purified fraction and store the pigment as described previously.

Specific Protocols for Less Common Bacteriochlorophylls

Bacteriochlorophyll b from Blastochloris viridis The extraction and purification of BChl b follows the general protocol, with detection monitored around 795 nm. Due to its lability, all steps should be performed quickly and at low temperatures in the dark.

Bacteriochlorophyll f from engineered Chlorobaculum limnaeum BChl f is isolated from a bchU mutant of C. limnaeum.[2][3] The extraction and purification are similar to those for BChl c and e, with detection at its Qy maximum around 705 nm in chlorosomes.[2]

Bacteriochlorophyll g from Heliobacterium modesticaldum BChl g is notoriously unstable in the presence of oxygen and light, readily isomerizing to 8¹-hydroxy-Chl a.[4] Strict anaerobic conditions must be maintained throughout the isolation process.

  • Perform all steps in an anaerobic chamber or glove box.

  • Use deoxygenated solvents.

  • Extraction can be performed with acetone/methanol (7:2, v/v).

  • Purification by HPLC should be done on a system that is either in an anaerobic chamber or has been thoroughly purged with an inert gas. Detection is monitored at its characteristic absorption maximum around 788 nm.

Visualizing Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the bacteriochlorophyll biosynthesis pathway and a general experimental workflow for bacteriochlorophyll analysis.

Bacteriochlorophyll Biosynthesis Pathway

Bacteriochlorophyll_Biosynthesis Glu Glutamate ALA 5-Aminolevulinate (ALA) Glu->ALA C5 pathway ProtoIX Protoporphyrin IX ALA->ProtoIX multiple steps MgProtoIX Mg-Protoporphyrin IX ProtoIX->MgProtoIX Mg-chelatase DV_Chlide_a Divinyl-Chlorophyllide a MgProtoIX->DV_Chlide_a multiple steps Chlide_a Chlorophyllide a BChlide_c Bacteriochlorophyllide c Chlide_a->BChlide_c BchC/H/L BChlide_d Bacteriochlorophyllide d Chlide_a->BChlide_d BciC BChlide_a Bacteriochlorophyllide a Chlide_a->BChlide_a COR, BchF BChlide_e Bacteriochlorophyllide e BChlide_c->BChlide_e BciD BChl_c BChl c BChlide_c->BChl_c BchK BChl_d BChl d BChlide_d->BChl_d BchK BChlide_f Bacteriochlorophyllide f BChlide_e->BChlide_f BChl_e BChl e BChlide_e->BChl_e BchK BChl_f BChl f BChlide_f->BChl_f Esterification DV_Chlide_a->Chlide_a BChlide_g Bacteriochlorophyllide g DV_Chlide_a->BChlide_g COR BChlide_b Bacteriochlorophyllide b BChlide_a->BChlide_b BchC BChl_a BChl a BChlide_a->BChl_a BchG BChl_b BChl b BChlide_b->BChl_b BchG BChl_g BChl g BChlide_g->BChl_g BchG

Caption: Simplified bacteriochlorophyll biosynthesis pathway.

Regulation of Bacteriochlorophyll Synthesis

BChl_Regulation Light High Light Intensity BChl_Synth Bacteriochlorophyll Synthesis Light->BChl_Synth inhibits Biomass Biomass Formation Light->Biomass transiently increases Oxygen High Oxygen Oxygen->BChl_Synth inhibits Precursors Common Precursors (e.g., ALA) Precursors->BChl_Synth Precursors->Biomass BChl_Pool Bacteriochlorophyll Pool BChl_Synth->BChl_Pool BChl_Analysis_Workflow cluster_extraction Extraction cluster_purification Purification & Analysis start Bacterial Culture harvest Cell Harvesting (Centrifugation) start->harvest lyse Cell Lysis (Sonication/French Press) harvest->lyse extract Solvent Extraction (Acetone/Methanol) lyse->extract clarify Clarification (Centrifugation) extract->clarify crude_extract Crude Pigment Extract clarify->crude_extract hplc HPLC Separation (C18 Column) crude_extract->hplc detect Spectroscopic Detection (PDA/UV-Vis) hplc->detect collect Fraction Collection detect->collect pure_bchl Purified Bacteriochlorophyll collect->pure_bchl quantify Quantification (Spectrophotometry) pure_bchl->quantify characterize Structural Characterization (MS, NMR) pure_bchl->characterize

References

Spectroscopic Analysis of Bacteriochlorin Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Bacteriochlorins, a class of tetrapyrrole macrocycles, are the chromophores found in bacteriochlorophylls, which are essential for light-harvesting in anoxygenic photosynthetic bacteria.[1] Their strong absorption in the near-infrared (NIR) region (typically 700-900 nm) makes them highly attractive for applications in photodynamic therapy (PDT), where deeper tissue penetration of light is crucial for treating solid tumors.[2][3][4][5][6] The development of synthetic bacteriochlorin derivatives allows for the fine-tuning of their photophysical and pharmacological properties.[7][8] This guide provides an in-depth overview of the core spectroscopic techniques used to characterize these derivatives, offering detailed experimental protocols and data interpretation for researchers in drug discovery and development.

Core Spectroscopic Characterization Workflow

The comprehensive analysis of a novel this compound derivative involves a multi-faceted spectroscopic approach. Each technique provides a unique piece of the puzzle, from confirming the basic chromophore structure to elucidating its detailed 3D conformation and photophysical behavior. The typical workflow integrates data from mass spectrometry, UV-Vis, fluorescence, and NMR spectroscopy to build a complete profile of the molecule.

General Spectroscopic Analysis Workflow cluster_start Synthesis & Purification cluster_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation & Application start Synthesized this compound Derivative prep Dissolution in appropriate solvent (e.g., Toluene, CH2Cl2, THF, DMSO) start->prep ms Mass Spectrometry (ESI, MALDI, FAB) prep->ms uv UV-Vis Absorption Spectroscopy prep->uv fl Fluorescence Spectroscopy prep->fl nmr NMR Spectroscopy (1H, 13C, 2D) prep->nmr ms_data Molecular Weight & Formula ms->ms_data uv_data λmax (Qy, Soret) Molar Absorptivity (ε) uv->uv_data fl_data λem Quantum Yield (ΦF) fl->fl_data nmr_data Structural Elucidation Conformation nmr->nmr_data pdt Evaluation for PDT (e.g., Singlet Oxygen Yield) ms_data->pdt uv_data->pdt fl_data->pdt nmr_data->pdt

Caption: A typical workflow for the spectroscopic characterization of this compound derivatives.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is the primary technique for confirming the this compound macrocycle and assessing its electronic properties. Unlike porphyrins, the reduced symmetry of bacteriochlorins leads to a very intense, characteristic long-wavelength absorption band known as the Qy band in the NIR region, and a Soret band (or B band) in the near-UV region (~350-400 nm).[3] The position and intensity of the Qy band are critical for PDT applications, as they must align with the "phototherapeutic window" (650-900 nm) where light penetration into tissue is maximal.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Accurately weigh a small sample of the this compound derivative. Dissolve it in a spectroscopic-grade solvent (e.g., toluene, dichloromethane, or THF) to prepare a stock solution of known concentration (typically ~1 mM).

  • Dilution: From the stock solution, prepare a dilute solution (~1-10 µM) in the same solvent. The final absorbance at the Qy peak should ideally be between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam spectrophotometer. Fill a 1 cm path length quartz cuvette with the pure solvent to serve as a blank and record a baseline correction.

  • Data Acquisition: Fill a matched quartz cuvette with the sample solution. Scan the absorbance from approximately 300 nm to 900 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the Soret and Qy bands. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).

Table 1: Representative UV-Vis Absorption Data for this compound Derivatives
DerivativeSolventSoret λmax (nm)Qy λmax (nm)Molar Extinction Coefficient (ε) at Qy (M⁻¹cm⁻¹)Reference
meso-diarylthis compoundToluene~360726–743Not specified[1][9]
Quinoxalino-bacteriochlorin 10CH₂Cl₂Not specified816Not specified[2]
Benzimidazole-bacteriochlorin 11CH₂Cl₂553 (Qx)85089,800[2]
Bacterioverdin 14CH₂Cl₂Not specified870-89089,900–136,800[2]
This compound (B2)Not specifiedNot specified736Not specified[10]
Dioxothis compound BC-16Toluene~400694Not specified[8]
Dihydroxythis compound BC-17Toluene~380737Not specified[8]

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the de-excitation pathways of the photo-excited this compound. Key parameters include the emission wavelength (λem) and the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. For PDT, a lower fluorescence quantum yield is often desirable, as it implies that a larger fraction of excited molecules are transitioning to the triplet state via intersystem crossing, which is the necessary precursor for generating cytotoxic singlet oxygen.[11]

Experimental Protocol: Fluorescence Quantum Yield (ΦF)
  • Standard Selection: Choose a suitable fluorescence standard with a known quantum yield and emission in a similar spectral region. For NIR emitters like bacteriochlorins, a well-characterized this compound or a compound like meso-tetraphenylporphyrin (TPP) in toluene (ΦF = 0.11) can be used.[12][13]

  • Sample Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same spectroscopic-grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Data Acquisition:

    • Measure the UV-Vis absorption spectrum for each solution.

    • Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength for both the sample and the standard (e.g., at an absorption maximum in the Soret or Qx region).

  • Data Analysis:

    • Integrate the area under the emission curve for both the sample and the standard.

    • Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Subscripts s and r denote the sample and reference, respectively.

Table 2: Representative Fluorescence Data for this compound Derivatives
DerivativeSolventEmission λem (nm)Fluorescence Quantum Yield (ΦF)Reference
meso-ArylbacteriochlorinsToluene728–7450.14 - 0.20[1]
Dioxothis compound BC-16Toluene6970.16[8]
Dihydroxythis compound BC-17Toluene7420.20[8]
Isothis compound derivativeVariousNot specified0.40 - 0.70[12]
General this compoundTolueneNot specified~0.15[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of novel this compound derivatives. It provides detailed information about the molecular framework, including the connectivity of atoms and their stereochemical arrangement.[14][15]

  • ¹H NMR: Provides information on the number and chemical environment of protons. Characteristic signals include those from meso-protons, β-pyrrolic protons, and protons on peripheral substituents.[2][16]

  • ¹³C NMR: Reveals the carbon skeleton of the molecule.

  • 2D NMR (COSY, NOESY, HSQC, HMBC): These experiments are crucial for assembling the complete structure. COSY (Correlation Spectroscopy) identifies coupled protons, while NOESY (Nuclear Overhauser Effect Spectroscopy) reveals protons that are close in space, aiding in stereochemical assignments. HSQC and HMBC correlate protons with their directly attached or long-range coupled carbons, respectively.[2][17]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 2-5 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition: Acquire spectra on a high-field NMR spectrometer (400 MHz or higher). Standard experiments include ¹H, ¹³C, and various 2D spectra as needed for full structural assignment.

  • Data Analysis: Integrate ¹H NMR signals to determine proton ratios. Analyze chemical shifts and coupling constants to infer the local chemical environment. Use 2D NMR data to piece together the molecular structure.

Table 3: Characteristic ¹H NMR Chemical Shifts (ppm) for this compound Protons
Proton TypeTypical Chemical Shift Range (ppm)NotesReference
Meso-H7.5 - 9.0Aromatic region, sharp singlets.[2]
β-Pyrroline-H (on reduced rings)3.5 - 5.0Aliphatic region, upfield shifted.[2]
NH (inner protons)-1.0 - 2.0Highly shielded, broad singlets, upfield of TMS.[18]
gem-Dimethyl-H1.5 - 2.5Sharp singlets, characteristic of synthetic bacteriochlorins for stability.[19][20]

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of a this compound derivative and confirming its elemental composition. This technique provides a direct measurement of the mass-to-charge ratio (m/z) of the molecular ion, which is crucial for verifying the success of a synthetic reaction.

  • Techniques: High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), or Fast Atom Bombardment (FAB) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.[2][8]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or THF). For MALDI, the sample is co-crystallized with a matrix compound on a target plate.

  • Data Acquisition: The sample is introduced into the mass spectrometer. The instrument is calibrated, and the mass spectrum is acquired over a relevant m/z range.

  • Data Analysis: Identify the peak corresponding to the molecular ion ([M]⁺, [M+H]⁺, etc.). Compare the observed m/z value with the calculated theoretical mass for the expected structure.

Application in Photodynamic Therapy (PDT)

The ultimate goal of characterizing this compound derivatives in a drug development context is often to assess their potential as PDT photosensitizers. The spectroscopic properties directly inform this potential. An ideal photosensitizer has strong absorption (high ε) in the NIR region, efficiently populates the triplet state (low ΦF), and leads to high singlet oxygen generation.

Mechanism of this compound-Mediated PDT S0 This compound Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Light Absorption (hv, ~700-900 nm) S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 O2_singlet Singlet Oxygen (¹O₂) T1->O2_singlet Energy Transfer O2_ground Molecular Oxygen (³O₂) Damage Oxidative Stress & Cellular Damage O2_singlet->Damage Apoptosis Apoptosis / Necrosis Damage->Apoptosis

Caption: The photophysical process underlying Photodynamic Therapy (PDT) using bacteriochlorins.

References

Unveiling the Electronic Secrets of Bacteriochlorins: A Theoretical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical calculations of the electronic structure of bacteriochlorins, a class of tetrapyrrole macrocycles crucial in natural photosynthesis and with burgeoning applications in photodynamic therapy (PDT). A fundamental understanding of their electronic properties, gleaned through computational chemistry, is paramount for the rational design of novel bacteriochlorin-based photosensitizers and other light-harvesting systems. This document provides a comprehensive overview of the key theoretical methods, detailed computational protocols, and a summary of critical quantitative data, all aimed at empowering researchers in this dynamic field.

Core Concepts in this compound Electronic Structure

The electronic structure of bacteriochlorins is characterized by a rich array of excited states arising from the delocalized π-electron system of the macrocycle. The key electronic transitions, the Q and B (or Soret) bands, dominate their absorption spectra. The lowest energy transition, the Qy band, is of particular interest for applications like PDT as it typically falls within the "phototherapeutic window" (650–850 nm) where light can penetrate deeply into biological tissues. Theoretical calculations provide invaluable insights into the energies, intensities, and nature of these electronic transitions, as well as other photophysically relevant properties such as singlet-triplet energy gaps and spin-orbit couplings, which are critical for assessing the efficiency of intersystem crossing and subsequent singlet oxygen generation in PDT.

Theoretical Methodologies: A Deep Dive

The computational investigation of this compound electronic structure predominantly relies on quantum chemical methods. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have emerged as the workhorses for these studies, offering a favorable balance between computational cost and accuracy.[1][2]

Density Functional Theory (DFT) for Ground State Properties

DFT is employed to determine the optimized ground-state geometry and molecular orbital energies of bacteriochlorins.[3] The choice of the exchange-correlation functional and the basis set is crucial for obtaining reliable results.

Experimental Protocol: Ground State Geometry Optimization

  • Software: Gaussian, Turbomole, or other quantum chemistry packages.[2][3]

  • Method: Density Functional Theory (DFT).

  • Functional: Common choices include B3LYP, M06, and ωB97XD.[2][4] The B3LYP functional is widely used for its general reliability, while M06 can be better for systems with significant non-covalent interactions. Range-separated functionals like ωB97XD are often employed to mitigate issues with charge-transfer states.[2][5]

  • Basis Set: Pople-style basis sets like 6-31G* or 6-31+G* are frequently used for initial optimizations.[2] For higher accuracy, larger basis sets such as def2-TZVP may be employed.[3]

  • Solvation Model: To mimic the biological environment, a continuum solvation model like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO) is often incorporated.[2][3]

  • Procedure: The geometry of the this compound molecule is optimized without any symmetry constraints until a stationary point on the potential energy surface is located, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

TD-DFT is the primary method for calculating the vertical excitation energies and oscillator strengths that correspond to the electronic absorption spectrum.[2]

Experimental Protocol: Calculation of Electronic Absorption Spectra

  • Software: Gaussian, Turbomole, etc.

  • Method: Time-Dependent Density Functional Theory (TD-DFT).

  • Functional and Basis Set: The same functional and basis set used for the ground state optimization are typically employed for consistency.

  • Procedure: Starting from the optimized ground-state geometry, a TD-DFT calculation is performed to compute the energies and oscillator strengths of the lowest-lying singlet excited states. The resulting data can be convoluted with Gaussian or Lorentzian functions to simulate the experimental absorption spectrum.

Advanced Methods and Considerations

While TD-DFT is powerful, it has known limitations, particularly in accurately describing charge-transfer excited states, which can be artifactually low in energy.[5][6] For more complex systems or for higher accuracy, methods like Configuration Interaction Singles (CIS) or more advanced ab initio methods may be used, sometimes in a hybrid approach with TD-DFT.[1][5]

Quantitative Data Summary

The following tables summarize key quantitative data from theoretical studies on bacteriochlorins, providing a comparative overview of calculated electronic properties.

Table 1: Calculated Vertical Excitation Energies (in eV and nm) and Oscillator Strengths (f) for the Qy and Qx Bands of Representative Bacteriochlorins.

This compound DerivativeFunctional/Basis SetQy Energy (eV)Qy Wavelength (nm)Qy Oscillator Strength (f)Qx Energy (eV)Qx Wavelength (nm)Qx Oscillator Strength (f)Reference
Free-Base this compoundDFT/SCI1.777010.152.375230.04[1]
Expanded this compound 1ωB97XD/6-31+G1.687380.352.325340.05[2]
Expanded this compound 2ωB97XD/6-31+G1.577890.422.225580.03[2]
Zincthis compoundTDDFT/BLYP/6-31G*1.6775-2.1590-[5]

Table 2: Calculated HOMO-LUMO Gaps and Singlet-Triplet Energy Gaps (ΔES-T) for Selected Bacteriochlorins.

This compound DerivativeFunctional/Basis SetHOMO-LUMO Gap (eV)ΔES-T (eV)Reference
Expanded this compound 1B3LYP/6-31G2.260.98[2]
Expanded this compound 4B3LYP/6-31G2.090.91[2]
Pt-Bacteriochlorophyll aBP/def2-TZVP-1.15[3]
Pd-Bacteriochlorophyll aBP/def2-TZVP-1.11[3]

Visualizing the Theoretical Workflow and Concepts

To further clarify the theoretical approach and the fundamental electronic processes, the following diagrams are provided in the DOT language for Graphviz.

Computational_Workflow cluster_GroundState Ground State Calculations cluster_ExcitedState Excited State Calculations cluster_Analysis Data Analysis start Define Molecular Structure geom_opt Geometry Optimization (DFT) start->geom_opt Functional (e.g., B3LYP) Basis Set (e.g., 6-31G*) freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum mo_analysis Molecular Orbital Analysis geom_opt->mo_analysis td_dft TD-DFT Calculation freq_calc->td_dft Optimized Geometry spec_sim Simulate Absorption Spectrum td_dft->spec_sim exc_energies Excitation Energies td_dft->exc_energies osc_strengths Oscillator Strengths td_dft->osc_strengths

Caption: A typical workflow for the theoretical calculation of this compound electronic structure.

Jablonski_Diagram S0 S0 (Ground State) S1 S1 (Singlet Excited State) S0->S1 Absorption (Qy band) S1->S0 Fluorescence T1 T1 (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence MO_Diagram HOMO HOMO (Highest Occupied MO) LUMO LUMO (Lowest Unoccupied MO) HOMO->LUMO  Qy Transition  (HOMO -> LUMO) HOMO_minus_1 HOMO-1 LUMO_plus_1 LUMO+1

References

The Photochemistry of Bacteriochlorins: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the fundamental photophysical and photochemical properties of bacteriochlorins, their synthetic methodologies, and their burgeoning applications in photodynamic therapy and beyond.

Introduction

Bacteriochlorins, a class of tetrapyrrole pigments, are structurally related to porphyrins and chlorins, distinguished by the reduction of two of the four pyrrole rings. This structural modification results in a dramatic red-shift of the lowest energy electronic absorption band (Qy band) into the near-infrared (NIR) region, typically between 700 and 800 nm.[1] This spectral window is often referred to as the "phototherapeutic window" due to the deeper penetration of light through biological tissues in this range, minimizing absorption by endogenous chromophores like hemoglobin and melanin. This key characteristic, coupled with their high molar extinction coefficients and capacity to generate reactive oxygen species (ROS) upon photoexcitation, positions bacteriochlorins as highly promising photosensitizers for applications in photodynamic therapy (PDT), bioimaging, and solar energy conversion.

This technical guide provides a comprehensive overview of the core principles of bacteriochlorin photochemistry, tailored for researchers, scientists, and professionals in drug development. It delves into the fundamental photophysical processes, details key experimental protocols for their synthesis and characterization, and presents quantitative data to facilitate comparative analysis.

Core Photochemical Principles

The photochemical activity of bacteriochlorins is governed by the interplay of light absorption, electronic excited states, and subsequent relaxation pathways. A Jablonski diagram illustrates these processes. Upon absorption of a photon of appropriate energy, the this compound molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can undergo several competing processes:

  • Fluorescence: Radiative decay back to the ground state, emitting a photon of lower energy (longer wavelength).

  • Internal Conversion (IC): Non-radiative decay to the ground state, dissipating energy as heat.

  • Intersystem Crossing (ISC): A non-radiative transition to a long-lived triplet state (T₁).

The efficacy of a this compound as a photosensitizer is largely dependent on the efficiency of intersystem crossing to the triplet state. The long lifetime of the T₁ state allows for interaction with molecular oxygen, leading to the generation of cytotoxic reactive oxygen species (ROS).

Jablonski Diagram for a this compound Photosensitizer

Jablonski cluster_Singlet Singlet States cluster_Triplet Triplet States S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (hν) S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence ROS ROS Generation (¹O₂, O₂⁻, •OH) T1->ROS Energy/Electron Transfer to O₂

Caption: Jablonski diagram illustrating the principal photophysical pathways of a this compound photosensitizer.

Reactive Oxygen Species (ROS) Generation

The photoexcited triplet state of a this compound can initiate two primary types of photochemical reactions, both of which result in the production of ROS.[2][3][4]

  • Type I Mechanism: Involves electron or hydrogen atom transfer from the triplet-state photosensitizer to a substrate, such as a biological molecule or molecular oxygen, to form radical ions or free radicals. These species can further react with oxygen to produce superoxide anion (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂).

  • Type II Mechanism: Involves the direct energy transfer from the triplet-state photosensitizer to ground-state molecular oxygen (³O₂), which is itself a triplet. This process generates the highly reactive singlet oxygen (¹O₂), a potent oxidizing agent that can damage cellular components.

The relative contributions of Type I and Type II pathways depend on the specific this compound, its concentration, the oxygen concentration, and the nature of the surrounding biological environment.[3]

Signaling Pathways of Photodynamic Therapy

PDT_Pathways PS_G This compound (S₀) PS_S1 This compound (S₁) PS_G->PS_S1 Absorption Light Light (hν) PS_T1 This compound (T₁) PS_S1->PS_T1 ISC O2_ground ³O₂ (Ground State) PS_T1->O2_ground Energy Transfer Substrate Biological Substrate PS_T1->Substrate e⁻ Transfer TypeI Type I Pathway TypeII Type II Pathway SingletO2 ¹O₂ (Singlet Oxygen) O2_ground->SingletO2 Radicals Radical Ions (O₂⁻, •OH) Substrate->Radicals Damage Cellular Damage Radicals->Damage SingletO2->Damage Apoptosis Apoptosis Damage->Apoptosis Necrosis Necrosis Damage->Necrosis

Caption: Type I and Type II photochemical pathways in this compound-mediated photodynamic therapy.

Quantitative Photophysical Data

The photophysical properties of bacteriochlorins are critical determinants of their efficacy as photosensitizers. Key parameters include the position of the Qy absorption maximum (λmax), the fluorescence quantum yield (ΦF), and the singlet oxygen quantum yield (ΦΔ). The following table summarizes representative data for a selection of bacteriochlorins.

This compound Derivativeλmax (nm)ΦFΦΔSolvent/ConditionsReference
This compound a (BCA)~760-0.05Phosphate Buffer[5][6]
This compound a (BCA)--0.33DMPC Liposomes[5][6]
Cationic this compound 1~732---[7]
Cationic this compound 2~732---[7]
meso-diarylthis compound726-743---[8][9]
trans-A₂B₂-type meso-tetraarylthis compound726-743---[8][9]

Experimental Protocols

Synthesis of meso-Tetra(aryl)bacteriochlorins

A common synthetic route to stable meso-aryl substituted bacteriochlorins involves the self-condensation of a dihydrodipyrrin-carbinol or a dihydrodipyrrin-acetal.[8][9] The inclusion of gem-dimethyl groups on the reduced pyrrole rings enhances the stability of the final this compound by preventing oxidative degradation.[8][9]

Materials:

  • 3,3-dimethyldihydrodipyrrin-1-carboxaldehyde

  • Aryl Grignard reagent (e.g., phenylmagnesium bromide)

  • Acetic anhydride

  • Dry solvents (e.g., THF, toluene)

  • Acid catalyst (e.g., trifluoroacetic acid)

  • Oxidizing agent (for aromatization, if necessary)

  • Standard glassware for organic synthesis

  • Chromatography supplies (silica gel, solvents)

Procedure:

  • Synthesis of Dihydrodipyrrin-1-(aryl)carbinol: To a solution of 3,3-dimethyldihydrodipyrrin-1-carboxaldehyde in dry THF at 0 °C, add the aryl Grignard reagent dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Acetylation of the Carbinol (optional but often improves yield): Dissolve the purified dihydrodipyrrin-1-(aryl)carbinol in a suitable solvent with a base (e.g., pyridine) and add acetic anhydride. Stir at room temperature until the reaction is complete. Work up the reaction and purify the resulting dihydrodipyrrin-1-methyl acetate.

  • Self-Condensation to form the this compound: Dissolve the dihydrodipyrrin-acetate in a high-boiling solvent such as toluene. Add an acid catalyst (e.g., a catalytic amount of trifluoroacetic acid). Heat the reaction mixture to reflux and monitor the formation of the this compound by UV-Vis spectroscopy (appearance of the characteristic Qy band around 730-750 nm).

  • Aromatization: In many cases, the condensation is followed by an aerobic dehydrogenative oxidation to yield the final this compound.[8][9] If necessary, a mild oxidizing agent can be added.

  • Purification: After cooling, purify the reaction mixture by column chromatography on silica gel to isolate the target meso-aryl substituted this compound. Characterize the final product by NMR, mass spectrometry, and UV-Vis spectroscopy.

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield is a measure of the efficiency of a photosensitizer in producing singlet oxygen. A common indirect method involves the use of a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF) or anthracene-9,10-dipropionic acid (ADPA), which reacts with singlet oxygen, leading to a decrease in its absorbance.[5][6][10] A reference photosensitizer with a known ΦΔ (e.g., Rose Bengal or Methylene Blue) is used for comparison.[5][6][10]

Materials:

  • This compound sample

  • Reference photosensitizer (e.g., Rose Bengal)

  • Singlet oxygen trap (e.g., DPBF or ADPA)

  • Spectrophotometrically pure solvent

  • Cuvettes

  • Light source with a specific wavelength for excitation

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare solutions of the this compound sample and the reference photosensitizer in the chosen solvent. Adjust the concentrations to have similar absorbance at the excitation wavelength. Prepare a stock solution of the singlet oxygen trap.

  • Irradiation: In a cuvette, mix the photosensitizer solution with the singlet oxygen trap solution. Place the cuvette in the spectrophotometer and irradiate with the light source at the chosen excitation wavelength.

  • Data Acquisition: At regular time intervals, stop the irradiation and record the full UV-Vis absorption spectrum. Monitor the decrease in the absorbance of the singlet oxygen trap at its maximum absorption wavelength (e.g., ~415 nm for DPBF).

  • Data Analysis: Plot the natural logarithm of the absorbance of the trap versus the irradiation time. The slope of the resulting linear fit gives the photobleaching rate constant (k).

  • Calculation of ΦΔ: The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation:

    ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)

    where ΦΔ_ref is the known singlet oxygen quantum yield of the reference, k is the photobleaching rate constant, and I_abs is the rate of light absorption by the photosensitizer.

In Vitro Phototoxicity Assay (MTT Assay)

The phototoxicity of a this compound is its ability to kill cells upon light activation. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[7][11]

Materials:

  • Cancer cell line (e.g., HeLa, CT26)[11][12]

  • Cell culture medium and supplements

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Light source for irradiation

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Incubation with this compound: Treat the cells with various concentrations of the this compound for a specific incubation period (e.g., 4 to 24 hours) in the dark. Include control wells with no this compound.

  • Irradiation: After incubation, wash the cells with fresh medium to remove any unbound this compound. Irradiate the cells with a specific light dose. Keep a set of plates in the dark as a control for dark toxicity.

  • Post-Irradiation Incubation: Return the plates to the incubator for a further 24-48 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Add the solubilization solution to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot the cell viability versus the this compound concentration to determine the IC₅₀ value (the concentration that causes 50% cell death).

Drug Development Workflow

The development of a this compound-based photodynamic therapy agent follows a logical progression from initial design and synthesis to preclinical and clinical evaluation.

DrugDevelopmentWorkflow cluster_Discovery Discovery & Design cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Trials Design Lead Compound Design (Targeting, Solubility) Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Spectroscopic & Photophysical Characterization Synthesis->Characterization InVitro In Vitro Studies (Cellular Uptake, Phototoxicity) Characterization->InVitro Formulation Formulation Development (Delivery Vehicle) InVitro->Formulation InVivo In Vivo Studies (Animal Models, Efficacy, Toxicology) PhaseI Phase I (Safety & Dosage) InVivo->PhaseI Formulation->InVivo PhaseII Phase II (Efficacy & Side Effects) PhaseI->PhaseII PhaseIII Phase III (Large-scale Efficacy) PhaseII->PhaseIII Approval Regulatory Approval PhaseIII->Approval

Caption: A logical workflow for the development of a this compound-based photodynamic therapy drug.

Conclusion

Bacteriochlorins represent a versatile and powerful class of photosensitizers with significant potential in medicine and technology. Their strong absorption in the near-infrared, coupled with their efficient generation of reactive oxygen species, makes them particularly well-suited for photodynamic therapy of cancer and other diseases. The continued development of novel synthetic methodologies is enabling the fine-tuning of their photophysical and biological properties, paving the way for the next generation of highly effective and targeted phototherapeutics. This guide provides a foundational understanding of the core photochemical principles and experimental approaches that are essential for advancing research and development in this exciting field.

References

A Technical Guide to Bacteriochlorin Derivatives and Their Unique Spectral Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of bacteriochlorin derivatives, a class of molecules rapidly gaining prominence in biomedical research and therapeutic applications. Their exceptional spectral properties, particularly their strong absorption in the near-infrared (NIR) region, position them as powerful tools in fields such as photodynamic therapy (PDT), bioimaging, and solar energy conversion. This document provides a comprehensive overview of their synthesis, unique spectral characteristics, and the experimental protocols used for their evaluation, alongside a depiction of their mechanism of action in a therapeutic context.

Core Concepts: The Spectral Advantages of Bacteriochlorins

Bacteriochlorins are tetrapyrrole macrocycles, structurally related to porphyrins and chlorins.[1][2] The defining feature of bacteriochlorins is the reduction of two of the four pyrrole rings, which dramatically alters their electronic structure and, consequently, their absorption spectra.[3] This modification results in an intense, long-wavelength absorption band (the Qy band) in the NIR region, typically between 700 and 900 nm.[4][5][6][7] This spectral window is often referred to as the "phototherapeutic window" because light in this range can penetrate deeper into biological tissues with minimal absorption and scattering by endogenous chromophores like hemoglobin and melanin.[3][5]

The ability to absorb NIR light is a significant advantage for applications like PDT, as it allows for the treatment of deeper-seated tumors.[4][8] Furthermore, the spectral properties of this compound derivatives can be finely tuned by modifying their peripheral substituents.[5][9] Introducing electron-withdrawing or -donating groups, or extending the π-conjugated system, can lead to bathochromic (red) or hypsochromic (blue) shifts of the Qy absorption band, allowing for the rational design of molecules with specific spectral characteristics for targeted applications.[4][10]

Quantitative Spectral and Photophysical Data

The following tables summarize key spectral and photophysical properties of various this compound derivatives, providing a comparative overview for researchers.

Derivative TypeQy Absorption Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Emission Max (nm)Singlet Oxygen Quantum Yield (ΦΔ)Reference
Annulated Aromatic Bacteriochlorins
Fused Quinoxaline816-85089,900 - 136,800Not ReportedNot Reported[4][6][7]
Fused Benzimidazole85089,800Not ReportedNot Reported[4]
Cationic Bacteriochlorins
Bis-cationic718-742Not ReportedNot ReportedNot Reported[5]
Tetrakis-cationic718-742Not ReportedNot ReportedNot Reported[5]
Hexakis-cationic718-742Not ReportedNot ReportedNot Reported[5]
Cycloimide this compound p (CIBCs) 780-830Not ReportedNot Reported0.54 - 0.57[11][12]
This compound-Chalcones 780-800Not ReportedNot ReportedNot Reported[9]
Halogenated Water-Soluble this compound Not ReportedNot ReportedLowHigh[13]
Bacteriopurpurinimides Not ReportedNot ReportedNot ReportedNot Reported[10]
Tetrafluorophenyl this compound (FBC) 750Not ReportedNot ReportedNot Reported[14]
DerivativeSolventFluorescence Quantum Yield (Φf)Triplet State Lifetime (τT) (μs)Reference
This compound-Chalcone DerivativesToluene0.05 - 0.11Not Reported[9]
This compound-Chalcone DerivativesDMSO0.05 - 0.11Not Reported[9]
Halogenated Water-Soluble this compoundNot ReportedLowLong[13]
Zinc BacteriochlorinsNot ReportedSimilar to metal-freeSimilar to metal-free[15]

Experimental Protocols

Detailed methodologies are crucial for the synthesis, characterization, and evaluation of this compound derivatives. Below are generalized protocols for key experiments.

Synthesis of this compound Derivatives

A common strategy for synthesizing novel bacteriochlorins involves the chemical modification of naturally occurring bacteriochlorophylls, such as bacteriochlorophyll a isolated from photosynthetic bacteria like Rhodobacter sphaeroides.[4]

Typical Synthetic Route:

  • Isolation of Bacteriochlorophyll a: Extraction from bacterial biomass using standard chromatographic techniques.[4]

  • Conversion to Bacteriopheophytin a: Mild acid treatment (e.g., 0.5% aq. HCl) to remove the central magnesium atom.[4]

  • Modification of the Macrocycle: A variety of chemical reactions can be employed to introduce different functional groups. For instance, annulated aromatic bacteriochlorins can be synthesized by reacting a 13²-oxo-bacteriopyropheophorbide-a derivative with diamines like o-phenylenediamine.[4][6][7]

SynthesisWorkflow cluster_0 Isolation and Initial Modification cluster_1 Derivative Synthesis Bacterial_Biomass Bacterial Biomass (e.g., Rhodobacter sphaeroides) Isolation Isolation of Bacteriochlorophyll a Bacterial_Biomass->Isolation Extraction Acid_Treatment Mild Acid Treatment (e.g., 0.5% aq. HCl) Isolation->Acid_Treatment Dematalation Bacteriopheophytin_a Bacteriopheophytin a Acid_Treatment->Bacteriopheophytin_a Intermediate 13-oxo-bacterio- pyropheophorbide-a Bacteriopheophytin_a->Intermediate Further Modification Reaction Reaction with o-phenylenediamine Intermediate->Reaction Derivative Annulated Aromatic This compound Reaction->Derivative

Spectroscopic Characterization

a. UV-Vis-NIR Absorption Spectroscopy:

  • Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of the this compound derivatives.

  • Protocol:

    • Prepare solutions of the this compound derivative in a suitable solvent (e.g., dichloromethane, methanol, or toluene) at known concentrations.[16]

    • Use a calibrated spectrophotometer to record the absorption spectrum over a range of wavelengths, typically from 300 to 1000 nm.

    • Identify the Soret band (around 400 nm) and the characteristic Qy band in the near-infrared region.[5]

    • Calculate the molar extinction coefficient using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

b. Fluorescence Spectroscopy:

  • Objective: To determine the fluorescence emission spectra, quantum yields (Φf), and excited-state lifetimes (τs).

  • Protocol:

    • Prepare dilute solutions of the this compound derivative in a suitable solvent.

    • Use a spectrofluorometer to excite the sample at a wavelength corresponding to an absorption maximum (e.g., the Soret or Qy band).

    • Record the emission spectrum over a range of wavelengths longer than the excitation wavelength.

    • Determine the fluorescence quantum yield by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield.

    • Measure the fluorescence lifetime using time-correlated single-photon counting (TCSPC) or phase-modulation fluorometry.[16]

Photophysical Characterization

a. Singlet Oxygen Quantum Yield (ΦΔ) Determination:

  • Objective: To quantify the efficiency of singlet oxygen generation, a key parameter for PDT efficacy.

  • Protocol (Indirect Method using a Chemical Trap):

    • Prepare a solution containing the this compound derivative (photosensitizer), a singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran, DPBF), and a reference photosensitizer with a known ΦΔ in a suitable solvent.

    • Irradiate the solution with light of a specific wavelength that is absorbed by the photosensitizer.

    • Monitor the decrease in the absorption of the singlet oxygen trap over time, which is proportional to the amount of singlet oxygen generated.

    • Compare the rate of trap degradation with that of the reference photosensitizer to calculate the ΦΔ of the this compound derivative.

Mechanism of Action in Photodynamic Therapy (PDT)

The therapeutic effect of this compound derivatives in PDT is primarily mediated by the generation of reactive oxygen species (ROS), which induce localized cellular damage and cell death.[3][5]

PDT_Pathway cluster_0 Photophysical Processes cluster_1 Photochemical Reactions (ROS Generation) cluster_2 Cellular Response and Outcome PS_G This compound (S₀) PS_S1 Excited Singlet State (S₁) PS_G->PS_S1 Light Absorption (NIR) PS_T1 Excited Triplet State (T₁) PS_S1->PS_T1 Intersystem Crossing ROS Other ROS (e.g., O₂⁻•, •OH) PS_T1->ROS Type I Reaction (Electron Transfer) O2_3 Molecular Oxygen (³O₂) O2_1 Singlet Oxygen (¹O₂) Cell_Damage Cellular Damage (Mitochondria, Lysosomes, etc.) O2_1->Cell_Damage ROS->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis Necrosis Necrosis Cell_Damage->Necrosis Cell_Death Tumor Cell Death Apoptosis->Cell_Death Necrosis->Cell_Death PS_T1O2_3 PS_T1O2_3 PS_GO2_1 PS_GO2_1 PS_T1O2_3->PS_GO2_1 Type II Reaction

The process begins with the systemic or local administration of the this compound derivative, which preferentially accumulates in tumor tissue. Upon irradiation with NIR light, the this compound is excited from its ground state (S₀) to a short-lived excited singlet state (S₁). It then undergoes intersystem crossing to a longer-lived excited triplet state (T₁).[17]

The triplet-state this compound can then initiate two types of photochemical reactions:

  • Type II Reaction: The photosensitizer transfers its energy directly to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[3] This is the predominant mechanism for many photosensitizers.

  • Type I Reaction: The photosensitizer can also react with biological substrates via electron transfer, producing other reactive oxygen species such as superoxide anion (O₂⁻•) and hydroxyl radicals (•OH).[3]

These ROS are highly cytotoxic and cause damage to various cellular components, including mitochondria, lysosomes, and the plasma membrane, ultimately leading to cell death through apoptosis or necrosis.[3][11] The localized nature of light delivery ensures that the cytotoxic effects are confined to the tumor, minimizing damage to surrounding healthy tissues.

Conclusion

This compound derivatives represent a versatile and powerful class of molecules with immense potential in various scientific and therapeutic fields. Their unique spectral properties, particularly their strong NIR absorption, make them ideal candidates for applications requiring deep tissue penetration of light. Through rational design and chemical modification, the properties of bacteriochlorins can be tailored to meet the specific demands of different applications. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals working to harness the full potential of these remarkable compounds.

References

Unveiling the Near-Infrared Window: A Technical Guide to the Qy Band of Bacteriochlorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bacteriochlorins, a class of tetrapyrrole macrocycles, are of significant interest in diverse fields such as photodynamic therapy (PDT), bioimaging, and artificial photosynthesis due to their strong absorption in the near-infrared (NIR) region. This intense absorption, particularly the Qy band, falls within the "phototherapeutic window" (typically 700-900 nm), where light can penetrate deeper into biological tissues with minimal interference from endogenous chromophores. This in-depth technical guide provides a comprehensive understanding of the Qy band of bacteriochlorin, detailing its theoretical underpinnings, the factors influencing its spectral position, and the experimental protocols for its characterization.

The Electronic Origins of the Qy Band: A Gouterman Four-Orbital Model Perspective

The electronic absorption spectrum of bacteriochlorins, like other porphyrinoids, can be rationalized using Gouterman's four-orbital model.[1][2][3][4][5] This model considers the electronic transitions between the two highest occupied molecular orbitals (HOMO and HOMO-1) and the two lowest unoccupied molecular orbitals (LUMO and LUMO+1). In bacteriochlorins, the reduction of two opposite pyrrole rings lowers the symmetry of the macrocycle compared to porphyrins. This lifts the degeneracy of the LUMOs and alters the energy gap between the HOMO and LUMO.

The intense, low-energy Qy band arises from the transition from the HOMO to the LUMO (S0 → S1), while the weaker Qx band at higher energy corresponds to the transition from the HOMO to the LUMO+1 (S0 → S2). The significant intensity of the Qy band is a hallmark of bacteriochlorins and is crucial for their applications in light-based technologies.[6]

Gouterman_Model cluster_orbitals Molecular Orbitals cluster_states Electronic States LUMO_plus_1 LUMO+1 (b3u) LUMO LUMO (b2u) HOMO HOMO (au) HOMO->LUMO_plus_1 Qx transition (HOMO -> LUMO+1) HOMO->LUMO Qy transition (HOMO -> LUMO) HOMO_minus_1 HOMO-1 (b1u) S2 S2 (Qx) S1 S1 (Qy) S0 S0 (Ground State)

Gouterman four-orbital model for this compound electronic transitions.

Factors Influencing the Qy Band in the NIR

The precise position and intensity of the Qy band can be finely tuned by various structural and environmental factors. This tunability is a key aspect of designing this compound-based molecules for specific applications.

Structural Modifications
  • Annulation and Extended Conjugation: Fusing aromatic rings to the this compound macrocycle extends the π-conjugated system, leading to a significant bathochromic (red) shift of the Qy band.[7] For instance, annulation of phenaleno or benzo groups can shift the absorption maximum to well beyond 900 nm and even into the NIR-II window (>1000 nm).[7]

  • Electron-Withdrawing and Donating Groups: The introduction of electron-withdrawing groups, such as cyano groups, can lead to a redshift of the Qy band.[8] Conversely, the effect of electron-donating groups is more complex and depends on their position on the macrocycle.

  • Central Metal Ion: The nature of the central metal ion coordinated within the this compound core can influence the Qy band position. For example, insertion of zinc or palladium can cause slight bathochromic shifts.[8]

  • Fused Ring Systems: The creation of additional fused rings, such as imide or anhydride rings, on the periphery of the this compound can induce substantial bathochromic shifts in the Qy absorption.[9]

Environmental Effects
  • Solvent Polarity: The polarity of the solvent can affect the energy levels of the frontier molecular orbitals, leading to solvatochromic shifts in the Qy band. Generally, an increase in solvent polarity results in a decrease in the transition energy, causing a redshift.[10][11]

  • Aggregation: Bacteriochlorins can form aggregates in solution, which significantly alters their absorption spectra. The formation of J-aggregates typically results in a sharp, red-shifted Qy band, while H-aggregates lead to a blue-shifted band.

Quantitative Data of Representative Bacteriochlorins

The following tables summarize the photophysical properties of various this compound derivatives, highlighting the impact of structural modifications on the Qy band.

DerivativeSolventQy λmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Reference
Parent and Simple Derivatives
This compound (BC)Toluene~720~120,000[6]
Dicyano-bacteriochlorin ((NC)₂BC)Toluene~750-[8]
(NC)₂BC-ZnToluene~760-[8]
(NC)₂BC-PdToluene~750-[8]
Annulated Bacteriochlorins
Quinoxalino-bacteriochlorin-816107,600[9]
Benzimidazolino-bacteriochlorin-85089,800[9]
Bacterioverdin-89151,800[9]
Phen-BC-913-[7]
Benz-BC-1033-[7]

Note: The molar extinction coefficients are often in the order of 10⁵ M⁻¹cm⁻¹ for the Qy band, indicating a very strong absorption.[6]

Experimental Protocols for Characterization

Accurate characterization of the Qy band and related photophysical properties is essential. Below are detailed methodologies for key experiments.

UV-Vis-NIR Absorption Spectroscopy

This is the primary technique for determining the absorption maxima (λmax) and molar extinction coefficients (ε) of the Qy band.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., toluene, dichloromethane, or THF) of known concentration. The solvent should be of spectroscopic grade.

    • Perform serial dilutions to obtain a series of solutions with absorbances in the range of 0.05 to 1.0 at the Qy maximum to ensure linearity according to the Beer-Lambert law. For accurate molar extinction coefficient determination, use a calibrated volumetric flask and a microbalance.

  • Instrumentation:

    • Use a dual-beam UV-Vis-NIR spectrophotometer.[12]

    • Set the wavelength range to cover the expected absorption of the this compound, typically from 300 nm to 1100 nm or higher for red-shifted derivatives.

    • Use a quartz cuvette with a 1 cm path length.

  • Measurement:

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Measure the absorption spectra of the diluted this compound solutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorption for the Qy band (λmax).

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm). A plot of absorbance versus concentration should yield a straight line with a slope equal to ε.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis start Prepare Stock Solution dilute Serial Dilutions start->dilute baseline Record Solvent Baseline dilute->baseline measure Measure Sample Spectra baseline->measure identify Identify Qy λmax measure->identify calculate Calculate Molar Extinction Coefficient (ε) identify->calculate

Experimental workflow for UV-Vis-NIR spectroscopy of bacteriochlorins.
Fluorescence Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy provides information about the emissive properties of the this compound after excitation. The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process.

Methodology (Relative Method): [13][14][15]

  • Standard Selection:

    • Choose a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to the this compound sample. For NIR-emitting bacteriochlorins, appropriate standards can be challenging to find; carefully validated standards are crucial.

  • Sample Preparation:

    • Prepare a series of dilute solutions of both the standard and the this compound sample in the same spectroscopic-grade solvent.

    • The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrumentation:

    • Use a spectrofluorometer equipped with a detector sensitive in the NIR region.

    • The instrument should be corrected for the spectral response of the excitation source and the emission detector.

  • Measurement:

    • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis-NIR spectrophotometer.

    • Record the fluorescence emission spectrum of each solution, exciting at the same wavelength for both the standard and the sample.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

    • The fluorescence quantum yield of the sample (ΦF_sample) is calculated using the following equation: ΦF_sample = ΦF_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where ΦF_std is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful pump-probe technique used to study the dynamics of excited states, such as the singlet excited state lifetime (τS) and intersystem crossing to the triplet state.[16][17][18]

Methodology:

  • Sample Preparation:

    • Prepare a solution of the this compound in a suitable solvent in a cuvette with a short path length (e.g., 1 or 2 mm) to ensure uniform excitation.

    • The concentration should be adjusted to have an absorbance of approximately 0.3-0.5 at the pump wavelength.

    • The solution should be deoxygenated by purging with an inert gas (e.g., argon or nitrogen) if triplet state dynamics are to be studied, as oxygen can quench the triplet state.

  • Instrumentation:

    • A femtosecond or picosecond transient absorption spectrometer is required.

    • The setup consists of a laser source that generates ultrashort pulses, which are split into a pump beam and a probe beam.

    • The pump beam excites the sample, and the probe beam (often a white-light continuum) passes through the sample at a variable time delay.

  • Measurement:

    • The pump wavelength is chosen to excite the this compound, often at the Soret band or the Qx band.

    • The change in absorbance of the probe beam is measured as a function of wavelength and time delay.

  • Data Analysis:

    • The resulting data is a 2D map of differential absorbance (ΔA) versus wavelength and time.

    • Global analysis of the data at different wavelengths allows for the determination of the lifetimes of the transient species, such as the S1 state decay and the T1 state formation and decay.

Photophysical Pathways: The Jablonski Diagram

The fate of the excited this compound molecule can be visualized using a Jablonski diagram. Upon absorption of a photon corresponding to the Qy band, the molecule is promoted to the first excited singlet state (S1). From here, it can undergo several de-excitation processes:

  • Fluorescence: Radiative decay back to the ground state (S0), emitting a photon.

  • Internal Conversion (IC): Non-radiative decay to the ground state, releasing energy as heat.

  • Intersystem Crossing (ISC): A non-radiative transition to the triplet state (T1). This is a key process for applications like PDT, as the triplet state can transfer its energy to molecular oxygen to generate reactive singlet oxygen.

  • Phosphorescence: Radiative decay from the triplet state (T1) to the ground state (S0). This is typically a much slower process than fluorescence and is often weak at room temperature.

Jablonski S1 S1 S0 S0 S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 T1 S1->T1 Intersystem Crossing (ISC) S0->S1 Absorption (Qy) T1->S0 Phosphorescence T1->S0 Intersystem Crossing

Simplified Jablonski diagram for a this compound molecule.

Conclusion

The strong and tunable Qy absorption band in the near-infrared region makes bacteriochlorins highly promising molecules for a range of light-driven applications. A thorough understanding of the electronic transitions governing this band, the factors that influence its spectral properties, and the appropriate experimental techniques for its characterization is paramount for the rational design and development of novel this compound-based technologies. This guide provides a foundational framework for researchers and professionals working with these fascinating and versatile chromophores.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of Stable Synthetic Bacteriochlorins for Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tumor ablation.[1][2] Bacteriochlorins, a class of tetrapyrrole macrocycles, are highly promising photosensitizers for PDT due to their strong absorption in the near-infrared (NIR) region (700-850 nm).[3][4] This spectral window is optimal for deep tissue penetration of light, a critical factor for treating solid tumors.[5][6]

Naturally occurring bacteriochlorins often suffer from instability, limiting their therapeutic application.[4][7] To overcome this, synthetic strategies have been developed to produce stable bacteriochlorins, notably by introducing geminal dimethyl groups on the reduced pyrrole rings to prevent oxidation.[1][8] These synthetic bacteriochlorins exhibit enhanced stability and can be functionalized to modulate their photophysical properties, solubility, and targeting capabilities.[9][10] This document provides detailed application notes and protocols for the synthesis of a representative stable synthetic bacteriochlorin and its subsequent evaluation for PDT applications.

Key Advantages of Stable Synthetic Bacteriochlorins

  • Strong NIR Absorption: Enables deeper light penetration into tissues, allowing for the treatment of larger and more deep-seated tumors.[4][11]

  • High Triplet Quantum Yield: Efficiently generates cytotoxic singlet oxygen and other reactive oxygen species upon light activation.[1]

  • Enhanced Stability: Synthetic modifications, such as the inclusion of geminal dimethyl groups, prevent oxidation and degradation, leading to a longer shelf-life and predictable dosimetry.[1][8]

  • Tunable Properties: The peripheral structure of the this compound macrocycle can be chemically modified to optimize solubility, cellular uptake, and subcellular localization.[9][10]

  • Superior Efficacy: Studies have shown that stable synthetic bacteriochlorins can be significantly more effective at killing cancer cells, including resistant phenotypes like melanoma, compared to clinically approved photosensitizers.[11][12]

Data Presentation: Photophysical and Photodynamic Properties

The following table summarizes key quantitative data for a selection of stable synthetic bacteriochlorins, providing a comparative overview of their performance.

This compoundQy Absorption Max (nm)Fluorescence Yield (Φf)Triplet Lifetime (τT, µs)In Vitro LD50Cell LineReference
This compound 17210.18~55> 1 µMC-mel[11]
This compound 27350.093180~0.5 µMC-mel[11]
This compound 37370.11200~0.1 µMC-mel[11][12]
(NC)2BC748--~100 nMHeLa[1][5]
(NC)2BC-Zn763--> 1 µMHeLa[1][5]
(NC)2BC-Pd758-725 nMHeLa[1][5][13]
FBC Nanogel~740--~5 µg/mL4T1[14][15]
Cationic BC (2+)718--< 1 µMS. aureus[8]
Cationic BC (4+)742--< 1 µMS. aureus[8]
Platinated BC750--6 nMA549[16]

Experimental Protocols

Protocol 1: Synthesis of a Stable Synthetic this compound (General Procedure)

This protocol outlines a general de novo synthesis strategy for preparing stable bacteriochlorins featuring geminal dimethyl groups for enhanced stability. The synthesis often involves the condensation of appropriate precursors to form the macrocycle.

Materials:

  • Appropriate pyrrole and aldehyde precursors

  • Organic solvents (e.g., dichloromethane, methanol, toluene)

  • Acid catalyst (e.g., trifluoroacetic acid)

  • Oxidizing agent (e.g., DDQ or p-chloranil)

  • Reducing agent (e.g., diimide generated in situ from potassium azodicarboxylate and acetic acid)

  • Purification materials (silica gel for column chromatography)

Procedure:

  • Porphyrin Synthesis: Synthesize the corresponding porphyrin precursor via acid-catalyzed condensation of the chosen pyrrolic and aldehydic building blocks in an organic solvent.

  • Oxidation: Oxidize the resulting porphyrinogen with an appropriate oxidizing agent to yield the porphyrin.

  • Purification: Purify the porphyrin using column chromatography.

  • Reduction to this compound: Reduce the purified porphyrin to a this compound using a diimide reduction method. This is a critical step for creating the two reduced pyrrole rings characteristic of bacteriochlorins.

  • Purification of this compound: Purify the final this compound product using column chromatography to remove any unreacted porphyrin and other impurities.

  • Characterization: Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and UV-Vis absorption spectroscopy to confirm its structure and purity.

Note: The specific precursors and reaction conditions will vary depending on the desired final this compound structure.

Protocol 2: In Vitro Photodynamic Therapy (PDT) Efficacy Assessment

This protocol describes a general method for evaluating the phototoxicity of a synthetic this compound against a cancer cell line in vitro.

Materials:

  • Cancer cell line (e.g., HeLa, B16F10, CT26)[1][11][17]

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Synthetic this compound stock solution (dissolved in a suitable solvent like DMSO or formulated with a delivery vehicle like Cremophor EL)[1][8]

  • 96-well cell culture plates

  • Light source with appropriate wavelength and power output (e.g., 730 nm diode laser)[11]

  • MTT or other cell viability assay reagents

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • Photosensitizer Incubation: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Replace the medium in the wells with the this compound-containing medium and incubate for a specified period (e.g., 24 hours) to allow for cellular uptake.[1][11] Include control wells with medium only and medium with the highest concentration of the solvent vehicle.

  • Washing: After incubation, wash the cells with PBS to remove any extracellular photosensitizer.

  • Irradiation: Add fresh, phenol red-free medium to the cells. Irradiate the designated wells with a specific light dose (e.g., 5-10 J/cm²) using the appropriate light source.[1][11] Keep a set of non-irradiated plates as dark controls to assess any dark toxicity of the this compound.

  • Post-Irradiation Incubation: Return the plates to the incubator for a further 24-48 hours.

  • Cell Viability Assessment: Determine the cell viability using an MTT assay or a similar method.

  • Data Analysis: Calculate the percentage of cell survival for each condition relative to the untreated control. Determine the LD50 value (the concentration of the photosensitizer that causes 50% cell death) from the dose-response curve.

Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol outlines the use of fluorescent probes to detect the generation of ROS in cells following PDT.

Materials:

  • Cells treated with the this compound as described in Protocol 2.

  • Fluorescent ROS probes:

    • Singlet Oxygen Sensor Green (SOSG) for singlet oxygen.[11]

    • Aminophenyl fluorescein (APF) or hydroxyphenyl fluorescein (HPF) for hydroxyl radicals.[1][11]

  • Fluorescence microscope or plate reader.

Procedure:

  • Cell Preparation: Plate cells on appropriate culture dishes (e.g., 35 mm dishes) and incubate with the this compound as described previously.[11]

  • Probe Loading: Prior to irradiation, add the ROS probe (e.g., 10 µM APF) to the cells and incubate for a specified time (e.g., 1 hour) in complete medium.[11]

  • Washing and Irradiation: Wash the cells with PBS and deliver the light dose as in the PDT protocol.

  • Fluorescence Imaging/Measurement: Immediately after irradiation, image the cells using a fluorescence microscope with the appropriate excitation and emission wavelengths for the chosen probe.[11] Alternatively, quantify the fluorescence intensity using a microplate reader.

  • Analysis: Compare the fluorescence intensity between irradiated and non-irradiated cells to determine the extent of ROS production.

Visualizations

Synthetic Pathway for Stable Bacteriochlorins

G General Synthetic Scheme for Stable Bacteriochlorins Pyrrole Pyrrole & Aldehyde Precursors Porphyrinogen Porphyrinogen Pyrrole->Porphyrinogen Acid-catalyzed Condensation Porphyrin Porphyrin Porphyrinogen->Porphyrin Oxidation (e.g., DDQ) This compound Stable this compound Porphyrin->this compound Reduction (e.g., Diimide) G In Vitro PDT Experimental Workflow Start Seed Cancer Cells Incubate Incubate with This compound Start->Incubate Wash Wash Cells (PBS) Incubate->Wash Irradiate Irradiate with NIR Light Wash->Irradiate DarkControl Dark Control (No Light) Wash->DarkControl PostIncubate Post-Irradiation Incubation (24-48h) Irradiate->PostIncubate ROS Detect Intracellular ROS (e.g., APF, SOSG) Irradiate->ROS Immediate Analysis DarkControl->PostIncubate Assess Assess Cell Viability (e.g., MTT Assay) PostIncubate->Assess G Simplified Signaling Pathway of PDT-Induced Apoptosis PDT PDT (this compound + Light + O2) ROS Reactive Oxygen Species (1O2, •OH) PDT->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for Bacteriochlorin Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and step-by-step protocols for the conjugation of bacteriochlorins to antibodies. The methodologies described are essential for the development of targeted photodynamic therapy (PDT) agents and antibody-drug conjugates (ADCs) for imaging and therapeutic applications.

Introduction to Bacteriochlorin-Antibody Conjugates

Bacteriochlorins are a class of photosensitizers that exhibit strong absorption in the near-infrared (NIR) region of the electromagnetic spectrum, a window where light penetration through tissue is maximal.[1] This property makes them ideal candidates for PDT, a non-invasive therapeutic strategy that utilizes light to activate a photosensitizer, leading to the generation of reactive oxygen species (ROS) and subsequent cell death.[2] By conjugating bacteriochlorins to monoclonal antibodies (mAbs) that specifically target tumor-associated antigens, the photosensitizer can be selectively delivered to cancer cells, thereby minimizing off-target toxicity and enhancing therapeutic efficacy.[2]

This document outlines the most common and effective methods for creating stable and functional this compound-antibody conjugates.

Methods for this compound Conjugation

Several chemical strategies can be employed to covalently link bacteriochlorins to antibodies. The choice of method depends on the available functional groups on both the this compound and the antibody, as well as the desired homogeneity and stoichiometry of the final conjugate. The primary methods include:

  • Amine-Reactive Conjugation: This is a widely used, non-specific method that targets the primary amines of lysine residues on the antibody.

  • Site-Specific Conjugation via Engineered Cysteines: This approach offers greater control over the conjugation site and stoichiometry, leading to more homogeneous products.[]

  • Site-Specific Conjugation via Antibody Glycans: This method targets the carbohydrate moieties on the Fc region of the antibody, distal to the antigen-binding site.[4][5]

  • Click Chemistry: This bioorthogonal reaction provides a highly efficient and specific method for conjugation.

Protocol 1: Amine-Reactive Conjugation using NHS Esters

This protocol describes the conjugation of a this compound activated with an N-hydroxysuccinimide (NHS) ester to the lysine residues of an antibody.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS) at 1-2 mg/mL[]

  • This compound-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine[6]

  • Purification column (e.g., size-exclusion chromatography)

  • Spectrophotometer

Experimental Workflow:

Amine_Reactive_Conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Ab_Prep Antibody Preparation (Buffer Exchange) Conjugation Conjugation Reaction (1-2 hours, RT) Ab_Prep->Conjugation Bcn_Prep This compound-NHS Stock Solution Prep Bcn_Prep->Conjugation Quenching Quenching (Excess NHS Ester) Conjugation->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification Characterization Characterization (UV-Vis, DAR) Purification->Characterization

Caption: Workflow for amine-reactive this compound conjugation.

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Conjugation Buffer.[7]

    • Adjust the antibody concentration to 1-2 mg/mL.[]

  • This compound-NHS Ester Stock Solution Preparation:

    • Allow the vial of this compound-NHS ester to warm to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the ester in anhydrous DMSO.[6]

  • Conjugation Reaction:

    • Add the this compound-NHS ester stock solution to the antibody solution at a molar ratio of 10:1 (dye:antibody).[]

    • Incubate for 1-2 hours at room temperature with gentle mixing, protected from light.[]

  • Quenching (Optional):

    • Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using a size-exclusion chromatography column to remove unconjugated this compound and other small molecules.[7]

  • Characterization:

    • Determine the concentration of the antibody and the this compound using a spectrophotometer.

    • Calculate the Dye-to-Antibody Ratio (DAR) (see Quantitative Data Analysis section).

Protocol 2: Site-Specific Conjugation via Engineered Cysteines

This protocol outlines the conjugation of a maleimide-activated this compound to an antibody with engineered, unpaired cysteine residues.

Materials:

  • Engineered antibody with accessible cysteine residues (in PBS) at 1-2 mg/mL

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound-maleimide

  • Anhydrous DMSO

  • Cysteine solution (10 mM) for quenching

  • Purification column (e.g., size-exclusion chromatography)

Experimental Workflow:

Cysteine_Conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Ab_Reduction Antibody Reduction (TCEP) Conjugation Conjugation Reaction (1 hour, RT) Ab_Reduction->Conjugation Bcn_Prep This compound-Maleimide Stock Solution Prep Bcn_Prep->Conjugation Quenching Quenching (Excess Maleimide) Conjugation->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification Characterization Characterization (UV-Vis, DAR) Purification->Characterization

Caption: Workflow for site-specific cysteine-based conjugation.

Procedure:

  • Antibody Reduction:

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate for 30 minutes at room temperature to reduce the engineered cysteine residues.[]

    • Remove excess TCEP using a desalting column.

  • This compound-Maleimide Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the this compound-maleimide in anhydrous DMSO.[]

  • Conjugation Reaction:

    • Add the this compound-maleimide stock solution to the reduced antibody at a molar ratio of 5:1 (dye:antibody).[]

    • Incubate for 1 hour at room temperature with gentle mixing, protected from light.[]

  • Quenching:

    • Add cysteine solution to cap any unreacted maleimide groups.

  • Purification:

    • Purify the conjugate using a size-exclusion chromatography column.

  • Characterization:

    • Determine the DAR as described in the Quantitative Data Analysis section.

Protocol 3: Site-Specific Conjugation via Antibody Glycans

This protocol involves the oxidation of sugar moieties in the Fc region of the antibody to create aldehyde groups, which can then be reacted with a hydrazide- or aminooxy-functionalized this compound.[4]

Materials:

  • Antibody (in a suitable buffer, e.g., PBS)

  • Sodium periodate (NaIO₄)

  • Reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • This compound-hydrazide or -aminooxy

  • Purification column (e.g., size-exclusion chromatography)

Experimental Workflow:

Glycan_Conjugation cluster_oxidation Oxidation cluster_conjugation Conjugation cluster_purification Purification & Analysis Oxidation Antibody Glycan Oxidation (Sodium Periodate) Conjugation Conjugation Reaction Oxidation->Conjugation Bcn_Prep This compound-Hydrazide Preparation Bcn_Prep->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Characterization Characterization (UV-Vis, DAR) Purification->Characterization

Caption: Workflow for site-specific glycan-based conjugation.

Procedure:

  • Antibody Glycan Oxidation:

    • Buffer exchange the antibody into the reaction buffer.

    • Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-10 mM.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Remove excess periodate using a desalting column.

  • Conjugation Reaction:

    • Add the this compound-hydrazide or -aminooxy to the oxidized antibody at a molar excess.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the conjugate using a size-exclusion chromatography column.

  • Characterization:

    • Determine the DAR as described below.

Quantitative Data Analysis

The drug-to-antibody ratio (DAR) is a critical quality attribute of a this compound-antibody conjugate. It can be determined using UV-Vis spectrophotometry by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the Qy band maximum of the this compound (typically >700 nm).[8]

Formula for DAR Calculation:

DAR = (A_dye / ε_dye) / [(A_280 - A_dye_at_280) / ε_Ab]

Where:

  • A_dye = Absorbance of the conjugate at the this compound's λmax

  • ε_dye = Molar extinction coefficient of the this compound at its λmax

  • A_280 = Absorbance of the conjugate at 280 nm

  • A_dye_at_280 = Correction factor for the this compound's absorbance at 280 nm (A_dye * (ε_dye_at_280 / ε_dye))

  • ε_Ab = Molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹)

More advanced techniques like mass spectrometry (LC-MS) and hydrophobic interaction chromatography (HIC) can provide more detailed information about the distribution of different drug-loaded species.[9][10]

Table 1: Comparison of this compound-Antibody Conjugation Methods

FeatureAmine-Reactive (NHS Ester)Site-Specific (Cysteine)Site-Specific (Glycan)Click Chemistry
Target Residue LysineEngineered CysteineFc GlycansAzide/Alkyne
Homogeneity HeterogeneousHomogeneousHomogeneousHomogeneous
Control over DAR LimitedHighHighHigh
Antibody Engineering Not requiredRequiredMay be requiredRequired
Typical DAR 2-82-4~22-4
Potential for Inactivation HigherLowerLowestLowest

Table 2: Representative Quantitative Data for this compound Conjugates

This compoundAntibodyConjugation MethodAvg. DARConjugation Efficiency (%)Reference
This compound-NHSMouse IgGAmine-reactive2.5Not Reported[11]
Sn-chlorin e6Monoclonal AbGlycan1.6 - 10Not Reported
This compound-maleimideTrastuzumab (engineered)Cysteine~2>95%
This compound-alkyneCetuximab-azideClick Chemistry~2High

Signaling Pathways in Photodynamic Therapy

Upon activation by light of a specific wavelength, the this compound in the antibody conjugate transfers energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[2] This initiates a cascade of cellular events leading to cell death through apoptosis, necrosis, and the induction of an anti-tumor immune response.[12][13]

Mechanism of Action:

PDT_Mechanism cluster_activation Activation cluster_cellular_damage Cellular Damage cluster_cell_death Cell Death Pathways cluster_immune_response Immune Response Bcn_Ab This compound-Ab Conjugate Singlet_O2 Singlet Oxygen (¹O₂) Bcn_Ab->Singlet_O2 Energy Transfer Light Light (NIR) Light->Bcn_Ab Cell_Damage Oxidative Stress & Cellular Damage Singlet_O2->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis Necrosis Necrosis Cell_Damage->Necrosis ICD Immunogenic Cell Death (ICD) Cell_Damage->ICD DAMPs DAMPs Release (e.g., CRT, ATP, HMGB1) ICD->DAMPs Immune_Activation Immune Cell Activation (DCs, T-cells) DAMPs->Immune_Activation Cell_Death_Pathways cluster_apoptosis Apoptosis cluster_necrosis Necrosis PDT Photodynamic Therapy Mito_Damage Mitochondrial Damage PDT->Mito_Damage Membrane_Damage Plasma Membrane Damage PDT->Membrane_Damage Caspase_Activation Caspase Activation Mito_Damage->Caspase_Activation Apoptotic_Body Apoptotic Body Formation Caspase_Activation->Apoptotic_Body Cell_Lysis Cell Lysis & Inflammation Membrane_Damage->Cell_Lysis ICD_Pathway PDT_ICD PDT-induced ICD DAMPs DAMPs Release (CRT, ATP, HMGB1) PDT_ICD->DAMPs DC_Maturation Dendritic Cell Maturation DAMPs->DC_Maturation T_Cell_Priming T-Cell Priming DC_Maturation->T_Cell_Priming Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell_Priming->Anti_Tumor_Immunity

References

Application Notes and Protocols: Bacteriochlorin-Based Photosensitizers for Near-Infrared Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacteriochlorins, a class of tetrapyrrole macrocycles, are gaining significant attention as potent photosensitizers for near-infrared (NIR) imaging and photodynamic therapy (PDT).[1][2] Their strong absorption in the NIR window (700-900 nm) allows for deep tissue penetration, minimizing interference from endogenous chromophores like hemoglobin and melanin.[1][3] This characteristic makes them ideal candidates for visualizing and treating deep-seated tumors and other pathological conditions.[4][5] This document provides detailed application notes and experimental protocols for utilizing this compound-based photosensitizers in pre-clinical research settings.

Bacteriochlorins are structurally related to porphyrins and chlorins but possess two reduced pyrrole rings, which results in a significant red-shift of their main absorption band (the Qy band).[2][6] This key feature enables the use of NIR light, which offers improved tissue penetration compared to the visible light used for many traditional photosensitizers.[1][7] Upon excitation with light of a specific wavelength, bacteriochlorins can generate reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, which are cytotoxic and form the basis of PDT.[6][7] The inherent fluorescence of many this compound derivatives also allows for their use as imaging agents, enabling theranostic applications where diagnosis and therapy are combined.[8][9]

Mechanism of Action

The photophysical and photochemical processes underlying the function of this compound-based photosensitizers are central to their application in NIR imaging and PDT. Upon absorption of a photon in the NIR region, the this compound molecule is excited from its ground singlet state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can relax back to the ground state via fluorescence, emitting a photon at a longer wavelength, which is detected for imaging purposes. Alternatively, the molecule can undergo intersystem crossing to a longer-lived excited triplet state (T₁). This triplet state photosensitizer can then initiate two main types of photochemical reactions:

  • Type I Reaction: The excited photosensitizer can react directly with a substrate, such as a biological molecule, via electron transfer, producing radical ions. These can further react with molecular oxygen to produce ROS like superoxide anions and hydroxyl radicals.[1][4]

  • Type II Reaction: The excited photosensitizer in its triplet state can directly transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[1]

The balance between Type I and Type II mechanisms depends on the specific this compound, its local microenvironment, and the oxygen concentration.[10] Both pathways contribute to the cytotoxic effects observed in PDT and can also be harnessed for certain imaging modalities.

G Mechanism of this compound Photosensitization cluster_0 Photosensitizer States cluster_1 Photophysical Processes cluster_2 Photochemical Reactions (ROS Generation) PS (S0) This compound (Ground State, S₀) PS (S1) Excited Singlet State (S₁) PS (S1)->PS (S0) Fluorescence (Imaging) PS (T1) Excited Triplet State (T₁) PS (S1)->PS (T1) Intersystem Crossing Type I Type I Mechanism PS (T1)->Type I Type II Type II Mechanism PS (T1)->Type II Absorption Absorption Fluorescence Fluorescence Intersystem Crossing Intersystem Crossing ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻•, •OH) Type I->ROS Electron Transfer Singlet Oxygen Singlet Oxygen (¹O₂) Type II->Singlet Oxygen Energy Transfer to ³O₂ Cellular Damage Cellular Damage ROS->Cellular Damage Singlet Oxygen->Cellular Damage NIR Light NIR Light NIR Light->PS (S0) Absorption

Caption: Photophysical and photochemical pathways of this compound photosensitizers.

Quantitative Data Summary

The photophysical and photochemical properties of this compound-based photosensitizers are critical for their performance in NIR imaging and PDT. The following tables summarize key quantitative data for a selection of representative bacteriochlorins.

Table 1: Photophysical Properties of Selected Bacteriochlorins

PhotosensitizerAbsorption Max (Qy, nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φf)
This compound a (BCA)~760Not specifiedNot specifiedNot specified
F2BGly746Not specifiedNot specifiedNot specified
TCTB732735124,000 (in DMSO)Not specified
(NC)₂BC–PdNot specifiedNot specifiedNot specifiedNot specified
This compound p derivatives730-800Not specifiedNot specifiedNot specified
Annulated bacteriochlorins816-850Not specified89,900-136,800Not specified

Table 2: Photochemical Properties of Selected Bacteriochlorins

PhotosensitizerSinglet Oxygen Quantum Yield (ΦΔ)Triplet State Quantum Yield (ΦT)Triplet State Lifetime (τT, μs)
TCTB0.56Not specifiedNot specified
Synthetic Bacteriochlorins (average)Not specified0.52 ± 0.0250–190 (in absence of O₂)
Halogenated this compoundHighNot specifiedLong

Experimental Protocols

Protocol 1: In Vitro Evaluation of this compound Photosensitizers

This protocol outlines the steps for assessing the cellular uptake, localization, and phototoxicity of this compound-based photosensitizers in cancer cell lines.

G In Vitro Experimental Workflow cluster_0 Analysis Cell Culture 1. Cell Seeding & Culture Incubation 2. Incubation with this compound Cell Culture->Incubation Wash 3. Wash to Remove Unbound PS Incubation->Wash Uptake 4a. Cellular Uptake Quantification Wash->Uptake Localization 4b. Subcellular Localization (Confocal Microscopy) Wash->Localization Irradiation 4c. NIR Light Irradiation Wash->Irradiation Viability Assay 5. Cell Viability Assay (e.g., MTT) Irradiation->Viability Assay

Caption: Workflow for in vitro assessment of this compound photosensitizers.

1. Cell Culture and Seeding:

  • Culture cancer cells (e.g., HeLa, A549, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.[11][12]
  • Seed cells into 96-well plates for cytotoxicity assays or on glass-bottom dishes for microscopy, and allow them to adhere overnight.

2. Photosensitizer Incubation:

  • Prepare stock solutions of the this compound photosensitizer in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium.
  • Replace the medium in the wells/dishes with the medium containing the photosensitizer.
  • Incubate for a predetermined period (e.g., 2-24 hours) to allow for cellular uptake.[12]

3. Cellular Uptake and Localization:

  • For uptake quantification: After incubation, wash the cells with PBS, lyse them, and measure the fluorescence of the this compound using a plate reader or spectrofluorometer to determine the intracellular concentration.[13]
  • For subcellular localization: Co-incubate cells with the this compound and organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).[2][11]
  • Image the cells using a confocal laser scanning microscope with appropriate excitation and emission filters for the this compound and the trackers.[13][14]

4. In Vitro Photodynamic Therapy:

  • After incubation and washing, replace the medium with fresh medium.
  • Irradiate the cells with a NIR laser or LED array at the Qy absorption wavelength of the this compound (e.g., 730-800 nm).[1][13]
  • Deliver a specific light dose (e.g., 5-20 J/cm²).[1]
  • Include control groups: no photosensitizer with light, photosensitizer with no light, and no treatment.

5. Assessment of Phototoxicity:

  • After irradiation, incubate the cells for 24-48 hours.
  • Assess cell viability using a standard method such as the MTT assay, which measures mitochondrial activity.[1][13]
  • The half-maximal lethal dose (LD₅₀) can be calculated to compare the efficacy of different photosensitizers.[6]

Protocol 2: In Vivo Near-Infrared Imaging and Photodynamic Therapy

This protocol describes the use of this compound photosensitizers for NIR fluorescence imaging and PDT in a murine tumor model.

G In Vivo Experimental Workflow cluster_0 Imaging & Therapy Tumor Model 1. Establish Tumor Model in Mice PS Injection 2. Administer this compound (e.g., i.v.) Tumor Model->PS Injection NIR Imaging 3. NIR Fluorescence Imaging at Various Time Points PS Injection->NIR Imaging PDT 4. NIR Laser Irradiation of Tumor NIR Imaging->PDT Optimal Time Point Monitoring 5. Monitor Tumor Growth and Animal Survival PDT->Monitoring

Caption: Workflow for in vivo imaging and therapy with bacteriochlorins.

1. Animal Model:

  • Establish subcutaneous or orthotopic tumors in immunocompromised mice (e.g., nude or SCID mice) by injecting a suspension of cancer cells.[8][14]
  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

2. Photosensitizer Administration:

  • Formulate the this compound photosensitizer in a biocompatible vehicle (e.g., saline with Cremophor EL or formulated in nanoparticles).[6][15]
  • Administer the photosensitizer to the mice, typically via intravenous (i.v.) injection.[16][17]

3. In Vivo Near-Infrared Fluorescence Imaging:

  • At various time points after injection (e.g., 1, 4, 8, 24 hours), anesthetize the mice and place them in an in vivo imaging system equipped with a NIR laser for excitation and a sensitive camera with appropriate emission filters.
  • Acquire whole-body fluorescence images to monitor the biodistribution of the photosensitizer and its accumulation in the tumor.[8][16]
  • The time of maximum tumor-to-background fluorescence ratio determines the optimal window for PDT.[16]

4. In Vivo Photodynamic Therapy:

  • At the optimal time point determined by the imaging study, anesthetize the tumor-bearing mice.
  • Irradiate the tumor area with a NIR laser at the appropriate wavelength and light dose.[5][17]
  • The light can be delivered using a fiber optic coupled to the laser.

5. Therapeutic Efficacy Assessment:

  • Monitor the tumor volume using caliper measurements every few days post-treatment.[5]
  • Observe the general health and survival of the mice.
  • At the end of the study, tumors can be excised for histological analysis (e.g., H&E staining) to assess the extent of necrosis.[14][17]

Conclusion

This compound-based photosensitizers represent a promising class of agents for NIR imaging and photodynamic therapy. Their favorable photophysical properties, particularly their strong absorption in the NIR region, allow for enhanced tissue penetration and improved efficacy for deep-seated pathologies. The protocols outlined in this document provide a framework for the preclinical evaluation of these compounds, from initial in vitro screening to in vivo imaging and therapeutic studies. Further research and development in the synthesis of novel bacteriochlorins with optimized properties will continue to advance their potential clinical applications.

References

Application Notes and Protocols: Bacteriochlorins in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacteriochlorins are a class of tetrapyrrole macrocycles that serve as highly promising photosensitizers for photodynamic therapy (PDT). Their strong absorption in the near-infrared (NIR) region (700-850 nm) allows for deeper tissue penetration of light, a significant advantage for treating solid tumors.[1][2][3][4] Upon activation by light of a specific wavelength, bacteriochlorins efficiently generate reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, which induce localized cellular damage and subsequent cell death through apoptosis, necrosis, or autophagy.[1][5] This targeted approach minimizes damage to surrounding healthy tissues, offering a favorable side-effect profile compared to traditional cancer therapies.[1][5]

This document provides an overview of the applications of bacteriochlorins in PDT, including quantitative data on their efficacy, detailed experimental protocols, and visualizations of key processes.

Key Advantages of Bacteriochlorins in PDT

  • Deep Tissue Penetration: Strong absorption in the NIR "therapeutic window" (700-850 nm) where light scattering and absorption by endogenous chromophores are minimal.[1][2][5]

  • High Phototoxicity: Efficient generation of cytotoxic ROS upon light activation, leading to effective tumor destruction.[1][3][6]

  • Chemical Versatility: The bacteriochlorin macrocycle can be synthetically modified to optimize photophysical properties, solubility, and targeting capabilities.[1][7][8]

  • Stability: Modern synthetic strategies have led to the development of stable bacteriochlorins that resist oxidation, a historical limitation of this class of photosensitizers.[1][8]

Quantitative Data on this compound Efficacy

The following tables summarize key quantitative data from preclinical studies on various this compound-based photosensitizers.

Table 1: In Vitro Photodynamic Efficacy of Bacteriochlorins against HeLa Cells

This compound DerivativeDelivery MethodLD50 (nM)Light Dose (J/cm²)Reference
(NC)₂BC–PdCremophor EL2510[1]
(NC)₂BCCremophor EL>2510[1]
(NC)₂BC–ZnCremophor EL≈ BC10[1]
BCCremophor EL> (NC)₂BC–Zn10[1]

Table 2: In Vitro Photodynamic Efficacy of Bacteriochlorins against Melanoma Cells

This compoundCell LineLD50 (µM)Light Dose (J/cm²)Reference
This compound 3C-mel (pigmented)< 0.255[3]
This compound 2C-mel (pigmented)> 0.255[3]
This compound 1C-mel (pigmented)> this compound 25[3]
PhotofrinB16G4F (non-pigmented)≈ 310[3]
PhotofrinB16F1 (pigmented)≈ 1010[3]
LuTexB16F1 (pigmented)≈ 110[3]

Table 3: Photophysical and Physicochemical Properties of Selected Bacteriochlorins

This compoundAbsorption Max (nm)Singlet Oxygen Quantum Yield (ΦΔ)logPReference
TCTB7320.56-[9]
F₂BOH≈ 7450.43 - 0.44-1.4[10]
F₂BMet≈ 7450.43 - 0.441.9[10]
Cl₂BHep≈ 7450.63≈ 4.5[10]

Experimental Protocols

Protocol 1: In Vitro Photodynamic Therapy (PDT) Assay

This protocol outlines a general procedure for assessing the phototoxicity of this compound-based photosensitizers against a cancer cell line (e.g., HeLa).

Materials:

  • This compound photosensitizer (PS) stock solution (e.g., 5 mM in DMSO or THF)

  • HeLa cells (or other cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • NIR light source (e.g., diode laser or LED array with appropriate wavelength)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight at 37°C in a 5% CO₂ incubator.

  • Photosensitizer Incubation: Prepare serial dilutions of the this compound PS in complete medium. Remove the old medium from the cells and add 100 µL of the PS-containing medium to each well. Incubate for a predetermined time (e.g., 24 hours) at 37°C.[1] Include control wells with medium only (no PS) and medium with the highest concentration of the solvent used for the PS stock.

  • Washing: After incubation, aspirate the PS-containing medium and wash the cells twice with 100 µL of warm PBS.

  • Irradiation: Add 200 µL of fresh complete medium to each well.[1] Irradiate the designated wells with an NIR light source at a specific fluence (e.g., 10 J/cm²).[1] Keep a set of non-irradiated plates as dark toxicity controls.

  • Post-Irradiation Incubation: Return the plates to the incubator for 24 hours.

  • Cell Viability Assay (MTT):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the LD50 value (the concentration of PS that causes 50% cell death).

Protocol 2: Cellular Uptake of Bacteriochlorins

This protocol describes a method to quantify the intracellular accumulation of a this compound photosensitizer.

Materials:

  • This compound photosensitizer

  • Cancer cell line (e.g., CT26)

  • Complete cell culture medium

  • PBS

  • 96-well plates

  • Triton X-100 lysis buffer

  • DMSO/ethanol solution (1:3)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed CT26 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[10]

  • PS Incubation: Incubate the cells with a known concentration of the this compound (e.g., 5 µM) in the culture medium for various time intervals (e.g., 2, 4, 8, 12, 24 hours).[10]

  • Washing: After incubation, wash the cells twice with PBS to remove any extracellular PS.[10]

  • Cell Lysis: Lyse the cells by adding 30 µL of Triton X-100 and 70 µL of a DMSO/ethanol (1:3) solution to each well.[10]

  • Fluorescence Measurement: Measure the fluorescence of the cell lysate using a fluorescence plate reader with excitation and emission wavelengths appropriate for the specific this compound.

  • Quantification: Create a standard curve using known concentrations of the this compound in the lysis buffer to determine the amount of PS taken up by the cells (e.g., in pmol per cell or nmol per mg of protein).

Protocol 3: Subcellular Localization using Confocal Microscopy

This protocol details the procedure for determining the intracellular localization of bacteriochlorins.

Materials:

  • This compound photosensitizer

  • Cancer cell line (e.g., CT26)

  • Glass-bottom dishes or chamber slides

  • Organelle-specific fluorescent probes (e.g., MitoTracker Green for mitochondria, LysoTracker Green for lysosomes, ER-Tracker Blue for endoplasmic reticulum)

  • Hoechst 33342 (for nuclear staining)

  • Live cell imaging solution or HBSS

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed CT26 cells on glass-bottom dishes at a density of 1 x 10⁵ cells and allow them to adhere for 24 hours.[10]

  • PS Incubation: Incubate the cells with the this compound (e.g., 10 µM) in complete medium for 24 hours in the dark.[10]

  • Organelle Staining:

    • Wash the cells with fresh medium or HBSS.

    • Incubate the cells with the specific organelle tracker (e.g., 100 nM MitoTracker Green) and a nuclear stain (e.g., Hoechst 33342) for 30-60 minutes at 37°C.[1][10]

  • Washing: Wash the cells twice with the imaging solution to remove excess dyes.[10]

  • Imaging: Immediately visualize the cells using a confocal microscope. Acquire images in separate channels for the this compound fluorescence, the organelle probe, and the nuclear stain.

  • Image Analysis: Merge the images to determine the co-localization of the this compound with specific organelles.

Visualizations

Signaling Pathways in this compound-Mediated PDT

PDT_Signaling PS This compound (Ground State) PS_S1 This compound (Singlet Excited State) PS->PS_S1 PS_T1 This compound (Triplet Excited State) PS_S1->PS_T1 Intersystem Crossing O2 Molecular Oxygen (³O₂) PS_T1->O2 Energy Transfer (Type II) CellDamage Oxidative Cellular Damage (Lipids, Proteins, Nucleic Acids) PS_T1->CellDamage Electron Transfer (Type I) ROS Reactive Oxygen Species (ROS) (¹O₂, O₂⁻, •OH) O2->ROS ROS->CellDamage Apoptosis Apoptosis CellDamage->Apoptosis Necrosis Necrosis CellDamage->Necrosis Autophagy Autophagy CellDamage->Autophagy CellDeath Cell Death Apoptosis->CellDeath Necrosis->CellDeath Autophagy->CellDeath Light Light (NIR) Light->PS Absorption

Caption: Simplified signaling pathway of this compound-mediated photodynamic therapy.

Experimental Workflow for In Vitro PDT

PDT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight (24h) seed_cells->incubate_overnight add_ps Add this compound Photosensitizer incubate_overnight->add_ps incubate_ps Incubate with PS (e.g., 24h) add_ps->incubate_ps wash_cells Wash Cells with PBS incubate_ps->wash_cells add_medium Add Fresh Medium wash_cells->add_medium irradiate Irradiate with NIR Light add_medium->irradiate dark_control Dark Control (No Irradiation) add_medium->dark_control incubate_post Incubate Post-Treatment (24h) irradiate->incubate_post dark_control->incubate_post mtt_assay Perform MTT Cell Viability Assay incubate_post->mtt_assay analyze_data Analyze Data (Calculate LD50) mtt_assay->analyze_data end End analyze_data->end

Caption: General experimental workflow for in vitro photodynamic therapy studies.

References

Application Notes and Protocols for Bacteriochlorins as Theranostic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacteriochlorins, a class of tetrapyrrole macrocycles, are emerging as highly promising agents for theranostics, the integrated approach of diagnostics and therapy. Their strong absorption in the near-infrared (NIR) region (typically 700-850 nm) allows for deep tissue penetration of light, a critical advantage for both fluorescence imaging and photodynamic therapy (PDT).[1][2] Upon excitation with light of a specific wavelength, bacteriochlorins can efficiently generate reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, which can induce localized cell death, making them potent photosensitizers for PDT.[1][2][3] Concurrently, their intrinsic fluorescence in the NIR window enables real-time, non-invasive imaging to guide therapy and monitor treatment response. This document provides detailed application notes and protocols for utilizing bacteriochlorins as theranostic agents in a research and drug development setting.

Data Presentation

Photophysical and Photodynamic Properties of Selected Bacteriochlorins

The following table summarizes key quantitative data for a selection of bacteriochlorin derivatives, providing a comparative overview of their theranostic potential.

This compound DerivativeAbsorption Max (λmax, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Emission Max (λem, nm)Fluorescence Quantum Yield (Φf)Singlet Oxygen Quantum Yield (ΦΔ)Cell LineIC50 (nM)Light Dose (J/cm²)Reference
(NC)₂BC–Pd~740Not specifiedNot specifiedNot specifiedNot specifiedHeLa2510[4]
This compound 3Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedC-mel~1005[1]
BPF (Bchl-gdevdgsgk(folate))~740Not specifiedNot specifiedNot specifiedNot specifiedKB5000 (at 10 J/cm²)10 & 20[5]
This compound a (BCA)760Not specifiedNot specifiedNot specifiedNot specifiedGreene melanomaNot applicable (in vivo)150-280[6]
FBC (Tetrafluorophenyl this compound)750Not specifiedNot specifiedNot specifiedNot specified4T1Not specifiedNot specified[7]
H₂Py₄BC747Not specified754Not specifiedNot specifiedHEp2, EJ, S37, CT26, LLC21.4 - 68.2Not specified[8]
BchlBOA752Not specified762Not specifiedNot specifiedKBNot specifiedNot specified[9]

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. "Not specified" indicates that the data was not available in the cited sources.

Experimental Protocols

Protocol 1: In Vitro Photodynamic Therapy (PDT) Efficacy Assessment

This protocol outlines a general procedure for evaluating the phototoxicity of this compound-based photosensitizers on cancer cell lines using the MTT assay.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO or formulated with Cremophor EL)

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well cell culture plates

  • NIR light source with a specific wavelength corresponding to the this compound's Qy absorption band (e.g., 730-760 nm)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Photosensitizer Incubation:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of the this compound.

    • Include control wells with medium only (no photosensitizer) and wells for dark toxicity (photosensitizer but no light exposure).

    • Incubate the plates for a predetermined period (e.g., 4, 12, or 24 hours) at 37°C and 5% CO₂.

  • Washing: After incubation, remove the this compound-containing medium and wash the cells twice with pre-warmed PBS to remove any unbound photosensitizer.

  • Light Irradiation:

    • Add fresh, pre-warmed complete cell culture medium to each well.

    • Expose the designated wells to the NIR light source. The light dose (fluence) is calculated as the product of the power density (mW/cm²) and the exposure time (s). A typical light dose ranges from 5 to 20 J/cm².

    • Keep the "dark toxicity" and "no treatment" plates covered from light.

  • Post-Irradiation Incubation: Return the plates to the incubator and incubate for 24-48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage relative to the untreated control cells.

    • Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration required to inhibit cell growth by 50%).

Protocol 2: In Vivo Fluorescence Imaging in a Tumor Model

This protocol describes a general procedure for non-invasive fluorescence imaging of tumor-bearing mice using a this compound-based imaging agent.

Materials:

  • This compound-based imaging agent formulated for in vivo administration (e.g., in a solution with Cremophor EL or conjugated to a targeting moiety).

  • Tumor-bearing mice (e.g., subcutaneous xenograft model).

  • In vivo fluorescence imaging system equipped with appropriate excitation and emission filters for the NIR region.

  • Anesthesia (e.g., isoflurane).

  • Sterile syringes and needles.

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using isoflurane.

    • Place the mouse in the imaging chamber of the in vivo imaging system.

  • Pre-injection Imaging: Acquire a baseline fluorescence image of the mouse before injecting the imaging agent to determine the level of autofluorescence.

  • Agent Administration:

    • Administer the this compound-based imaging agent to the mouse via an appropriate route (e.g., intravenous tail vein injection). The dosage will depend on the specific agent and should be optimized in pilot studies.

  • Time-Lapse Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 3, 6, 12, 24, and 48 hours) to determine the optimal time window for tumor accumulation and contrast.

    • Maintain the animal under anesthesia during the imaging sessions.

  • Image Analysis:

    • Use the imaging system's software to quantify the fluorescence intensity in the tumor region and in a non-tumor region (e.g., muscle) to calculate the tumor-to-background ratio.

    • Analyze the biodistribution of the imaging agent by quantifying the fluorescence signal in various organs after sacrificing the animal at the final time point (ex vivo imaging).

Signaling Pathways and Experimental Workflows

Photodynamic Therapy-Induced Cell Death Pathways

This compound-mediated PDT can induce tumor cell death through two primary mechanisms: apoptosis and necrosis. The dominant pathway is often dependent on the photosensitizer's subcellular localization, its concentration, and the light dose delivered.

  • Apoptosis (Programmed Cell Death): This is a controlled and non-inflammatory form of cell death. PDT-generated ROS can damage mitochondria, leading to the release of cytochrome c. This triggers a cascade of caspase activation (e.g., caspase-9 and caspase-3), ultimately leading to the execution of the apoptotic program. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating this process.

  • Necrosis (Uncontrolled Cell Death): This is a rapid and inflammatory form of cell death that occurs with high levels of cellular damage. Intense ROS production can lead to the loss of membrane integrity, organelle swelling, and eventual cell lysis, releasing intracellular contents and triggering an inflammatory response.

PDT_Signaling This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Activation Light NIR Light Light->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria MembraneDamage Membrane Damage ROS->MembraneDamage CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Necrosis Necrosis MembraneDamage->Necrosis

Caption: PDT-induced cell death pathways.

Theranostic Workflow with Bacteriochlorins

The theranostic application of bacteriochlorins follows a logical workflow, from agent administration to therapeutic intervention and monitoring.

Theranostic_Workflow Start Start Administer Administer this compound Theranostic Agent Start->Administer Image Fluorescence Imaging (Tumor Localization & Biodistribution) Administer->Image PDT Photodynamic Therapy (NIR Light Activation) Image->PDT Guide Therapy Monitor Post-Treatment Imaging (Assess Therapeutic Response) PDT->Monitor End End Monitor->End

Caption: Theranostic workflow using bacteriochlorins.

References

Formulation of Bacteriochlorins for Enhanced Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacteriochlorins are a class of tetrapyrrole pigments that exhibit strong absorption in the near-infrared (NIR) region (typically 700-850 nm), a spectral window where light can penetrate biological tissues more deeply.[1][2] This property makes them highly promising photosensitizers for photodynamic therapy (PDT), a non-invasive cancer treatment that utilizes light to activate a photosensitizing agent, leading to the generation of cytotoxic reactive oxygen species (ROS) and subsequent cell death.[3][4] However, the inherent hydrophobicity and potential for aggregation of many bacteriochlorins in aqueous environments can limit their therapeutic efficacy.[5] To overcome these challenges, various drug delivery systems have been developed to improve their solubility, stability, and tumor-targeting capabilities.

These application notes provide an overview of common formulation strategies for bacteriochlorins and detailed protocols for their preparation and characterization.

Formulation Strategies for Bacteriochlorins

Several nanoformulation strategies have been successfully employed to enhance the delivery of bacteriochlorins for PDT. These include liposomes, polymeric nanoparticles, micelles, and nanoemulsions. The choice of formulation depends on the specific bacteriochlorin derivative, the intended application, and the desired pharmacokinetic profile.

Liposomes

Liposomes are vesicular structures composed of one or more lipid bilayers, which can encapsulate both hydrophilic and hydrophobic drugs.[6] For hydrophobic bacteriochlorins, they can be entrapped within the lipid bilayer. Liposomal formulations can protect the this compound from degradation, improve its solubility in physiological media, and facilitate passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.[6]

Polymeric Nanoparticles

Biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), can be used to fabricate nanoparticles that encapsulate bacteriochlorins.[7] These nanoparticles can provide sustained release of the photosensitizer and can be surface-modified with targeting ligands to enhance their accumulation in tumor cells.

Micelles

Micelles are self-assembling colloidal structures with a hydrophobic core and a hydrophilic shell, typically formed from amphiphilic polymers or surfactants like Cremophor EL.[5][8] The hydrophobic core serves as a reservoir for the this compound, increasing its aqueous solubility and stability.[5]

Nanoemulsions

Nanoemulsions are oil-in-water or water-in-oil dispersions with droplet sizes in the nanometer range.[9] They can effectively solubilize hydrophobic bacteriochlorins in the oil phase, and their large surface area can facilitate cellular uptake.[10]

Quantitative Data on this compound Formulations

The following table summarizes representative quantitative data for different this compound formulations from published studies.

Formulation TypeThis compound DerivativeDrug Loading (%)Encapsulation Efficiency (%)Particle Size (nm)In Vitro Efficacy (IC50)Reference
LiposomesThis compound (Bch)->90%~1206 nM (MIA PaCa-2 cells)[11]
Polymeric NanoparticlesEmtricitabine (Model Drug)~5%74.34%~250-[7]
Cremophor EL MicellesTemocene (Porphycene Analog)~2%>95%~15-20Lower than free drug in vitro[5][12]
NanoemulsionMupirocin (Model Drug)--64.1-[13]

Note: Data for model drugs are included to provide a general range for the respective formulation types, as specific data for every this compound derivative is not always available in a single source. Drug loading and encapsulation efficiency are highly dependent on the specific drug and formulation parameters.

Experimental Protocols

Protocol 1: Preparation of Liposomal this compound

This protocol is based on the thin-film hydration method.[11]

Materials:

  • This compound derivative

  • Phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Dissolve the this compound, DPPC, and cholesterol in chloroform in a round-bottom flask. A typical molar ratio is 1:10:5 (this compound:DPPC:cholesterol).

  • Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle shaking. The temperature of the PBS should be above the phase transition temperature of the lipid (e.g., >41°C for DPPC).

  • To obtain smaller, more uniform liposomes, sonicate the suspension in a bath sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • The resulting liposomal this compound suspension can be stored at 4°C.

Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles

This protocol describes the oil-in-water (o/w) single emulsion-solvent evaporation method.

Materials:

  • This compound derivative

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Poly(vinyl alcohol) (PVA) or other suitable surfactant

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Procedure:

  • Dissolve the this compound and PLGA in DCM.

  • Prepare an aqueous solution of PVA (e.g., 2% w/v).

  • Add the organic phase (this compound/PLGA in DCM) to the aqueous PVA solution while stirring vigorously to form a coarse o/w emulsion.

  • Immediately sonicate the emulsion using a probe sonicator to reduce the droplet size.

  • Stir the nanoemulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles with deionized water to remove residual PVA and unencapsulated this compound.

  • Lyophilize the nanoparticles for long-term storage.

Protocol 3: Preparation of this compound-Loaded Cremophor EL Micelles

This protocol is based on a simple mixing method.[8]

Materials:

  • This compound derivative

  • Cremophor EL

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Magnetic stirrer

Procedure:

  • Dissolve the this compound in a small amount of ethanol.

  • In a separate container, dissolve Cremophor EL in PBS (pH 7.4) with gentle stirring to form a clear solution. A typical concentration of Cremophor EL is 0.1-1% (w/v).

  • Slowly add the this compound solution to the Cremophor EL solution while stirring.

  • Continue stirring for a period of time (e.g., 1 hour) to ensure complete encapsulation of the this compound within the micelles.

  • The resulting micellar solution should be clear and can be sterilized by filtration through a 0.22 µm filter.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is to assess the phototoxic effect of this compound formulations on cancer cells.[14][15]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound formulation

  • 96-well plates

  • Light source with appropriate wavelength for this compound activation

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Remove the medium and add fresh medium containing various concentrations of the this compound formulation. Include control wells with no formulation (medium only) and vehicle control (formulation vehicle without this compound).

  • Incubate the cells with the formulation for a specific period (e.g., 4-24 hours).

  • Wash the cells with PBS to remove the free formulation.

  • Add fresh medium to each well.

  • Irradiate the cells with a light source at the appropriate wavelength and light dose. Keep a set of plates in the dark as a control for "dark toxicity".

  • Incubate the cells for a further 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the formulation that causes 50% inhibition of cell growth).

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation This compound This compound Formulation This compound Formulation (Liposomes, Nanoparticles, Micelles) This compound->Formulation DeliveryVehicle Delivery Vehicle (Lipids, Polymer, Surfactant) DeliveryVehicle->Formulation Size Particle Size & PDI (DLS) Formulation->Size Characterize Zeta Zeta Potential Formulation->Zeta Morphology Morphology (TEM, SEM) Formulation->Morphology DLE Drug Loading & Encapsulation Efficiency Formulation->DLE Incubation Incubation with Formulation Formulation->Incubation CellCulture Cancer Cell Culture CellCulture->Incubation Irradiation Light Irradiation Incubation->Irradiation Uptake Cellular Uptake (Confocal Microscopy) Incubation->Uptake Cytotoxicity Cytotoxicity Assay (e.g., MTT) Irradiation->Cytotoxicity ROS ROS Detection Irradiation->ROS

Experimental workflow for this compound formulation.

pdt_signaling_pathway cluster_pdt Photodynamic Therapy (PDT) cluster_cellular_damage Cellular Damage cluster_apoptosis Apoptosis Signaling This compound This compound (Photosensitizer) ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) This compound->ROS Activation Light Near-Infrared Light Light->ROS Oxygen Molecular Oxygen (³O₂) Oxygen->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria ER ER Stress ROS->ER Lysosomes Lysosomal Damage ROS->Lysosomes Membrane Plasma Membrane Damage ROS->Membrane Bcl2 Anti-apoptotic Bcl-2 Inhibition Mitochondria->Bcl2 BaxBak Pro-apoptotic Bax/Bak Activation Mitochondria->BaxBak Bcl2->BaxBak CytochromeC Cytochrome c Release BaxBak->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

PDT-induced apoptosis signaling pathway.

References

Application Notes & Protocols: Measuring the Singlet Oxygen Quantum Yield of Bacteriochlorins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the determination of singlet oxygen quantum yield (ΦΔ), a critical parameter for evaluating the efficacy of bacteriochlorins as photosensitizers in applications such as Photodynamic Therapy (PDT).

Introduction

Bacteriochlorins are a class of tetrapyrrole macrocycles that are highly promising for PDT due to their strong absorption in the near-infrared (NIR) region (700-800 nm), a spectral window where light can penetrate tissues more deeply.[1][2] The therapeutic effect of PDT largely relies on the generation of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon photoactivation of the photosensitizer.[1][3] The singlet oxygen quantum yield (ΦΔ) is the measure of the efficiency of ¹O₂ generation, defined as the ratio of the number of singlet oxygen molecules produced to the number of photons absorbed by the photosensitizer.[4] Accurate determination of ΦΔ is therefore essential for screening and characterizing new bacteriochlorin-based photosensitizers.

The primary mechanism for ¹O₂ generation is the Type II photochemical process. Upon light absorption, the this compound is excited from its ground state (S₀) to a short-lived singlet excited state (S₁). It then undergoes intersystem crossing (ISC) to a longer-lived triplet excited state (T₁). This triplet state can transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state, resulting in the formation of cytotoxic singlet oxygen (¹O₂) and the return of the photosensitizer to its ground state.[5]

Measurement Techniques: An Overview

There are two primary approaches for measuring the singlet oxygen quantum yield: direct and indirect methods.[6]

  • Direct Method: Time-Resolved Phosphorescence: This is the most accurate and unambiguous method. It involves the direct detection of the faint phosphorescence emitted by singlet oxygen as it decays back to its ground state, which occurs at approximately 1270 nm.[6][7][8] This technique requires specialized and highly sensitive near-infrared (NIR) detectors and a pulsed laser source. The quantum yield is typically determined by comparing the intensity of the ¹O₂ phosphorescence signal from the this compound sample to that of a standard photosensitizer with a known ΦΔ under identical experimental conditions.[9][10]

  • Indirect Methods: Chemical Trapping: These methods are more accessible as they rely on standard spectrophotometers or fluorometers. They employ a chemical probe (or "trap") that selectively reacts with singlet oxygen, leading to a measurable change in the probe's absorbance or fluorescence.[6][11] By monitoring the rate of this change, the rate of ¹O₂ production can be inferred. The most common method is a relative measurement, where the rate of probe degradation by the this compound is compared to that caused by a reference photosensitizer.[12][13]

Data Presentation: Singlet Oxygen Quantum Yields

Table 1: Singlet Oxygen Quantum Yields (ΦΔ) of Selected Bacteriochlorins
This compound DerivativeSolvent / MediumΦΔ ValueReference
This compound a (BCA)Phosphate Buffer0.05[12][14]
This compound a (BCA)DMPC Liposomes0.33[12][14]
Bacteriochlorophyll aDiethyl Ether0.60 ± 0.05[15]
Bacteriochlorophyll aMicellar dispersions in D₂O0.3 - 0.4[15]
F₂BMet (Redaporfin)-~0.3[5]
Halogenated Sulfonamide BacteriochlorinsVariousDoes not always correlate with phototoxicity[16][17]

Note: The environment significantly impacts ΦΔ. For instance, the aggregation of bacteriochlorins in aqueous media can drastically reduce singlet oxygen production, while incorporation into liposomes or other delivery systems can increase it by promoting monomerization.[12][14]

Table 2: Common Standard Photosensitizers for Relative ΦΔ Measurements
Standard PhotosensitizerSolventΦΔ (Reference Value)
Rose Bengal (RB)Phosphate Buffer0.75
Rose Bengal (RB)Methanol0.80
Rose Bengal (RB)Ethanol0.76
Methylene Blue (MB)Water0.52
Methylene Blue (MB)Methanol0.49
Tetraphenylporphyrin (TPP)Benzene0.62
Phenalenone (PN)Acetonitrile0.98

Note: It is crucial to use a reference standard in the same solvent as the sample under investigation, as ΦΔ values are highly solvent-dependent.

Experimental Protocols

Protocol 1: Indirect Measurement of ΦΔ using a Chemical Probe (Relative Method)

This protocol describes the determination of ΦΔ for a this compound using 1,3-diphenylisobenzofuran (DPBF) as a chemical trap and Rose Bengal (RB) as the reference standard. DPBF is a widely used probe that irreversibly reacts with ¹O₂, leading to a decrease in its strong absorbance peak around 415 nm.[11][18][19]

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Light source with a narrow bandpass filter corresponding to the excitation wavelength of the photosensitizers (e.g., laser or filtered lamp)

  • Quartz cuvettes (1 cm path length)

  • Magnetic stirrer and stir bars

  • This compound sample

  • Rose Bengal (Reference Standard)

  • 1,3-diphenylisobenzofuran (DPBF)

  • Appropriate spectroscopic grade solvent (e.g., Ethanol, DMSO, Phosphate Buffer)

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of the this compound sample, Rose Bengal, and DPBF in the chosen solvent. All solutions should be freshly prepared and protected from light.

    • Prepare a working solution of the this compound and a working solution of Rose Bengal. The concentrations should be adjusted so that their absorbance at the irradiation wavelength is equal and low (typically 0.05 - 0.1) to avoid inner filter effects and aggregation.[7]

    • Prepare a DPBF working solution. The final concentration in the cuvette should result in an absorbance of approximately 1.0 at its λmax (~415 nm).

  • Measurement:

    • Sample Measurement: In a quartz cuvette, mix the this compound working solution with the DPBF working solution. Place a small stir bar in the cuvette.

    • Place the cuvette in the spectrophotometer and record the initial full absorption spectrum (e.g., 350-700 nm).

    • Remove the cuvette and place it in front of the light source, ensuring the solution is continuously stirred.

    • Irradiate the sample for a short, fixed time interval (e.g., 15-30 seconds).

    • Immediately after irradiation, place the cuvette back into the spectrophotometer and record the absorption spectrum again.

    • Repeat the irradiation and measurement steps for several intervals until the DPBF absorbance has significantly decreased.

    • Reference Measurement: Repeat the exact same procedure (steps 2a-2e) using the Rose Bengal working solution instead of the this compound solution.

    • Control Measurement: Perform a control experiment with DPBF and the this compound in the dark, and another with only DPBF under irradiation to ensure that DPBF is not photobleached directly by the light source and is stable in the presence of the photosensitizer without light.[19]

  • Data Analysis and Calculation:

    • For both the sample and reference experiments, plot the absorbance of DPBF at its λmax against the irradiation time.

    • The initial slope of this plot represents the rate of DPBF decomposition (k). The relationship should be linear in the initial phase.

    • The singlet oxygen quantum yield of the this compound sample (ΦΔ_Sample) is calculated using the following equation:

    ΦΔ_Sample = ΦΔ_Ref * (k_Sample / k_Ref) * (F_Ref / F_Sample)

    Where:

    • ΦΔ_Ref is the known singlet oxygen quantum yield of the reference standard (Rose Bengal) in the same solvent.

    • k_Sample is the slope of the DPBF absorbance vs. time plot for the this compound sample.

    • k_Ref is the slope of the DPBF absorbance vs. time plot for the reference standard.

    • F_Sample is the light absorption correction factor for the this compound sample, calculated as 1 - 10^(-Abs_Sample), where Abs_Sample is the absorbance of the this compound at the irradiation wavelength.

    • F_Ref is the light absorption correction factor for the reference, calculated as 1 - 10^(-Abs_Ref).

    • (Note: If the absorbances of the sample and reference are matched at the irradiation wavelength, the F_Ref / F_Sample term becomes 1).

Protocol 2: Direct Measurement of ΦΔ by Time-Resolved NIR Phosphorescence

This method provides a direct and more accurate measurement of ¹O₂ production. It requires specialized equipment capable of detecting very weak, short-lived NIR signals.[9][20]

Materials and Equipment:

  • Pulsed laser system for excitation (e.g., Nd:YAG, tunable laser).

  • High-sensitivity, fast-response Near-Infrared (NIR) detector (e.g., liquid nitrogen-cooled Germanium photodiode or a photomultiplier tube sensitive to >1200 nm).

  • Monochromator or narrow bandpass filter centered at ~1270 nm.

  • Digital oscilloscope or time-correlated single-photon counting (TCSPC) system.[8]

  • Quartz cuvettes (four-sided polished).

  • This compound sample.

  • Reference photosensitizer with known ΦΔ (e.g., Phenalenone in a suitable solvent).

  • Solvent (must be of high purity and, if possible, deuterated to increase the ¹O₂ lifetime and phosphorescence signal).

Procedure:

  • Solution Preparation:

    • Prepare solutions of the this compound sample and the reference photosensitizer in the chosen solvent.

    • Adjust the concentrations of both solutions to have the same absorbance (typically 0.1 - 0.2) at the laser excitation wavelength.

  • System Setup and Calibration:

    • Align the laser beam to pass through the sample cuvette.

    • Position the NIR detector at a 90° angle to the excitation beam path to collect the emitted phosphorescence.

    • Place the 1270 nm filter or set the monochromator in front of the detector to isolate the ¹O₂ signal from scattered laser light and sample fluorescence.

  • Measurement:

    • Place the cuvette containing the reference solution in the sample holder.

    • Excite the sample with a single laser pulse and record the time-resolved decay of the phosphorescence at 1270 nm using the oscilloscope or TCSPC system.

    • Average the signal over multiple pulses to improve the signal-to-noise ratio.

    • Replace the reference solution with the this compound sample solution.

    • Under identical experimental conditions (laser power, detector settings, alignment), record the time-resolved ¹O₂ phosphorescence decay for the this compound sample.

  • Data Analysis and Calculation:

    • The recorded decay traces represent the formation and decay of the ¹O₂ population. The initial intensity of the phosphorescence signal (I₀), extrapolated to time zero (t=0) after the laser pulse, is proportional to the number of ¹O₂ molecules generated.

    • Determine I₀ for both the sample (I₀_Sample) and the reference (I₀_Ref) by fitting the decay curves to an appropriate kinetic model.

    • The singlet oxygen quantum yield of the this compound sample (ΦΔ_Sample) is calculated using the following simple relation:

    ΦΔ_Sample = ΦΔ_Ref * (I₀_Sample / I₀_Ref)

    This equation is valid because the experiment is conducted under conditions where the absorbance of the sample and reference are matched, meaning they absorb the same number of photons.

Visualizations

Jablonski_Diagram cluster_0 Singlet States cluster_2 Oxygen States S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption (hν) S1->S0 Fluorescence T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence O2_singlet ¹O₂ (Singlet Oxygen) T1->O2_singlet Energy Transfer (Type II Process) O2_ground ³O₂ (Ground State Oxygen) label_abs 1. Light Absorption label_isc 2. ISC label_et 3. Energy Transfer

Caption: Photophysical pathways (Jablonski diagram) for Type II photosensitization.

Indirect_Method_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions (this compound, Reference, DPBF) match_absorbance Prepare Working Solutions with Matched Absorbance (A ≈ 0.1) prep_solutions->match_absorbance mix Mix Photosensitizer and DPBF in Cuvette match_absorbance->mix measure Measure Absorbance Spectrum mix->measure t=0 irradiate Irradiate for fixed time Δt (with stirring) irradiate->measure measure->irradiate loop_node Repeat until A_DPBF is low measure->loop_node loop_node->irradiate plot_data Plot A_DPBF vs. Time for Sample and Reference loop_node->plot_data calc_slope Determine Initial Slopes (k_Sample, k_Ref) plot_data->calc_slope calc_yield Calculate Relative ΦΔ using formula calc_slope->calc_yield

Caption: Experimental workflow for the indirect relative method.

Caption: Setup for direct ¹O₂ detection via NIR phosphorescence.

References

Application Notes and Protocols for Assessing Bacteriochlorin Cellular Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacteriochlorins are a class of tetrapyrrole macrocycles that exhibit strong absorption in the near-infrared (NIR) region, making them highly promising photosensitizers for photodynamic therapy (PDT).[1][2] The efficacy of PDT is critically dependent on the selective accumulation of the photosensitizer within target cells.[3] Therefore, accurate assessment of cellular uptake is a fundamental step in the preclinical evaluation of novel bacteriochlorin-based photosensitizers.

These application notes provide detailed protocols for the quantitative and qualitative assessment of this compound cellular uptake in vitro. The methodologies described include spectrophotometry, fluorometry, flow cytometry, and confocal microscopy, offering a comprehensive toolkit for researchers in oncology, drug delivery, and photosensitizer development.

Data Presentation: Quantitative Analysis of this compound Uptake

The following tables summarize key quantitative data from various studies on this compound cellular uptake, providing a comparative overview of experimental parameters and findings.

Table 1: Experimental Parameters for In Vitro this compound Cellular Uptake Studies

Cell LineThis compound DerivativeConcentrationIncubation TimeMethod of QuantificationReference
HeLa(NC)₂BC-PdWide range24 hMTT Assay[4][5]
HeLaBC, (NC)₂BC, (NC)₂BC–Zn, (NC)₂BC–Pd5 µM30 min - 24 hFluorescence or Absorption Spectroscopy[4]
CT26F₂BOH, F₂BMet, Cl₂BHep5 µM2 h - 24 hFluorescence Measurement[6]
CT26Halogenated bacteriochlorins5 µMTime-dependentFluorescence Measurement of cellular extracts[7]
A549, CT26Sulfonate ester fluorinated porphyrins20 µM2 h - 24 hTriton X-100 Lysis and Fluorescence/Absorption[1]
Eca-109TCTBNot specifiedTime-dependentFluorescence Spectrometer[8]
Xenografted miceGlc-TFPBNot specified2 h and 24 hIn vivo fluorescence analysis[9]

Table 2: Subcellular Localization of Bacteriochlorins

Cell LineThis compound DerivativeSubcellular LocalizationMethod of AnalysisReference
HeLa(NC)₂BC-PdMitochondria, LysosomesFluorescence Microscopy[4][5]
HeLaBC, (NC)₂BC, (NC)₂BC–ZnEndoplasmic Reticulum, Mitochondria, LysosomesNot specified[4][5]
HeLaBC-2', BC-3', BC-4'Mitochondria, Lysosomes, Endoplasmic ReticulumConfocal Microscopy with organelle-specific probes[10]
Eca-109TCTBCytoplasm, Nuclear membranesLaser Scanning Confocal Microscopy[8]
In vitroGlc-TFPBPredominantly in lysosomesNot specified[9]

Experimental Protocols

General Protocol for Cell Culture and Incubation with Bacteriochlorins

This initial procedure is fundamental for all subsequent uptake assessment methods.

Materials:

  • Selected cancer cell line (e.g., HeLa, CT26, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (typically in DMSO or DMA)

  • Phosphate-Buffered Saline (PBS)

  • Incubator (37°C, 5% CO₂)

  • Appropriate cell culture plates (e.g., 6-well, 24-well, 96-well, glass-bottom dishes)

Procedure:

  • Cell Seeding: Seed the cells in the appropriate culture plates at a predetermined density to achieve 70-80% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours.[3]

  • Preparation of this compound Working Solution: Prepare the desired concentrations of the this compound by diluting the stock solution in a complete cell culture medium. The final concentration of the organic solvent (e.g., DMSO) in the medium should typically not exceed 0.5%.[1][6]

  • Incubation: Remove the culture medium from the cells and add the this compound-containing medium.

  • Incubate the cells for various time points (e.g., 2, 4, 8, 12, 24 hours) at 37°C in the dark to prevent photodegradation of the photosensitizer.[1][6]

  • Washing: After incubation, remove the this compound-containing medium and wash the cells twice with ice-cold PBS to eliminate any unbound this compound.[1][3]

Quantification of this compound Uptake by Spectrophotometry/Fluorometry

This method provides a quantitative measure of the total amount of this compound taken up by the cell population.

Materials:

  • Cell lysis buffer (e.g., 30 µL of Triton X-100 and 70 µL of DMSO/ethanol solution (1:3))[1][6]

  • Spectrophotometer or Fluorometer

  • 96-well plates

Procedure:

  • Follow the "General Protocol for Cell Culture and Incubation with Bacteriochlorins" using a 96-well plate.

  • Cell Lysis: After the washing step, add the cell lysis buffer to each well to solubilize the cells and release the intracellular this compound.[1][6]

  • Measurement:

    • Spectrophotometry: Measure the absorbance of the lysate at the characteristic Qy absorption peak of the specific this compound (typically in the NIR region, ~730-780 nm).[8][11]

    • Fluorometry: Measure the fluorescence emission of the lysate at the characteristic emission wavelength of the this compound upon excitation at its Soret or Qy band.[6][7]

  • Quantification: Create a standard curve by preparing serial dilutions of the this compound in the same lysis buffer. Use this curve to determine the concentration of the this compound in the cell lysates.

  • Normalization: Normalize the amount of this compound to the total protein content in each sample (determined by a protein assay like BCA) or to the cell number.[4]

Quantification of this compound Uptake by Flow Cytometry

Flow cytometry allows for the rapid quantitative analysis of this compound uptake on a single-cell level.

Materials:

  • Trypsin-EDTA

  • Flow cytometer equipped with appropriate lasers and filters (e.g., a 488 nm laser for excitation and a red fluorescence channel for detection).[1]

Procedure:

  • Follow the "General Protocol for Cell Culture and Incubation with Bacteriochlorins" using 6-well plates.

  • Cell Detachment: After the washing step, detach the cells from the plate using Trypsin-EDTA.

  • Cell Suspension: Resuspend the detached cells in PBS to obtain a single-cell suspension.[1][3]

  • Analysis: Analyze the cell suspension using a flow cytometer. The intracellular this compound will fluoresce upon laser excitation.

  • Data Acquisition: Record the fluorescence intensity for a large population of cells (e.g., 10,000 events per sample).

  • Quantification: The geometric mean fluorescence intensity (MFI) of the cell population is directly proportional to the average amount of this compound taken up per cell.[3]

Visualization of this compound Subcellular Localization by Confocal Microscopy

Confocal microscopy provides high-resolution images to visualize the intracellular distribution of bacteriochlorins.

Materials:

  • Glass-bottom dishes or coverslips

  • Confocal Laser Scanning Microscope (CLSM)

  • Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, ER-Tracker for the endoplasmic reticulum).[10]

Procedure:

  • Seed cells on glass-bottom dishes or coverslips.

  • Follow the "General Protocol for Cell Culture and Incubation with Bacteriochlorins."

  • Co-staining (Optional): To determine the specific subcellular localization, incubate the cells with an organelle-specific fluorescent probe during the last 30-60 minutes of the this compound incubation, following the manufacturer's instructions.[3][10]

  • Washing: After incubation, wash the cells twice with PBS.

  • Imaging: Add fresh medium or PBS to the dishes and immediately image the cells using a CLSM. Use the appropriate laser lines and emission filters for both the this compound and the organelle-specific probe to visualize their respective signals and assess co-localization.[3][10]

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation & Incubation cluster_analysis Uptake Assessment Methods cluster_quantification Quantitative Analysis cluster_qualitative Qualitative Analysis cell_culture 1. Cell Seeding & Culture (24h) bacteriochlorin_prep 2. Prepare this compound Solution cell_culture->bacteriochlorin_prep incubation 3. Incubate Cells with this compound bacteriochlorin_prep->incubation washing 4. Wash Cells with PBS incubation->washing spectro Spectrophotometry/ Fluorometry washing->spectro For total uptake of cell population flow Flow Cytometry washing->flow For single-cell uptake confocal Confocal Microscopy washing->confocal For intracellular distribution lysis_quant Cell Lysis & Measurement spectro->lysis_quant mfi Mean Fluorescence Intensity flow->mfi localization Subcellular Localization Imaging confocal->localization

Caption: Experimental workflow for assessing this compound cellular uptake.

signaling_pathway cluster_uptake Cellular Uptake & Trafficking cluster_organelles Subcellular Organelles extracellular This compound (Extracellular) membrane Plasma Membrane extracellular->membrane Binding endocytosis Endocytosis membrane->endocytosis cytosol Cytosol endocytosis->cytosol er Endoplasmic Reticulum cytosol->er mito Mitochondria cytosol->mito lyso Lysosomes cytosol->lyso

Caption: General pathway of this compound cellular uptake and localization.

References

Application Notes and Protocols for Light-Activated Drug Release Using Bacteriochlorin-Loaded Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Light-activated drug release using bacteriochlorin-loaded liposomes represents a promising strategy for targeted cancer therapy. This approach, a form of photodynamic therapy (PDT), utilizes the unique properties of bacteriochlorins, which are potent photosensitizers that absorb light in the near-infrared (NIR) region (700-800 nm). This deep-penetrating light can reach tumors seated deeper within tissues. When encapsulated within liposomes, these bacteriochlorins can be intravenously administered and accumulate preferentially in tumor tissues due to the enhanced permeability and retention (EPR) effect. Subsequent irradiation of the tumor with NIR light activates the this compound, leading to the generation of reactive oxygen species (ROS). These ROS can directly kill cancer cells, damage the tumor vasculature, and stimulate an anti-tumor immune response.[1][2][3] Furthermore, the ROS can destabilize the liposomal membrane, triggering the localized release of a co-encapsulated chemotherapeutic agent for a synergistic anti-cancer effect. The liposomal formulation enhances the solubility, stability, and bioavailability of the this compound, making it a more effective therapeutic agent.[4][5]

These application notes provide detailed protocols for the preparation, characterization, and evaluation of this compound-loaded liposomes for light-activated drug release.

Data Presentation: Quantitative Characteristics of this compound-Loaded Liposomes

The following tables summarize typical quantitative data for this compound-loaded liposomes, providing a reference for formulation development and characterization.

ParameterTypical Value RangeMethod of MeasurementReferences
Average Size (Diameter)100 - 200 nmDynamic Light Scattering (DLS)[4][6]
Polydispersity Index (PDI)< 0.3Dynamic Light Scattering (DLS)[6]
Zeta Potential-30 mV to +30 mVElectrophoretic Light Scattering (ELS)[4][6][7]
Encapsulation Efficiency (%)60 - 95%Spectrophotometry, Fluorescence Spectroscopy, HPLC[4]
Drug Loading Capacity (%)1 - 10%Spectrophotometry, Fluorescence Spectroscopy, HPLC

Table 1: Physicochemical Properties of this compound-Loaded Liposomes. This table presents the key physical and chemical characteristics of liposomal formulations incorporating this compound.

ParameterWavelength (nm)Light Dose (J/cm²)Release (%)In Vitro/In VivoReferences
Drug Release740Not Specified>60%In Vitro[8][9]
IC50 (MIA PaCa-2 cells)Not SpecifiedNot Specified6 nMIn Vitro[5][10]
IC50 (MRC-5 cells)Not SpecifiedNot Specified3 nMIn Vitro[5][10]
Tumor Growth Inhibition65210 - 20SignificantIn Vivo (Mice)[2]

Table 2: In Vitro and In Vivo Efficacy of Light-Activated Drug Release from this compound-Loaded Liposomes. This table summarizes the effectiveness of light-activated drug release and photodynamic activity in both cell culture and animal models.

Mandatory Visualizations

Signaling Pathway of Photodynamic Therapy

PDT_Signaling_Pathway cluster_liposome This compound-Loaded Liposome cluster_activation Activation cluster_cellular_effects Cellular Effects cluster_outcomes Therapeutic Outcomes Liposome Liposome (this compound + Drug) Bacteriochlorin_S0 This compound (Ground State S0) Liposome->Bacteriochlorin_S0 Accumulation in Tumor NIR_Light Near-Infrared Light (700-800 nm) NIR_Light->Bacteriochlorin_S0 Light Absorption Bacteriochlorin_S1 This compound (Excited Singlet State S1) Bacteriochlorin_S0->Bacteriochlorin_S1 Excitation Bacteriochlorin_T1 This compound (Excited Triplet State T1) Bacteriochlorin_S1->Bacteriochlorin_T1 Intersystem Crossing Oxygen Molecular Oxygen (3O2) ROS Reactive Oxygen Species (1O2, O2-, •OH) Drug_Release Drug Release ROS->Drug_Release Liposome Destabilization Cell_Death Apoptosis & Necrosis ROS->Cell_Death Vascular_Damage Tumor Vasculature Damage ROS->Vascular_Damage Immune_Response Anti-Tumor Immune Response Cell_Death->Immune_Response Release of Tumor Antigens Bacteriochlorin_T1Oxygen Bacteriochlorin_T1Oxygen Bacteriochlorin_T1Oxygen->ROS Energy Transfer

Caption: Signaling pathway of light-activated drug release.

Experimental Workflow

Experimental_Workflow cluster_preparation 1. Liposome Preparation & Characterization cluster_invitro 2. In Vitro Studies cluster_invivo 3. In Vivo Studies Preparation Thin-Film Hydration Drug_Loading Passive or Active Loading (e.g., Remote Loading) Preparation->Drug_Loading Purification Size Exclusion Chromatography or Dialysis Drug_Loading->Purification Characterization DLS (Size, PDI) Zeta Potential Encapsulation Efficiency Purification->Characterization Cell_Culture Cancer Cell Lines Incubation Incubation with This compound-Liposomes Cell_Culture->Incubation Irradiation_vitro NIR Light Irradiation Incubation->Irradiation_vitro Assays_vitro Cell Viability Assay (MTT) Drug Release Assay ROS Detection Irradiation_vitro->Assays_vitro Tumor_Model Tumor Xenograft in Mice Administration Intravenous Injection of This compound-Liposomes Tumor_Model->Administration Irradiation_vivo NIR Light Irradiation of Tumor Administration->Irradiation_vivo Evaluation Tumor Volume Measurement Biodistribution Studies Histological Analysis Irradiation_vivo->Evaluation

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Photostability of Bacteriochlorin Photosensitizers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the photostability of bacteriochlorin photosensitizers. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound photosensitizer is rapidly photobleaching during my experiments. What are the common causes and how can I mitigate this?

A1: Rapid photobleaching is a primary indicator of photosensitizer degradation. The principal cause is the interaction of the excited photosensitizer with molecular oxygen and other reactive oxygen species (ROS), leading to oxidative damage of the macrocycle.[1] The rate of photobleaching is highly dependent on the molecular structure of the this compound and its immediate microenvironment.

Troubleshooting Steps:

  • Solvent and Formulation: The choice of solvent or delivery vehicle has a profound impact on photostability. For instance, some bacteriochlorins show excellent stability in toluene but poor stability in Cremophor EL (CrEL), acetonitrile (MeCN), and dimethylacetamide (DMA).[2] Consider evaluating different formulation strategies. Encapsulation in micelles, such as those formed by Pluronic-based polymers or CrEL, can protect the photosensitizer from the bulk solvent environment and potentially improve stability, although this is not universally true for all bacteriochlorins.[3][4]

  • Oxygen Concentration: While oxygen is necessary for Type II photodynamic therapy, excessive oxygen can accelerate photobleaching. If your experimental setup allows, consider deoxygenating your solutions (e.g., by nitrogen bubbling) for baseline stability measurements to understand the oxygen-dependent degradation component.

  • Structural Modifications: If you are in the process of selecting or designing a photosensitizer, opt for structurally stabilized bacteriochlorins. Key stabilizing features include:

    • Geminal dimethyl groups on the reduced pyrroline rings, which prevent adventitious oxidation.[5][6]

    • Electron-withdrawing groups , such as dicyano substituents, which can enhance photostability.[3]

    • Platination of the this compound macrocycle has been shown to yield highly photostable compounds.[7][8]

Q2: I am observing a loss of spectroscopic signal (absorbance) even when my samples are kept in the dark. What could be the issue?

A2: Degradation of bacteriochlorins can also occur in the absence of light, often referred to as dark instability or chemical instability. This is a common issue with some naturally occurring this compound derivatives.

Troubleshooting Steps:

  • Chemical Stability: The inherent chemical stability of the this compound is crucial. Synthetically derived bacteriochlorins featuring geminal dimethyl groups on the pyrroline rings are specifically designed to be more resistant to tautomerization and aerobic oxidation in the dark.[5]

  • Purity of Solvents: Ensure the use of high-purity solvents. Impurities can initiate or catalyze degradation pathways.

  • Storage Conditions: Store your this compound stock solutions and formulations under appropriate conditions. This typically involves protection from light, storage at low temperatures (e.g., -20°C or -80°C), and in some cases, under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

Q3: How can I quantitatively assess the photostability of my this compound photosensitizer?

A3: A standardized photostability assay is essential for quantifying and comparing the stability of different photosensitizers or formulations. The general principle involves exposing the photosensitizer to a known fluence of light and monitoring the decrease in its characteristic Qy absorption band over time.

A detailed protocol for a typical photostability assay is provided in the "Experimental Protocols" section below. The key metric to determine is the photobleaching rate, which can be expressed as the percentage of remaining absorbance after a specific light dose (e.g., 100 J/cm²).[2]

Q4: Can the addition of antioxidants improve the photostability of my this compound?

A4: Yes, antioxidants can improve photostability by scavenging the reactive oxygen species that cause photodegradation. The effectiveness of an antioxidant depends on its ability to be in close proximity to the photosensitizer. Factors such as the antioxidant's hydrophilicity, molecular size, and potential for steric hindrance are important considerations.[9] For example, in studies with chlorophyll (a related tetrapyrrole) adsorbed on silica, gallic acid was found to be a highly effective stabilizer due to its appropriate hydrophilicity and small molecular size.[9] When considering antioxidants, it is crucial to ensure they do not interfere with the desired photodynamic activity of the photosensitizer.

Data Presentation: Photostability of this compound Derivatives

The following tables summarize quantitative data on the photostability of various this compound photosensitizers under different conditions.

Table 1: Photostability of Dicyanobacteriochlorins in Different Media

PhotosensitizerMediumRemaining Absorbance after 100 J/cm² (%)
BCToluene93
BCCremophor EL<10
BCMeCN<10
BCDMA<10
(NC)₂BC-PdToluene~100
(NC)₂BCToluene~100

Data extracted from photobleaching studies where absorbance was monitored as a function of light fluence.[2]

Table 2: Phototoxicity and Phototoxic Index of Platinated Bacteriochlorins

CompoundIC₅₀ Light (nM)IC₅₀ Dark (µM)Phototoxic Index (PI = IC₅₀ Dark / IC₅₀ Light)
6-tPt6>50>8300

Data from a study on platinated bacteriochlorins, demonstrating high phototoxicity at low concentrations and excellent stability as indicated by the high phototoxic index.[7][8]

Experimental Protocols

Protocol 1: Photostability Assay of this compound Photosensitizers

This protocol outlines a general method for assessing the photostability of a this compound solution by monitoring its absorbance spectrum upon irradiation.

Materials:

  • This compound photosensitizer stock solution

  • Appropriate solvent or formulation buffer (e.g., PBS, ethanol, micellar solution)

  • Quartz cuvette

  • UV-Vis spectrophotometer

  • Calibrated light source (e.g., laser diode or LED) emitting at the Qy absorption maximum of the this compound (typically 720-750 nm)

  • Radiometer/power meter

Procedure:

  • Sample Preparation: Prepare a solution of the this compound in the desired solvent or medium within a quartz cuvette. The concentration should be adjusted to yield an initial absorbance at the Qy peak between 0.5 and 1.0.

  • Initial Spectrum: Record the initial full absorbance spectrum of the sample before irradiation (this is the 0 J/cm² reading).

  • Irradiation:

    • Place the cuvette in a holder and position the light source to ensure uniform illumination of the sample.

    • Measure the power of the light source at the position of the cuvette using a radiometer to determine the irradiance (in W/cm²).

    • Irradiate the sample for a calculated period to deliver a specific light dose (fluence, in J/cm²). Fluence = Irradiance × Time.

  • Sequential Measurements:

    • After delivering an initial light dose (e.g., 5 J/cm²), remove the sample and record its absorbance spectrum.

    • Return the sample to the irradiation setup and expose it to the next increment of light (e.g., to a cumulative dose of 25 J/cm²).

    • Repeat this process for a series of increasing fluences (e.g., 5, 25, 50, 100 J/cm²).[2]

  • Data Analysis:

    • Plot the absorbance at the Qy maximum as a function of the delivered light dose.

    • Calculate the percentage of remaining absorbance at each fluence relative to the initial absorbance.

    • The rate of decrease in absorbance indicates the photostability of the photosensitizer under the tested conditions.

Visualizations

Photodegradation_Pathway PS_ground This compound (S₀) PS_excited_singlet Excited Singlet State (S₁) PS_ground->PS_excited_singlet Light (hν) PS_excited_triplet Excited Triplet State (T₁) PS_excited_singlet->PS_excited_triplet Intersystem Crossing PS_excited_triplet->PS_ground Energy Transfer O2_singlet ¹O₂ (Singlet Oxygen) PS_excited_triplet->O2_singlet to ³O₂ ROS Other ROS PS_excited_triplet->ROS Type I Reaction Degraded_PS Photobleached This compound PS_excited_triplet->Degraded_PS Self-oxidation O2_ground ³O₂ (Ground State Oxygen) O2_singlet->Degraded_PS Oxidation ROS->Degraded_PS Oxidation

Caption: General mechanism of this compound photodegradation.

Troubleshooting_Workflow Start Problem: Rapid Photobleaching Check_Structure Is the this compound Structurally Stabilized? Start->Check_Structure Check_Formulation Evaluate Formulation/ Solvent System Check_Structure->Check_Formulation Yes Redesign Solution: Select/Synthesize Stabilized Analog Check_Structure->Redesign No Add_Antioxidant Consider Adding Antioxidants Check_Formulation->Add_Antioxidant Optimal Optimize_Formulation Solution: Optimize Delivery Vehicle (e.g., Micelles) Check_Formulation->Optimize_Formulation Suboptimal Test_Antioxidant Solution: Test Compatible Antioxidants Add_Antioxidant->Test_Antioxidant Yes End Improved Photostability Add_Antioxidant->End No Redesign->End Optimize_Formulation->End Test_Antioxidant->End

References

Technical Support Center: Overcoming Bacteriochlorin Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with bacteriochlorins. The information provided will help you overcome common challenges associated with bacteriochlorin aggregation in aqueous solutions, ensuring the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound solution appears cloudy or has visible precipitates. What is happening?

A1: This is a common observation and is most likely due to the self-aggregation of this compound molecules. Bacteriochlorins are often hydrophobic and tend to clump together in aqueous solutions to minimize their contact with water.[1] This aggregation can lead to the formation of non-functional dimers and larger aggregates, which may precipitate out of solution.[1] Factors influencing this process include the concentration of the this compound, the pH, and the ionic strength of the solution.[1]

Q2: At what concentration does this compound start to aggregate in an aqueous solution?

A2: The concentration at which aggregation becomes significant is specific to the individual this compound derivative and the solution conditions. However, for some hydrophobic bacteriochlorins, aggregation can be observed at concentrations as low as 62.5 µM when no stabilizing agents are present.[1] A noticeable decrease in fluorescence intensity is often a key indicator of aggregation-induced quenching.[1]

Q3: How does pH affect the stability of my this compound solution?

A3: The pH of the aqueous solution is a critical factor. For bacteriochlorins with ionizable side chains, such as carboxylic acids, aggregation is often more pronounced at acidic pH values (e.g., below pH 5).[1][2] At lower pH, these side chains become protonated, reducing the molecule's overall negative charge. This decrease in electrostatic repulsion allows for stronger hydrophobic interactions, which promotes aggregation.[1][2] For optimal stability of many this compound derivatives in aqueous buffers, maintaining a neutral or slightly alkaline pH (around 7.4) is generally recommended.[1]

Q4: I've noticed that my this compound precipitates when I dilute my DMSO stock solution in PBS. How can I prevent this?

A4: This phenomenon is often referred to as "salting out." While DMSO is an effective solvent for creating a concentrated stock solution, diluting it into a high ionic strength buffer like Phosphate-Buffered Saline (PBS) can decrease the this compound's solubility and trigger aggregation.[1] To prevent this, you can try the following approaches:

  • Use a stabilizing agent: Before or during the dilution of your DMSO stock, add a carrier molecule such as Polyvinylpyrrolidone (PVP) or a non-ionic surfactant like Kolliphor P188 to the PBS.[1] These agents can encapsulate or interact with the this compound molecules, preventing them from aggregating as they enter the aqueous environment.[1]

  • Perform a stepwise dilution: First, dilute your stock in a low ionic strength buffer or pure water that contains a stabilizing agent. Subsequently, you can add this solution to your final, higher ionic strength medium.[1]

Q5: What are some recommended stabilizing agents to prevent this compound aggregation?

A5: Several types of excipients can be used to prevent this compound aggregation. The choice of agent will depend on your specific this compound and experimental application. Common stabilizing agents include:

  • Polymers: Polyvinylpyrrolidone (PVP) is a frequently used polymer that can prevent aggregation.[1]

  • Surfactants (Detergents): Non-ionic surfactants like Kolliphor P188 and Triton X-100 are effective in preventing aggregation.[1][3]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic bacteriochlorins, enhancing their solubility in water.[4][5][6][7]

  • Proteins: Serum albumin can bind to bacteriochlorins and prevent their aggregation in biological media.

  • Formulation in Nanoparticles or Liposomes: Encapsulating bacteriochlorins within lipid- or polymer-based nanoparticles or liposomes is a highly effective method to prevent aggregation and improve delivery.[8][9]

Q6: How does aggregation affect the performance of my this compound in photodynamic therapy (PDT)?

A6: Aggregation can significantly impair the efficacy of a this compound as a photosensitizer in PDT. The formation of aggregates often leads to a decrease in the triplet-state quantum yield.[9] The triplet state is crucial for the generation of singlet oxygen, the primary cytotoxic agent in Type II PDT.[9][10] In an aggregated state, the close proximity of the this compound molecules can lead to self-quenching of the excited state, reducing the efficiency of energy transfer to molecular oxygen.[1][9]

Q7: How can I determine if my this compound solution is aggregated?

A7: You can assess the aggregation state of your this compound solution using spectroscopic techniques:

  • UV-Visible Spectroscopy: Aggregation typically leads to changes in the absorption spectrum. You may observe a broadening and a shift (often a red-shift) of the Soret band (around 400-450 nm) and the Qy band (in the near-infrared region).[1]

  • Fluorescence Spectroscopy: Aggregation usually causes a significant decrease in fluorescence intensity due to quenching effects.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound aggregation and its prevention.

Table 1: Influence of Environment on this compound Triplet-State Quantum Yield

Solvent/EnvironmentThis compound StateTriplet-State Quantum Yield (ΦT)Reference
MethanolMonomeric0.7[9]
DMPC LiposomesMonomeric0.4[9]
Phosphate BufferMonomer-Dimer Equilibrium0.095[9]

Table 2: Recommended Concentrations for Stabilizing Agents

Stabilizing AgentExample ApplicationRecommended ConcentrationReference
Polyvinylpyrrolidone (PVP)Stabilizing Chlorin E4208.3 µM[1]
Cremophor EL (CrEL)Delivery of synthetic bacteriochlorins500 µM stock for dilution[11]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution using PVP

This protocol describes the preparation of a this compound solution in PBS using PVP as a stabilizing agent to prevent aggregation.

Materials:

  • This compound stock solution (e.g., 2 mM in DMSO)

  • Polyvinylpyrrolidone (PVP, avg. MW ~10 kDa)

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

Procedure:

  • Prepare a stock solution of PVP in PBS (e.g., 20.83 mM).

  • In a sterile tube, add the required volume of the PVP stock solution to PBS to achieve the desired final PVP concentration (e.g., 208.3 µM).

  • Add the required volume of the this compound stock solution to the PVP-containing PBS to reach the desired final this compound concentration (e.g., 62.5 µM).

  • Gently mix the solution by vortexing or pipetting and allow it to equilibrate for a few minutes.

  • The final solution is now ready for use. It is recommended to prepare this solution fresh for each experiment.

Protocol 2: Assessment of this compound Aggregation using UV-Vis Spectroscopy

This protocol provides a general method to assess the aggregation state of a this compound solution by observing changes in its absorption spectrum.

Materials:

  • This compound solution to be tested

  • Blank solution (the same solvent/buffer without the this compound)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Turn on the spectrophotometer and allow the lamp to warm up according to the manufacturer's instructions.

  • Set the spectrophotometer to scan a wavelength range that covers both the Soret band and the Qy band of your this compound (e.g., 350 nm to 800 nm).

  • Use the blank solution to zero the spectrophotometer (baseline correction).

  • Measure the absorption spectrum of your this compound solution.

  • Analyze the spectrum for signs of aggregation, such as a broadening or shifting of the absorption bands compared to a spectrum of the known monomeric form (e.g., in a non-polar organic solvent like methanol).

Visual Guides

The following diagrams illustrate key concepts and workflows related to overcoming this compound aggregation.

Aggregation_Troubleshooting_Workflow cluster_solutions Potential Solutions start Problem: Cloudy/Precipitated This compound Solution check_concentration Is Concentration > 10 µM? start->check_concentration check_pH Is pH < 6.5? check_concentration->check_pH No reduce_concentration Reduce Concentration check_concentration->reduce_concentration Yes check_ionic_strength Is Ionic Strength High (e.g., PBS)? check_pH->check_ionic_strength No adjust_pH Adjust pH to ~7.4 check_pH->adjust_pH Yes use_stabilizer Use Stabilizing Agent (PVP, Surfactant, Cyclodextrin) check_ionic_strength->use_stabilizer Yes evaluate_solution Evaluate Solution Clarity and Spectrum reduce_concentration->evaluate_solution adjust_pH->evaluate_solution stepwise_dilution Perform Stepwise Dilution (Low to High Ionic Strength) use_stabilizer->stepwise_dilution use_stabilizer->evaluate_solution stepwise_dilution->evaluate_solution evaluate_solution->start Still Aggregated success Clear Solution: Ready for Experiment evaluate_solution->success Clear

Caption: A troubleshooting workflow for addressing this compound aggregation.

Stabilizing_Agent_Selection cluster_criteria Key Considerations cluster_options Common Stabilizing Agents title Choosing a Stabilizing Agent for Bacteriochlorins application Application In vitro vs. In vivo Biological Compatibility polymers Polymers (e.g., PVP) Pros: Good for many applications Cons: May affect viscosity application->polymers liposomes Liposomes/Nanoparticles Pros: Excellent for in vivo delivery Cons: More complex preparation application->liposomes bacteriochlorin_properties This compound Properties Hydrophobicity Presence of Functional Groups surfactants Surfactants (e.g., Triton X-100) Pros: Highly effective Cons: Potential for cytotoxicity bacteriochlorin_properties->surfactants cyclodextrins Cyclodextrins Pros: Forms inclusion complexes Cons: Specificity for guest molecule bacteriochlorin_properties->cyclodextrins experimental_conditions Experimental Conditions Solvent System Required Concentration experimental_conditions->polymers experimental_conditions->surfactants evaluation Empirical Testing & Optimization polymers->evaluation surfactants->evaluation cyclodextrins->evaluation liposomes->evaluation

Caption: A guide for selecting an appropriate stabilizing agent.

References

Technical Support Center: Synthesis of Asymmetric Bacteriochlorins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of asymmetric bacteriochlorins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of asymmetric bacteriochlorins?

A1: The synthesis of asymmetric bacteriochlorins is a multi-step process that can present several challenges. The most frequently encountered issues include:

  • Low reaction yields: This can be due to a variety of factors, including suboptimal reaction conditions, inactive reagents, or competing side reactions.[1][2][3][4]

  • Product instability: Bacteriochlorins are susceptible to adventitious dehydrogenation, which converts them to the more stable chlorin or porphyrin analogues.[5][6][7] This is a significant issue, particularly when handling the compounds in the presence of air and light.

  • Formation of side products: The synthesis can often lead to a mixture of products, including the desired bacteriochlorin, the corresponding chlorin, and other related macrocycles.[8][9]

  • Purification difficulties: Separating the desired asymmetric this compound from starting materials, side products (especially the corresponding chlorin), and isomers can be challenging due to their similar polarities.

  • Metalation issues: The insertion of a metal into the this compound core can be more difficult than for porphyrins and chlorins, often requiring specific and carefully controlled conditions.[10][11]

Q2: How can I improve the yield of my asymmetric this compound synthesis?

A2: Improving the yield requires a systematic approach to optimizing the reaction conditions. Key areas to focus on include:

  • Reagent Quality: Ensure all starting materials and reagents are pure and dry. Impurities can interfere with the reaction and lead to the formation of side products.

  • Reaction Conditions:

    • Catalyst: The choice and concentration of the catalyst (e.g., Lewis acids like BF₃·OEt₂) are critical.[6] An inappropriate catalyst or concentration can lead to low yields or the formation of undesired products.

    • Solvent: The polarity and purity of the solvent can significantly impact the reaction outcome.

    • Temperature: While some reactions proceed at room temperature, others may require heating or cooling to optimize the yield and minimize side reactions.

    • Concentration: The concentration of the reactants can influence the reaction rate and the formation of intermolecular side products.[6]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or UV-Vis spectroscopy to determine the optimal reaction time and prevent product degradation.

Q3: My this compound product is unstable and decomposes. What can I do to prevent this?

A3: The inherent instability of the this compound macrocycle towards oxidation is a major challenge. Here are some strategies to mitigate this:

  • Introduction of Stabilizing Groups: A key strategy is the incorporation of gem-dimethyl groups on the reduced pyrrole rings.[1][12][13][14] This structural modification "locks" the this compound in its reduced state and prevents dehydrogenation.[12][13]

  • Inert Atmosphere: Whenever possible, perform reactions and handle the synthesized bacteriochlorins under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric oxygen.[2]

  • Light Protection: Protect the reaction mixture and the purified product from light, as bacteriochlorins can be light-sensitive.

  • Storage: Store purified bacteriochlorins at low temperatures and under an inert atmosphere.

Q4: How can I effectively purify my asymmetric this compound from the corresponding chlorin byproduct?

A4: The separation of bacteriochlorins from chlorins can be challenging due to their similar structures. The following techniques can be employed:

  • Column Chromatography: This is the most common method. Careful selection of the stationary phase (e.g., silica gel or alumina) and the eluent system is crucial. A shallow solvent gradient is often necessary to achieve good separation.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, prep-TLC can provide excellent separation.

  • High-Performance Liquid Chromatography (HPLC): For analytical and semi-preparative separations, HPLC offers high resolution and can effectively separate closely related compounds.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining pure crystalline product.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of asymmetric bacteriochlorins.

Guide 1: Low Yield in the Final Macrocyclization Step
Symptom Possible Cause Suggested Solution
Low conversion of starting materials Inactive or insufficient catalyst.Verify the activity of the catalyst. Use a freshly opened bottle or purify the catalyst if necessary. Optimize the catalyst loading.
Suboptimal reaction temperature.Experiment with a range of temperatures. Some macrocyclization reactions are sensitive to temperature changes.
Presence of inhibitors.Ensure all glassware is scrupulously clean and that solvents are of high purity. Trace impurities can inhibit the reaction.
Formation of multiple products Competing side reactions.Adjust the reaction concentration. Higher concentrations may favor the desired intramolecular cyclization over intermolecular side reactions.[6]
Incorrect stoichiometry of reactants.Carefully control the stoichiometry of the reacting partners, especially in a non-self-condensing synthesis.
Degradation of the product Prolonged reaction time or harsh conditions.Monitor the reaction closely and stop it once the maximum yield of the desired product is reached. Use milder reaction conditions if possible.
Guide 2: Significant Contamination with Chlorin Byproduct
Symptom Possible Cause Suggested Solution
Presence of a significant peak corresponding to the chlorin in the crude NMR/MS. Dehydrogenation of the this compound product.Work under an inert atmosphere and protect the reaction from light.[7] If the synthesis allows, incorporate stabilizing groups like gem-dimethyl groups.[1][12][13][14]
Incomplete reduction in a synthesis starting from a porphyrin.If using a reduction method, ensure the reducing agent is active and used in sufficient excess. Optimize the reaction time and temperature for the reduction step.
Difficult separation of the this compound and chlorin. Similar polarity of the two compounds.Use a high-resolution purification technique like HPLC. For column chromatography, use a long column with a fine-grade stationary phase and a very shallow solvent gradient.
Guide 3: Challenges in Metal Insertion
Symptom Possible Cause Suggested Solution
No metal insertion observed. Inappropriate metalating agent or conditions.The standard conditions for porphyrin metalation (e.g., metal acetate in DMF) are often ineffective for bacteriochlorins.[10][11] For less electron-rich bacteriochlorins, treatment with a strong base (e.g., NaH or LDA) followed by the metal salt can be effective.[11]
Steric hindrance around the macrocyclic core.Use a metalating agent with a smaller counterion or a less coordinating solvent.
Decomposition of the this compound during metalation. Harsh reaction conditions (e.g., high temperature).Use milder reaction conditions. Some metalations can be performed at room temperature or slightly elevated temperatures.

Experimental Protocols

Protocol 1: General Procedure for the Lindsey Synthesis of a Symmetric this compound

This protocol is a generalized representation of the de novo synthesis developed by Lindsey and coworkers, which often involves the self-condensation of a dihydrodipyrrin precursor.

  • Preparation of the Dihydrodipyrrin-acetal: The synthesis of the dihydrodipyrrin-acetal precursor is a multi-step process that is specific to the target this compound and is not detailed here. The precursor should be purified by column chromatography or recrystallization before use.

  • Macrocyclization:

    • Dissolve the purified dihydrodipyrrin-acetal (1 equivalent) in a dry, inert solvent such as acetonitrile or dichloromethane in a flask protected from light.

    • Stir the solution under an inert atmosphere (argon or nitrogen).

    • Add a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂), dropwise to the stirred solution. The optimal amount of catalyst should be determined experimentally, but typically ranges from 10 to 500 mM.[6]

    • Monitor the reaction by UV-Vis spectroscopy, observing the appearance of the characteristic long-wavelength Qy band of the this compound (typically >700 nm).

    • Once the reaction is complete (as determined by the stabilization of the Qy band intensity), quench the reaction by adding a base such as triethylamine (TEA).

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.

    • Collect the fractions containing the desired this compound (identified by its distinct color and TLC).

    • Combine the pure fractions and remove the solvent to yield the purified this compound.

Protocol 2: Spectroscopic Characterization of Bacteriochlorins
  • UV-Vis Spectroscopy: Dissolve a small amount of the purified this compound in a suitable solvent (e.g., dichloromethane or toluene). The spectrum should show an intense Soret band (around 400-450 nm) and a characteristic, strong Qy band in the near-infrared region (typically 700-800 nm).[15] The presence of a significant absorption around 650 nm may indicate contamination with the corresponding chlorin.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of a this compound is complex but provides detailed structural information. Key features include:

    • NH protons: Typically appear as a broad singlet upfield (around -1 to 2 ppm).

    • Meso protons: Appear as singlets in the aromatic region (around 8-9 ppm).

    • β-protons: Protons on the saturated pyrroline rings appear in the aliphatic region (around 3-5 ppm).

  • Mass Spectrometry: Use a soft ionization technique such as MALDI-TOF or ESI-MS to confirm the molecular weight of the synthesized this compound.

Data Presentation

Table 1: Comparison of Yields for a Model this compound Synthesis under Different Conditions

EntryReactant Conc. (mM)BF₃·OEt₂ Conc. (mM)Yield of H-BC (%)Yield of MeO-BC (%)
12.510158
2252554925
3505003530

Data adapted from a study on the self-condensation of a dihydrodipyrrin-acetal.[6] H-BC and MeO-BC are two different this compound products.

Visualizations

logical_relationship_troubleshooting start Low Yield of Asymmetric this compound sub_problem1 Low Conversion start->sub_problem1 sub_problem2 Multiple Products start->sub_problem2 sub_problem3 Product Degradation start->sub_problem3 solution1a Optimize Catalyst Loading sub_problem1->solution1a solution1b Check Reagent Purity sub_problem1->solution1b solution1c Adjust Temperature sub_problem1->solution1c solution2a Optimize Reactant Concentration sub_problem2->solution2a solution2b Verify Stoichiometry sub_problem2->solution2b solution3a Monitor Reaction Time sub_problem3->solution3a solution3b Use Milder Conditions sub_problem3->solution3b

Caption: Troubleshooting workflow for addressing low yields.

experimental_workflow start Start: Purified Dihydrodipyrrin-acetal step1 Dissolve in Dry Solvent under Inert Atmosphere start->step1 step2 Add Lewis Acid Catalyst (e.g., BF3·OEt2) step1->step2 step3 Monitor Reaction by UV-Vis Spectroscopy step2->step3 decision Reaction Complete? step3->decision decision->step3 No step4 Quench Reaction with Base (e.g., TEA) decision->step4 Yes step5 Solvent Removal step4->step5 step6 Purify by Column Chromatography step5->step6 end End: Purified Asymmetric this compound step6->end

Caption: General experimental workflow for this compound synthesis.

References

Technical Support Center: Optimizing Light Dosage for Bacteriochlorin-Mediated Photodynamic Therapy (PDT)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bacteriochlorin-mediated photodynamic therapy (PDT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for optimizing light dosage in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength of light to activate this compound photosensitizers?

A1: this compound-based photosensitizers are characterized by a strong absorption band in the near-infrared (NIR) region of the spectrum, typically between 730 nm and 760 nm.[1][2][3] This is advantageous for PDT as light in this range has deeper tissue penetration compared to light of shorter wavelengths.[4][5][6][7] For example, a novel this compound derivative, TCTB, displays a characteristic long-wavelength absorption peak at 732 nm.[1][2] Another photosensitizer, this compound a (BCA), has an absorption band at 760 nm.[3] It is crucial to match the emission wavelength of your light source to the specific Qy absorption peak of your this compound derivative for efficient activation.[6]

Q2: How is the light dose typically quantified in PDT experiments?

A2: The light dose in PDT is quantified by fluence , which is the total light energy delivered to a unit area of tissue, expressed in Joules per square centimeter (J/cm²).[8] Fluence is a function of the fluence rate (or power density), measured in milliwatts per square centimeter (mW/cm²), and the exposure time. It's important to note that the total fluence within the tissue is a combination of the incident light from the source and scattered light within the tissue.[8]

Q3: What are typical starting light doses (fluence) for in vitro and in vivo experiments with bacteriochlorins?

A3: The optimal light dose is dependent on the specific this compound, its concentration, the cell or tissue type, and the drug-to-light interval (DLI). However, published studies can provide a starting point. For in vitro studies, effective light doses can range from as low as 5 J/cm² to 30 J/cm².[4][5] For in vivo models, higher light doses are often required, with reported values ranging from 45 J/cm² to 120 J/cm².[1][9] For instance, one study showed superior anti-tumor activity in mice with a combination of 10 mg/kg of a this compound derivative and a light dose of 120 J/cm².[1][2] Another study demonstrated 100% cure rate in treated animals with a light dose of only 45 J/cm².[9]

Q4: What is the drug-to-light interval (DLI), and why is it important?

A4: The drug-to-light interval (DLI) is the time elapsed between the administration of the photosensitizer and the application of light. This is a critical parameter as it determines the biodistribution of the this compound at the time of light activation. Different DLIs can be used to target different components of the tumor microenvironment.[10]

  • Short DLI (e.g., 15 minutes): The photosensitizer is primarily localized in the tumor vasculature, leading to vascular-targeted PDT (V-PDT).[10]

  • Intermediate DLI (e.g., 3 hours): The photosensitizer has begun to accumulate in the tumor microenvironment and endothelial cells (E-PDT).[10]

  • Long DLI (e.g., 24-72 hours): The photosensitizer has accumulated more specifically within the tumor cells, leading to cellular-targeted PDT (C-PDT).[9][10]

The optimal DLI will depend on the pharmacokinetic properties of your specific this compound derivative.[9]

Q5: How does the fluence rate affect the outcome of this compound-mediated PDT?

A5: The fluence rate, or the rate at which the light is delivered, can significantly impact treatment efficacy. A high fluence rate can lead to rapid oxygen depletion in the target tissue, as the photochemical reactions consume oxygen faster than it can be replenished by the vasculature.[11] This can reduce the efficiency of Type II photodynamic reactions, which are dependent on molecular oxygen to produce cytotoxic singlet oxygen.[4] Lowering the fluence rate can help to mitigate this effect and improve the overall therapeutic outcome.[11]

Troubleshooting Guides

Problem 1: Low or no cytotoxicity observed in vitro after PDT.

Possible Cause Troubleshooting Step
Incorrect Wavelength Verify that the emission spectrum of your light source overlaps with the Qy absorption peak of your this compound.
Insufficient Light Dose (Fluence) Increase the light dose by either increasing the irradiation time or the fluence rate. Titrate the light dose to find the optimal range.
Photosensitizer Concentration Too Low Increase the concentration of the this compound in your incubation medium. Ensure the concentration is not causing dark toxicity.
Inadequate Drug-to-Light Interval (DLI) Optimize the DLI to ensure sufficient uptake of the this compound by the cells. This can range from a few hours to 24 hours.[12]
Photobleaching High fluence rates can cause rapid degradation of the photosensitizer (photobleaching), reducing its effectiveness. Consider using a lower fluence rate for a longer duration to deliver the same total fluence.
Low Oxygen Levels Ensure that the cell culture medium is well-oxygenated during light exposure.

Problem 2: Inconsistent results in vivo or limited tumor response.

Possible Cause Troubleshooting Step
Poor Light Penetration into the Tumor Bacteriochlorins are advantageous due to their NIR absorption, which enhances light penetration.[4][5][6][7] However, for very deep or pigmented tumors, light delivery may still be a limiting factor. Consider using interstitial light delivery via optical fibers.
Suboptimal Drug-to-Light Interval (DLI) The DLI is critical for achieving optimal tumor-to-normal tissue ratios of the photosensitizer. Perform pharmacokinetic studies to determine the peak tumor accumulation of your this compound.
Tumor Hypoxia Solid tumors often have hypoxic regions, which can limit the efficacy of oxygen-dependent PDT. Using a lower fluence rate can help to conserve oxygen.[11] Some bacteriochlorins can also induce Type I photochemical reactions that are less dependent on oxygen.[13]
Incorrect Light Dosimetry Ensure accurate measurement of the light fluence delivered to the tumor surface. Use of isotropic detectors can provide a more accurate measure of the light dose within the tissue.[8]
Inappropriate Animal Model The tumor model used can influence the outcome. Ensure the tumor is well-vascularized and accessible for light delivery.

Quantitative Data Summary

Table 1: Examples of In Vitro Light Dosage Parameters for this compound-PDT

This compound DerivativeCell LineConcentrationLight Dose (J/cm²)Wavelength (nm)Outcome
Cationic BacteriochlorinsS. aureus100 nM - 1 µM10732Significant bacterial killing[14]
Synthetic BacteriochlorinsC-mel (melanoma)0.25 µM5730>2 log cell kill[5]
Dicyano this compoundHeLa25 nM (LD50)10NIRHigh phototoxicity[15][16]
Bchl-M and Bchl-TS. aureus1-30 µM20~750-760~3 log reduction at 1 µM[4]

Table 2: Examples of In Vivo Light Dosage Parameters for this compound-PDT

This compound DerivativeTumor ModelPhotosensitizer DoseLight Dose (J/cm²)Wavelength (nm)Drug-to-Light IntervalOutcome
TCTBS180 Osteosarcoma (mice)10 mg/kg120Not SpecifiedNot SpecifiedSuperior anti-tumor activity[1][2]
Pheophorbide aHT29 Colon Cancer (mice)30 mg/kg100Not SpecifiedNot Specified3-week tumor growth delay[17][18]
Cl2BHepCT26 Tumors (mice)Not Specified45Not Specified72 hours100% cure rate[9][19]
This compound a (BCA)Greene Melanoma (rabbit eye)20 mg/kg150-28076024 hoursTumor necrosis[3]
mTHPBCColorectal Liver Metastases (human)0.3-0.6 mg/kg6074048-120 hoursTumor necrosis[20]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound-PDT Efficacy

This protocol outlines a general procedure for determining the phototoxicity of a this compound derivative against a cancer cell line using an MTT assay.

  • Cell Seeding: Plate cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment and allow them to adhere overnight.

  • Photosensitizer Incubation: Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in cell culture medium. Replace the medium in the wells with the photosensitizer-containing medium and incubate for the desired DLI (e.g., 2, 4, 12, or 24 hours) in the dark.

  • Washing: After incubation, remove the photosensitizer-containing medium and wash the cells twice with phosphate-buffered saline (PBS).

  • Irradiation: Add fresh, phenol red-free medium to the cells. Irradiate the cells with a light source of the appropriate wavelength (e.g., a 732 nm laser or LED array). The light dose (fluence) can be controlled by adjusting the power density (fluence rate) and the exposure time. Ensure uniform light delivery across the plate. Include a "dark control" group that is treated with the photosensitizer but not exposed to light.

  • Post-Irradiation Incubation: Return the plate to the incubator for 24-48 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the MTT to formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: In Vivo Evaluation of this compound-PDT in a Murine Tumor Model

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound-PDT in a subcutaneous tumor model in mice.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of immunocompromised mice. Allow the tumors to grow to a palpable size (e.g., 5-8 mm in diameter).

  • Photosensitizer Administration: Administer the this compound photosensitizer, formulated in a suitable vehicle, to the mice via intravenous (i.v.) or intraperitoneal (i.p.) injection.

  • Drug-to-Light Interval (DLI): Wait for the predetermined DLI to allow for optimal tumor accumulation of the photosensitizer.

  • Anesthesia and Irradiation: Anesthetize the mouse. Deliver the light of the appropriate wavelength to the tumor area using a laser coupled to an optical fiber with a microlens to ensure a uniform light spot covering the entire tumor and a small margin of surrounding tissue. The total light dose (fluence) should be carefully controlled.

  • Tumor Growth Monitoring: Measure the tumor volume (e.g., using calipers) every 2-3 days.

  • Endpoint: The experiment can be terminated when the tumors in the control group reach a predetermined size, or at a set time point post-treatment. Histological analysis of the tumors can be performed to assess necrosis and other treatment effects.[1]

Visualizations

experimental_workflow_in_vitro cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate with this compound (DLI) A->B C Wash Cells with PBS B->C D Irradiate with Specific Wavelength & Fluence C->D E Post-Irradiation Incubation D->E F Perform MTT Assay E->F G Measure Absorbance F->G H Calculate Cell Viability G->H

Caption: Workflow for in vitro this compound-PDT experiments.

logical_relationship_pdt cluster_inputs Key Input Parameters cluster_process PDT Process cluster_outcomes Experimental Outcomes PS This compound Concentration Activation Photosensitizer Activation PS->Activation Light Light Dose (Fluence & Fluence Rate) Light->Activation DLI Drug-to-Light Interval DLI->Activation influences PS location Oxygen Tissue Oxygen Concentration ROS Reactive Oxygen Species (ROS) Generation Oxygen->ROS required for Type II Activation->ROS CellDeath Cell Death (Apoptosis/Necrosis) ROS->CellDeath TumorResponse Tumor Response (e.g., Necrosis, Growth Delay) CellDeath->TumorResponse

Caption: Key parameters influencing this compound-PDT outcome.

signaling_pathway_pdt cluster_trigger PDT Trigger cluster_damage Cellular Damage cluster_response Cellular Response PDT This compound-PDT (Light + Photosensitizer + O2) ROS Reactive Oxygen Species (ROS) PDT->ROS Mito Mitochondrial Damage ROS->Mito ER ER Stress ROS->ER Lys Lysosomal Damage ROS->Lys Apoptosis Apoptosis Mito->Apoptosis ER->Apoptosis Autophagy Autophagy ER->Autophagy Necrosis Necrosis Lys->Necrosis

Caption: General cellular response pathways to this compound-PDT.

References

how to reduce bacteriochlorin degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing bacteriochlorin degradation during experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with bacteriochlorins.

Problem Possible Causes Solutions
Rapid loss of the characteristic near-infrared (NIR) absorbance of my this compound solution. Photobleaching due to excessive light exposure.• Work in a dark or low-light environment. • Use light sources with filters to block unnecessary wavelengths. • Reduce the intensity and duration of light exposure during measurements.[1]
Oxidation from dissolved oxygen.• Use deoxygenated solvents by purging with an inert gas (e.g., argon or nitrogen).[2] • Prepare solutions fresh before use.
Thermal degradation.• Store stock solutions at low temperatures (e.g., -20°C or -80°C) and in the dark. • Avoid repeated freeze-thaw cycles. • For experiments at elevated temperatures, consider the thermal stability of your specific this compound.[3]
My this compound appears to be converting to a chlorin or porphyrin derivative. Adventitious dehydrogenation of the this compound macrocycle.• Use synthetically stabilized bacteriochlorins, such as those with geminal dimethyl groups, which "lock in" the this compound structure.[2][4][5]
Poor solubility and aggregation of my this compound in aqueous media, leading to inconsistent results. Hydrophobic nature of many bacteriochlorins.• Use a formulation agent like Cremophor EL (CrEL) to create micelles that encapsulate the this compound and improve solubility.[6] • Compare direct dilution of an organic solvent stock into your medium with a CrEL formulation.[6]
Low photodynamic therapy (PDT) efficacy despite good initial absorbance. Photobleaching of the photosensitizer during light application.• Use more photostable this compound derivatives, such as those with dicyano peripheral groups.[6] • Quantify the photostability of your this compound under the specific light dose used in your PDT protocol.[7]
Inefficient generation of reactive oxygen species (ROS).• Consider the specific type of ROS generated (e.g., singlet oxygen vs. hydroxyl radicals) by your this compound, as this can impact efficacy.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The primary factors are exposure to light, oxygen, and high temperatures. Light can cause photobleaching, where the molecule is photochemically altered and loses its fluorescence and absorbance properties.[1] Oxygen can lead to oxidation of the macrocycle.[2] Elevated temperatures can cause thermal degradation.[3]

Q2: How can I improve the stability of my this compound in solution?

A2: To improve stability, you should minimize exposure to light and oxygen. This can be achieved by working in the dark or under dim light, using deoxygenated solvents, and storing solutions under an inert atmosphere (e.g., argon).[2] For long-term storage, keep solutions frozen at -20°C or -80°C. Additionally, using structurally stabilized synthetic bacteriochlorins can significantly enhance stability.[4][5]

Q3: Are synthetic bacteriochlorins more stable than naturally occurring ones?

A3: Yes, many synthetic bacteriochlorins are designed for enhanced stability. For example, the introduction of geminal dimethyl groups in the reduced pyrrole rings prevents unwanted dehydrogenation to the corresponding chlorin.[2][4][5] Other modifications, like the addition of dicyano groups, can also improve photostability.[6]

Q4: What is photobleaching and how can I minimize it?

A4: Photobleaching is the photochemical destruction of a fluorophore or photosensitizer upon exposure to light.[1] To minimize photobleaching, reduce the intensity and duration of light exposure. Use the lowest possible light dose necessary for your experiment and work quickly. Using more photostable this compound analogs is also an effective strategy.[1][6]

Q5: How does the solvent affect this compound stability?

A5: The solvent can significantly impact stability. For instance, the photostability of some bacteriochlorins is excellent in toluene but poor in solvents like acetonitrile, DMA, or in Cremophor EL micelles.[8] It is crucial to assess the stability of your specific this compound in the solvent system you are using.

Quantitative Data on this compound Photostability

The photostability of bacteriochlorins can be quantitatively assessed by measuring the remaining absorbance after exposure to a specific light fluence.

This compound DerivativeMediumLight Fluence (J/cm²)Remaining Absorbance (%)
(NC)₂BC-PdCremophor EL100≥90%
(NC)₂BCCremophor EL100≥90%
(NC)₂BC-PdDMA100≥83%
(NC)₂BCDMA100≥83%
Unsubstituted BCToluene10093%
Unsubstituted BCCremophor EL, MeCN, DMA100Poor stability

Data sourced from[8].

Experimental Protocols

General Protocol for Handling Bacteriochlorins to Minimize Degradation

This protocol outlines best practices for preparing and handling this compound solutions for in vitro experiments.

  • Preparation of Stock Solution:

    • Weigh the this compound in a dark room or under dim, indirect light.

    • Dissolve the this compound in a suitable organic solvent (e.g., DMSO, N,N-dimethylacetamide) to create a concentrated stock solution.

    • Store the stock solution in an amber vial or a vial wrapped in aluminum foil at -20°C or -80°C.

  • Preparation of Working Solution:

    • Thaw the stock solution on ice, protected from light.

    • If using an aqueous medium for experiments, consider a solubilizing agent like Cremophor EL.

      • To prepare a Cremophor EL formulation, dilute the organic stock solution into a Cremophor EL solution before further dilution into the aqueous medium.[6]

    • Alternatively, for direct dilution, add the stock solution directly to the serum-containing medium.[6]

    • If oxygen sensitivity is a concern, use solvents that have been deoxygenated by bubbling with argon or nitrogen gas for at least 30 minutes.

  • Performing the Experiment:

    • Minimize the exposure of the working solutions and experimental samples to ambient light. Use covered plates or tubes.

    • For photodynamic therapy experiments, use a calibrated light source to deliver a precise light dose.

    • Include appropriate controls:

      • Cells with no treatment.

      • Cells with this compound but no light (dark toxicity).

      • Cells with light exposure but no this compound.

  • Post-Experiment Analysis:

    • Perform measurements (e.g., absorbance, fluorescence, cell viability assays) as quickly as possible after the experiment to minimize further degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (Dark, Organic Solvent) store_stock Store Stock Solution (-20°C to -80°C, Dark) prep_stock->store_stock prep_working Prepare Working Solution (e.g., with Cremophor EL or direct dilution) store_stock->prep_working incubation Incubate with Cells (Dark) prep_working->incubation illumination Illuminate with Specific Light Dose (for PDT) incubation->illumination measurement Perform Measurements (e.g., Viability, Fluorescence) illumination->measurement

Caption: General workflow for experiments involving bacteriochlorins.

degradation_pathways B This compound (Stable State) B_excited Excited State This compound B->B_excited Light (hν) Chlorin Chlorin Derivative B->Chlorin Oxidation / Dehydrogenation Degraded Degraded Products (Loss of Function) B_excited->Degraded Photobleaching (e.g., reaction with O₂) Chlorin->Degraded Further Degradation

Caption: Simplified this compound degradation pathways.

troubleshooting_flowchart start This compound Degradation Observed? cause_light Is the experiment light-sensitive? start->cause_light Yes sol_light Reduce light exposure: - Work in the dark - Use lower light dose - Use filters cause_light->sol_light Yes cause_oxygen Is the solution exposed to air? cause_light->cause_oxygen No sol_light->cause_oxygen sol_oxygen Deoxygenate solutions: - Purge with Ar/N₂ - Use fresh solutions cause_oxygen->sol_oxygen Yes cause_stability Is a stable this compound analog being used? cause_oxygen->cause_stability No sol_oxygen->cause_stability sol_stability Use stabilized bacteriochlorins: - gem-dimethyl groups - Dicyano groups cause_stability->sol_stability No end Problem Resolved cause_stability->end Yes sol_stability->end

Caption: Troubleshooting flowchart for this compound degradation.

References

Technical Support Center: Troubleshooting Low Singlet Oxygen Generation in Bacteriochlorin Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bacteriochlorin-based assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments involving singlet oxygen generation.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no singlet oxygen generation in my this compound assay?

A1: Low singlet oxygen generation can stem from several factors. One of the most common issues is the aggregation of the this compound photosensitizer, which significantly quenches its ability to produce singlet oxygen.[1][2][3] Other potential causes include:

  • Inappropriate Solvent: The polarity and type of solvent can influence the photosensitizer's photophysical properties and aggregation state.[4][5]

  • Low Oxygen Concentration: Singlet oxygen production is dependent on the availability of ground-state molecular oxygen.[6][7]

  • Incorrect Light Source: The light source must have an emission spectrum that overlaps with the absorption spectrum of the this compound, particularly the Qy band.[8]

  • Photosensitizer Degradation: Photobleaching can occur with prolonged exposure to light, reducing the concentration of active photosensitizer.[9]

  • Issues with the Detection Probe: The chemical probe used to detect singlet oxygen (e.g., SOSG, DPBF) may be degraded, used at an incorrect concentration, or be incompatible with the experimental conditions.[9][10]

Q2: How does this compound aggregation affect singlet oxygen quantum yield?

A2: Aggregation of this compound molecules, often through π-π stacking in aqueous environments, creates a pathway for rapid, non-radiative decay of the excited state.[3] This self-quenching process competes with the intersystem crossing required to form the triplet state, which is the precursor to singlet oxygen generation.[1][11] Studies have shown that monomeric bacteriochlorins have a significantly higher triplet-state quantum yield compared to their aggregated (dimeric or oligomeric) forms.[1][2] For instance, the triplet-state quantum yield of this compound a is high in methanol (0.7) where it is monomeric, but drops to 0.095 in a phosphate buffer where it forms dimers.[1]

Q3: What is the influence of the solvent on singlet oxygen generation?

A3: The solvent plays a critical role in this compound assays. It affects not only the solubility and aggregation state of the photosensitizer but also its photophysical properties.[4][5][12][13] In polar solvents, some this compound dyads exhibit a significant reduction in fluorescence and reactive oxygen species (ROS) photosensitization efficiency due to enhanced internal conversion, which is a competing deactivation pathway.[4] The choice of solvent can also impact the coordination state of the central metal ion in metallo-bacteriochlorins, which in turn influences the excited-state lifetime.[5]

Q4: How can I minimize this compound aggregation?

A4: To minimize aggregation and enhance singlet oxygen generation, consider the following strategies:

  • Formulation: Encapsulating the this compound in delivery systems like liposomes or polymeric micelles can maintain it in a monomeric state in aqueous media.[1][9]

  • Solvent Choice: Using organic solvents like methanol or DMSO for stock solutions before dilution in aqueous buffers can help.[9][11] Ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., <0.5% for cell-based assays).[9]

  • pH Adjustment: The pH of the medium can influence the protonation state and aggregation of some bacteriochlorins.[9][14] It is advisable to optimize the pH for your specific this compound.

Q5: My singlet oxygen probe (SOSG or DPBF) is giving a weak signal. What could be the problem?

A5: A weak signal from your singlet oxygen probe could be due to issues with the probe itself or the assay conditions. For Singlet Oxygen Sensor Green (SOSG), ensure it is stored correctly (at -20°C, desiccated, and protected from light) and that working solutions are prepared fresh.[15][16][17][18] SOSG can also be activated by alkaline pH or certain organic solvents like DMSO and acetone, leading to false positives or altered responses.[16][17] For 1,3-diphenylisobenzofuran (DPBF), instability can be an issue; it should be freshly prepared and protected from light. DPBF also absorbs light around 410 nm, which could interfere with the experiment if your light source emits in this region. Furthermore, while relatively specific, DPBF can react with other reactive oxygen species.[9]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during this compound assays for singlet oxygen generation.

Issue 1: Low or No Detectable Singlet Oxygen Generation

This is the most frequent problem. Use the following decision tree and table to diagnose the potential cause.

low_singlet_oxygen start Low/No Singlet Oxygen Signal check_aggregation Is the this compound aggregated? start->check_aggregation check_oxygen Is oxygen supply sufficient? check_aggregation->check_oxygen No solution_aggregation Solution: Improve formulation (liposomes, micelles) or adjust solvent/pH. check_aggregation->solution_aggregation Yes check_light Is the light source appropriate? check_oxygen->check_light No solution_oxygen Solution: Ensure adequate aeration. Be aware of hypoxia in cellular models. check_oxygen->solution_oxygen Yes check_probe Is the detection probe working correctly? check_light->check_probe No solution_light Solution: Match light source spectrum and power to this compound's Qy band. check_light->solution_light Yes solution_probe Solution: Use fresh probe, check for photobleaching, and verify assay protocol. check_probe->solution_probe Yes

Caption: Troubleshooting decision tree for low singlet oxygen signal.

Possible Cause Recommended Solution
This compound Aggregation Characterize the aggregation state using UV-Vis spectroscopy (dimers often show a blue-shifted or broadened Soret band). To mitigate, encapsulate the this compound in nanoparticles (e.g., liposomes) or dissolve it in a small amount of a biocompatible organic solvent like DMSO before diluting in aqueous buffer.[9]
Inadequate Oxygen Supply Ensure the experimental system is well-aerated. For in vitro assays, avoid completely sealing plates unless studying hypoxia. For in vivo studies, be aware that tumor hypoxia can limit efficacy.[6][7]
Inappropriate Light Source Verify that the emission spectrum of your light source overlaps with the Qy absorption band of your this compound. Ensure the light dose (fluence) is sufficient but not so high as to cause rapid photobleaching.[7][8]
Photosensitizer Degradation (Photobleaching) Minimize light exposure before the experiment. Measure the absorbance spectrum of the this compound solution before and after irradiation to check for degradation. If significant photobleaching occurs, reduce the light intensity or irradiation time.[9]
Issues with Singlet Oxygen Detection Assay Prepare fresh probe solutions for each experiment. Run controls, including the probe alone with and without light, and the photosensitizer with the probe in the dark. Refer to the specific troubleshooting guide for your chosen probe (SOSG or DPBF) below.

Data Presentation

Table 1: Singlet Oxygen Quantum Yields (ΦΔ) of Bacteriochlorins in Different Environments
This compoundSolvent/MediumSinglet Oxygen Quantum Yield (ΦΔ)Reference
This compound a (BCA)Methanol~0.7 (triplet yield)[1]
This compound a (BCA)DMPC Liposomes0.33[19]
This compound a (BCA)DMPC Liposomes~0.4 (triplet yield)[1]
This compound a (BCA)Phosphate Buffer0.05[19]
This compound a (BCA)Phosphate Buffer0.095 (triplet yield)[1]
Bacteriochlorophyll aDiethyl Ether0.60 ± 0.05[20]
Bacteriochlorophyll aD2O + Triton X-1000.3 - 0.4[20]
Bacteriochlorophyll aH2O + Triton X-1000.12 ± 0.02[20]
F2BMet (redaporfin)-Low (relative to others, but highly potent)[21]

Experimental Protocols & Workflows

General Experimental Workflow for Singlet Oxygen Detection

The following diagram outlines the typical workflow for a singlet oxygen generation and detection experiment.

experimental_workflow prep_ps Prepare this compound Stock Solution prep_sample Prepare Experimental Sample (PS + Probe in Buffer/Media) prep_ps->prep_sample prep_probe Prepare Singlet Oxygen Probe Stock Solution prep_probe->prep_sample dark_control Measure Baseline Signal (Dark Control) prep_sample->dark_control irradiate Irradiate Sample with Appropriate Light Source dark_control->irradiate measure_signal Measure Signal Change (Fluorescence/Absorbance) irradiate->measure_signal analyze Analyze Data and Calculate Quantum Yield measure_signal->analyze

Caption: General workflow for singlet oxygen detection assays.

Protocol 1: Singlet Oxygen Detection Using Singlet Oxygen Sensor Green (SOSG)

SOSG is a highly selective fluorogenic probe for singlet oxygen.[15][16][22] In the presence of singlet oxygen, it emits a green fluorescence.[15][18]

Materials:

  • Singlet Oxygen Sensor Green (SOSG)

  • Methanol (for stock solution)

  • Appropriate buffer (e.g., PBS, Tris)

  • This compound photosensitizer

  • Microplate reader or spectrofluorometer

  • Light source with appropriate wavelength

Procedure:

  • Prepare SOSG Stock Solution: Dissolve 100 µg of SOSG in 33 µL of methanol to create a ~5 mM stock solution. Store at -20°C, protected from light.[15][17][18]

  • Prepare Working Solutions: Immediately before use, prepare working solutions of your this compound and SOSG in the desired buffer. The final concentration of SOSG is typically in the range of 1-10 µM.[16][18] The this compound concentration should be optimized to have sufficient absorbance at the excitation wavelength without causing significant inner filter effects.

  • Set up Experiment: In a suitable container (e.g., a 96-well plate), add the this compound and SOSG working solutions. Include necessary controls:

    • Buffer + SOSG (no photosensitizer)

    • Buffer + this compound (no probe)

    • Buffer + SOSG + this compound (dark control)

  • Measure Baseline Fluorescence: Measure the initial fluorescence of all samples using an excitation wavelength of ~504 nm and an emission wavelength of ~525 nm.[15][16]

  • Irradiation: Expose the samples to a light source that excites the this compound but not the SOSG probe.

  • Measure Fluorescence Over Time: At regular intervals during irradiation, measure the fluorescence intensity. An increase in fluorescence at 525 nm indicates the generation of singlet oxygen.

  • Data Analysis: Plot the change in fluorescence intensity over time. The rate of increase is proportional to the rate of singlet oxygen generation.

Protocol 2: Singlet Oxygen Detection Using 1,3-Diphenylisobenzofuran (DPBF)

DPBF is a chemical trap for singlet oxygen. Its reaction with singlet oxygen leads to a decrease in its absorbance, which can be monitored spectrophotometrically.[23]

Materials:

  • 1,3-Diphenylisobenzofuran (DPBF)

  • DMSO or other suitable organic solvent (for stock solution)

  • Appropriate buffer or solvent for the assay

  • This compound photosensitizer

  • UV-Vis spectrophotometer

  • Light source with appropriate wavelength

Procedure:

  • Prepare DPBF Stock Solution: Prepare a stock solution of DPBF (e.g., 10 mM) in DMSO. Store at -20°C, protected from light.[24][25][26]

  • Prepare Working Solutions: Dilute the DPBF stock solution in the assay solvent to a working concentration (e.g., 10-20 µM).[24][25] Prepare the this compound working solution in the same solvent.

  • Set up Experiment: In a quartz cuvette, mix the this compound and DPBF working solutions. The final concentrations should be such that the absorbance of the this compound at the DPBF monitoring wavelength (~410-415 nm) is minimal.

  • Measure Baseline Absorbance: Record the initial UV-Vis absorption spectrum of the solution, paying close attention to the DPBF absorbance peak around 410-415 nm.

  • Irradiation: Irradiate the sample with a light source that is absorbed by the this compound. It is crucial that the light source does not directly photolyze the DPBF.[10]

  • Monitor Absorbance Decrease: At regular time intervals, stop the irradiation and record the UV-Vis spectrum. A decrease in the absorbance of DPBF indicates its consumption by singlet oxygen.

  • Data Analysis: Plot the absorbance of DPBF at its maximum as a function of irradiation time. The rate of decrease is proportional to the rate of singlet oxygen generation.

Signaling Pathways and Logical Relationships

Factors Influencing Singlet Oxygen Generation

The efficiency of singlet oxygen generation is a multi-faceted process governed by several interconnected factors, as illustrated below.

factors_influencing_ros cluster_photosensitizer Photosensitizer Properties cluster_environment Environmental Factors cluster_light Light Source This compound This compound Concentration ros_yield Singlet Oxygen Yield This compound->ros_yield aggregation Aggregation State aggregation->ros_yield photostability Photostability photostability->ros_yield solvent Solvent Polarity & Type solvent->aggregation solvent->ros_yield oxygen Oxygen Availability oxygen->ros_yield ph pH ph->aggregation wavelength Wavelength wavelength->ros_yield fluence Fluence (Dose) fluence->photostability fluence->ros_yield

Caption: Key factors influencing singlet oxygen generation efficiency.

References

Technical Support Center: Enhancing Water Solubility of Synthetic Bacteriochlorins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the water solubility of synthetic bacteriochlorins.

Frequently Asked Questions (FAQs)

Q1: Why is my synthetic bacteriochlorin poorly soluble in aqueous solutions?

A1: The core structure of most synthetic bacteriochlorins is highly hydrophobic. This inherent property leads to low solubility in water and a tendency to self-aggregate in aqueous media to minimize contact with water molecules.[1][2] This aggregation can quench the desired photophysical properties and lead to precipitation.

Q2: What are the common strategies to improve the water solubility of bacteriochlorins?

A2: There are two primary approaches to enhance the water solubility of synthetic bacteriochlorins:

  • Chemical Modification: Involves covalently attaching hydrophilic functional groups to the this compound macrocycle. Common modifications include PEGylation (attaching polyethylene glycol chains), glycosylation (attaching sugar moieties), and the introduction of charged groups like sulfonates, carboxylates, or ammonium salts.[1][3][4][5]

  • Formulation Strategies: This approach involves encapsulating the hydrophobic this compound within a hydrophilic carrier system. Examples include micelles (e.g., using Cremophor EL or Pluronic), liposomes, and polymeric nanoparticles.[6][7][8][9]

Q3: At what concentration does aggregation of bacteriochlorins typically become a problem in aqueous solutions?

A3: Aggregation can become significant at micromolar concentrations, and for some derivatives, it can be observed at concentrations as low as 62.5 µM in the absence of stabilizing agents.[2] The exact concentration depends on the specific this compound structure, pH, and ionic strength of the solution.

Q4: How does pH affect the solubility and stability of this compound solutions?

A4: The pH of the aqueous solution is critical, especially for bacteriochlorins with ionizable functional groups like carboxylic acids. For instance, with carboxylated derivatives, aggregation is more pronounced at acidic pH values (below pH 5).[2] This is due to the protonation of the carboxylate groups, which reduces their negative charge and electrostatic repulsion, thereby promoting aggregation through hydrophobic interactions. A neutral or slightly alkaline pH (around 7.4) is generally recommended for better stability.[2]

Q5: What is the "salting out" effect and how can I prevent it?

A5: "Salting out" occurs when a this compound solution in a water-miscible organic solvent (like DMSO or THF) is diluted into a high ionic strength aqueous buffer, such as phosphate-buffered saline (PBS).[2] The high salt concentration can reduce the solubility of the this compound, causing it to precipitate or aggregate. To prevent this, you can use a stabilizing agent in the buffer, or dilute the stock solution into a low ionic strength buffer or pure water before adding it to the final high ionic strength medium.[2]

Troubleshooting Guides

Issue 1: Precipitation or cloudiness observed upon diluting a this compound stock solution into an aqueous buffer.
Potential Cause Solution
Aggregation The hydrophobic this compound molecules are self-associating in the aqueous environment.[2]
1. Use a stabilizing agent: Add a carrier molecule like Polyvinylpyrrolidone (PVP) or a non-ionic surfactant such as Kolliphor P188 to the aqueous buffer before or during the dilution of the stock solution.[2]
2. Formulate with micelles: Encapsulate the this compound in micelles using surfactants like Cremophor EL.[6][7]
3. Lower the concentration: Work with more dilute solutions to reduce the likelihood of aggregation.
"Salting Out" The high ionic strength of the buffer (e.g., PBS) is reducing the solubility of the this compound.[2]
1. Dilute into a low ionic strength buffer first: Dilute the stock solution in a low ionic strength buffer or deionized water containing a stabilizing agent before transferring it to the final high ionic strength medium.[2]
2. Modify the this compound: Introduce more polar or charged functional groups to the this compound structure to improve its intrinsic water solubility.[1][10]
pH Effects The pH of the buffer may be promoting the protonation of charged groups on the this compound, reducing electrostatic repulsion and leading to aggregation.[2]
1. Adjust the buffer pH: Ensure the pH of the aqueous buffer is optimal for the specific this compound derivative. For many, a neutral to slightly alkaline pH (7.4) is recommended.[2]
Issue 2: Reduced fluorescence or altered absorption spectrum in aqueous solution.
Potential Cause Solution
Aggregation-Induced Quenching The formation of aggregates can lead to quenching of the excited state, resulting in decreased fluorescence intensity and changes in the absorption spectrum (e.g., band broadening or splitting).[1][11]
1. Disrupt aggregates: Use formulation strategies like encapsulation in micelles (e.g., with Cremophor EL or Triton X-100) or liposomes to maintain the this compound in its monomeric form.[6][12][13]
2. Incorporate into mesoporous silica: Studies have shown that incorporating bacteriochlorins into mesoporous silica can prevent the formation of oligomers.[12][13]
3. Chemical modification: Covalent attachment of bulky hydrophilic groups like PEG or carbohydrates can sterically hinder aggregation.[3][5]
Photodegradation The this compound may be unstable and degrading upon exposure to light, leading to a decrease in the characteristic Qy absorption band.[9]
1. Protect from light: Handle and store this compound solutions in the dark or under dim light conditions.
2. Use photostable derivatives: Synthesize or select bacteriochlorins with structural modifications that enhance photostability, such as the introduction of geminal dimethyl groups or electron-withdrawing cyano groups.[14][15]
3. Deaerate solutions: Remove dissolved oxygen from the solvent, as it can participate in photochemical degradation reactions.

Quantitative Data on Water Solubility

The following table summarizes the water solubility of various this compound derivatives.

This compound Derivative Modification Solubility in Water/PBS Reference
WST11 (Padeliporfin)Highly polar derivativeHigh[12]
This compound 13'-(2-sulfoethyl)amide dipotassium saltCleavage of the isocyclic ring and addition of charged peripheral groupsUp to 40 mg/mL[16]
Palladium this compound 13',17-di(3-sulfopropyl)amide dipotassium saltCleavage of the isocyclic ring and addition of charged peripheral groupsUp to 40 mg/mL[16]
Palladium this compound with O-succinimide-SO3-Na+ side chainAddition of a charged peripheral groupUp to ~4 mg/mL[16]
Tetrafluorophenyl this compound (FBC) nanogelPEGylationHydrophilic[17]
Glucose modified bacteriochlorinsGlycosylationWater-soluble[5]

Experimental Protocols

Protocol 1: Formulation of Bacteriochlorins with Cremophor EL (CrEL)

This protocol describes the preparation of a micellar solution of a hydrophobic this compound using Cremophor EL for in vitro studies.[6][7]

Materials:

  • Synthetic this compound

  • N,N-dimethylacetamide (DMA) or Tetrahydrofuran (THF)

  • Cremophor EL (CrEL)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium

Procedure:

  • Prepare a stock solution of the this compound: Dissolve the this compound in DMA or THF to a final concentration of 5 mM. Store this stock solution in the dark at 4°C.

  • Prepare the CrEL/bacteriochlorin mixture: In a microcentrifuge tube, mix the this compound stock solution with Cremophor EL. The ratio will depend on the specific this compound and desired final concentration.

  • Incubate to form micelles: Gently vortex the mixture and incubate at room temperature for a sufficient time to allow for the formation of micelles encapsulating the this compound.

  • Dilute into medium: Dilute the micellar solution into the complete cell culture medium to the desired final concentration for your experiment. Ensure the final concentration of the organic solvent (DMA or THF) in the medium does not exceed a cytotoxic level (e.g., 0.2%).[6]

  • Characterize the formulation: Before use in cell studies, it is advisable to characterize the formulation by measuring the absorption spectrum to confirm the reduction of aggregation (i.e., a sharp Qy band).[6]

Protocol 2: PEGylation of a this compound with an Amine Handle

This protocol provides a general procedure for the PEGylation of a this compound containing an amino group using an NHS-ester activated PEG.[3]

Materials:

  • Amino-functionalized this compound

  • PEG-NHS ester (e.g., PEG4-NHS)

  • Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (CH2Cl2)

  • Base (e.g., triethylamine or cesium carbonate)

  • Purification supplies (e.g., silica gel for column chromatography or a size-exclusion column)

Procedure:

  • Dissolve the this compound: Dissolve the amino-functionalized this compound in anhydrous DMF or CH2Cl2 under an inert atmosphere (e.g., argon or nitrogen).

  • Add the base: Add a slight excess of the base (e.g., 1.1 to 1.5 equivalents per amino group) to the reaction mixture to deprotonate the amino group.

  • Add the PEG-NHS ester: Slowly add a solution of the PEG-NHS ester (typically 1 to 1.2 equivalents per amino group) in the same anhydrous solvent to the reaction mixture.

  • React: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quench the reaction: Once the reaction is complete, quench any remaining PEG-NHS ester by adding a small amount of water or an amine-containing buffer.

  • Purify the PEGylated this compound: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by size-exclusion chromatography to remove unreacted PEG and other impurities.[3]

  • Characterize the product: Confirm the identity and purity of the final PEGylated this compound using techniques such as NMR spectroscopy, mass spectrometry, and UV-Vis spectroscopy.

Visualizations

experimental_workflow_for_solubility_enhancement Experimental Workflow for Enhancing this compound Water Solubility start Start: Hydrophobic This compound chem_mod Chemical Modification start->chem_mod Covalent Approach formulation Formulation Strategy start->formulation Non-covalent Approach pegylation PEGylation chem_mod->pegylation glycosylation Glycosylation chem_mod->glycosylation charged_groups Add Charged Groups (e.g., -SO3H, -COOH) chem_mod->charged_groups micelles Micellar Encapsulation (e.g., Cremophor EL) formulation->micelles liposomes Liposome Formulation formulation->liposomes nanoparticles Nanoparticle Encapsulation formulation->nanoparticles characterization Characterization: - UV-Vis Spectroscopy - Fluorescence - DLS pegylation->characterization glycosylation->characterization charged_groups->characterization micelles->characterization liposomes->characterization nanoparticles->characterization application Application: - In vitro/in vivo studies characterization->application

Caption: Workflow for enhancing this compound solubility.

troubleshooting_precipitation Troubleshooting this compound Precipitation in Aqueous Buffer problem Problem: Precipitation/Cloudiness upon dilution cause1 Potential Cause: Aggregation problem->cause1 cause2 Potential Cause: 'Salting Out' problem->cause2 cause3 Potential Cause: pH Effects problem->cause3 solution1a Solution: Use Stabilizing Agent (e.g., PVP) cause1->solution1a solution1b Solution: Formulate with Micelles (e.g., Cremophor EL) cause1->solution1b solution2 Solution: Dilute into low ionic strength buffer first cause2->solution2 solution3 Solution: Adjust buffer pH (e.g., to 7.4) cause3->solution3

Caption: Troubleshooting this compound precipitation.

References

strategies to prevent bacteriochlorin oxidation to chlorin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on preventing the oxidation of bacteriochlorins to chlorins during experimental procedures and storage.

Frequently Asked Questions (FAQs)

Q1: What is bacteriochlorin oxidation and why is it a concern?

A1: this compound oxidation is a chemical degradation process where the this compound macrocycle loses two hydrogen atoms, converting it into a chlorin. This is a significant concern because this structural change alters the molecule's unique near-infrared (NIR) absorption properties, which are critical for applications like photodynamic therapy (PDT) and bioimaging. The characteristic long-wavelength Qy absorption band of the this compound (typically >700 nm) will shift to a shorter wavelength, characteristic of a chlorin (around 650-700 nm), rendering it less effective for deep-tissue applications.

Q2: What are the primary factors that accelerate this compound oxidation?

A2: The primary factors that contribute to the degradation of bacteriochlorins include:

  • Exposure to Light: Photobleaching can occur upon illumination, especially in the presence of oxygen.

  • Presence of Oxygen: Molecular oxygen can react with the this compound macrocycle, leading to oxidation.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Inappropriate pH: Both acidic and highly alkaline conditions can affect the stability of the macrocycle. While specific effects can be compound-dependent, neutral to slightly acidic pH is often preferred for storage.

  • Solvent Choice: The solvent can influence the stability of the this compound. Protic solvents may facilitate degradation pathways.

  • Inherent Molecular Instability: Natural bacteriochlorins and certain synthetic analogues are inherently more prone to oxidation due to their molecular structure.

Q3: How can I detect the oxidation of my this compound sample?

A3: The most common and effective method for detecting this compound oxidation is UV-Vis absorption spectroscopy. The conversion of a this compound to a chlorin results in a distinct change in the absorption spectrum. Specifically, you will observe a decrease in the intensity of the this compound's characteristic Qy band in the NIR region (e.g., ~740 nm) and the concurrent appearance of a new absorption band at a shorter wavelength, typically between 650 nm and 700 nm, which is characteristic of a chlorin. The presence of a clear isosbestic point in the spectra over time indicates a direct conversion from one species to the other.

Troubleshooting Guide

Problem: My this compound solution is rapidly changing color.

  • Possible Cause: This is a strong indicator of degradation, likely oxidation to the corresponding chlorin. This can be triggered by exposure to ambient light and oxygen.

  • Solution:

    • Immediately protect your sample from light by wrapping the container in aluminum foil or using an amber vial.

    • If possible, deoxygenate your solvent before dissolving the this compound and handle the solution under an inert atmosphere (e.g., argon or nitrogen).

    • Store the solution at a low temperature (4°C for short-term, -20°C or lower for long-term) when not in use.

Problem: I see a new peak growing in the 650-700 nm region of my UV-Vis spectrum.

  • Possible Cause: This spectral signature is characteristic of a chlorin, indicating that your this compound is oxidizing.

  • Solution:

    • Review your handling and storage procedures. Ensure the sample is consistently protected from light and oxygen.

    • Consider the stability of your specific this compound derivative. Some are inherently more stable than others. For example, synthetic bacteriochlorins with geminal dimethyl groups in the reduced rings are designed to be more resistant to oxidation.[1]

    • If working in an aqueous buffer for an extended period, consider the buffer's pH and the possibility of adding a small amount of a compatible antioxidant, such as ascorbic acid. However, test for any potential interference of the antioxidant with your downstream application.

Problem: I need to store my this compound for an extended period.

  • Possible Cause: Improper long-term storage is a common cause of sample degradation.

  • Solution:

    • Solid Form: If possible, store the this compound as a dry, solid powder.

    • Inert Atmosphere: Place the solid in a vial, flush with a stream of dry argon or nitrogen, and then seal tightly.

    • Low Temperature and Darkness: Store the vial in a freezer at -20°C or, for very sensitive compounds, at -80°C. The vial should be placed in a light-blocking container.

    • As a Solution: If storage in solution is necessary, use a dry, aprotic solvent like DMSO or DMF. Prepare the solution under an inert atmosphere, and store in a tightly sealed vial in the dark at -20°C or below.

Problem: My this compound is degrading during my experiment in an aqueous buffer.

  • Possible Cause: The combination of an aqueous environment, dissolved oxygen, and potentially ambient light during the experiment can accelerate oxidation. The pH of the buffer can also play a role.

  • Solution:

    • Deoxygenate Buffer: Before adding the this compound, sparge the buffer with argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen.

    • Work in Low Light: Perform experimental manipulations in a darkened room or under a red light to minimize light exposure.

    • pH Control: Maintain the pH of your buffer within a range known to be stable for your specific this compound. Extreme pH values should generally be avoided.

    • Use of Antioxidants: Consider adding a water-soluble antioxidant like ascorbic acid to the buffer. A final concentration in the low millimolar range may be effective. Always run a control experiment to ensure the antioxidant does not interfere with your assay.

    • Encapsulation: For some applications, encapsulating the this compound in a delivery vehicle like Cremophor EL micelles can improve stability in aqueous media.[2]

Experimental Protocols

Protocol for Monitoring this compound Oxidation using UV-Vis Spectroscopy

This protocol provides a method to quantify the conversion of a this compound to its corresponding chlorin.

Materials:

  • This compound sample

  • Appropriate solvent (e.g., DMSO, CH₂Cl₂, or buffer)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Inert gas (argon or nitrogen), if necessary

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound in the desired solvent at a known concentration. The concentration should be adjusted to yield a maximum absorbance of the Qy band between 0.8 and 1.2.

    • Handle the solution under low light conditions.

  • Initial Spectrum Acquisition (t=0):

    • Transfer the solution to a quartz cuvette.

    • Record the full UV-Vis spectrum (typically from 400 nm to 800 nm).

    • Identify the wavelength of maximum absorbance (λ_max) for the this compound Qy band (e.g., ~740 nm) and the expected λ_max for the corresponding chlorin (e.g., ~680 nm). Record the absorbance value at the this compound's λ_max.

  • Initiation of Degradation (for controlled studies):

    • To study the rate of degradation under specific conditions, expose the sample in the cuvette to a controlled light source, ambient air, or a specific temperature.

  • Time-Course Monitoring:

    • At regular intervals (e.g., every 5, 10, or 30 minutes, depending on the rate of degradation), record the full UV-Vis spectrum.

    • Ensure the sample is returned to the same conditions between measurements.

  • Data Analysis:

    • Overlay the spectra from all time points. Observe the decrease in the this compound Qy peak and the increase in the chlorin Qy peak. Note any isosbestic points.

    • To quantify the percentage of remaining this compound at each time point (t), use the following formula, assuming the contribution of the chlorin to the absorbance at the this compound's λ_max is negligible:

    • Plot the % this compound Remaining against time to determine the degradation kinetics.

General Protocol for Handling and Storage of Bacteriochlorins
  • Receiving and Initial Storage:

    • Upon receipt, immediately store the this compound in a freezer at -20°C or below, protected from light.

  • Weighing and Preparing Stock Solutions:

    • Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation of moisture onto the compound.

    • Weigh the desired amount quickly in a low-light environment.

    • Use a dry, aprotic solvent (e.g., DMSO, DMF, THF, CH₂Cl₂) for the stock solution. If possible, use a solvent that has been deoxygenated by sparging with argon or nitrogen.

    • Prepare the stock solution under an inert atmosphere if the compound is particularly sensitive.

  • Working Solutions:

    • Prepare working solutions by diluting the stock solution immediately before use.

    • Protect working solutions from light by using amber vials or by wrapping them in aluminum foil.

  • Short-Term Storage (days to weeks):

    • Store stock solutions at 4°C or -20°C in a tightly sealed, light-protected container. If under an inert atmosphere, the stability will be enhanced.

  • Long-Term Storage (months to years):

    • For optimal stability, store as a solid under an inert atmosphere at -20°C or -80°C in the dark.

Quantitative Data Summary

The stability of bacteriochlorins can be significantly enhanced through chemical modifications. The table below summarizes the photostability of several this compound derivatives upon illumination.

This compound DerivativeCentral MetalKey SubstituentsSolvent/MediumFraction of Absorbance Remaining (after 100 J/cm²)Reference
BC2HNoneToluene0.93[2]
BC2HNoneDMA<0.1[2]
(NC)₂BC2HDicyanoToluene0.95[2]
(NC)₂BC-ZnZnDicyanoToluene0.98[2]
(NC)₂BC-PdPdDicyanoToluene0.99[2]

Note: DMA = N,N-dimethylacetamide; Toluene provides a less polar, aprotic environment where the compounds are more stable.

Visual Guides

Oxidation_Pathway Oxidation of this compound to Chlorin This compound This compound (Qy ~740 nm) Chlorin Chlorin (Qy ~680 nm) This compound->Chlorin -2H⁺, -2e⁻ Oxidizing_Agents [O] (Light, O₂) Oxidizing_Agents->this compound

Caption: The oxidation pathway from a this compound to a chlorin, involving the loss of two protons and two electrons and resulting in a blue-shift of the Qy absorption band.

Prevention_Workflow Workflow for Handling Bacteriochlorins cluster_storage Storage cluster_prep Solution Preparation cluster_experiment Experimentation storage_solid Store Solid -20°C, Dark, Inert Gas warm_up Warm to RT in Desiccator storage_solid->warm_up weigh Weigh Quickly (Low Light) warm_up->weigh dissolve Dissolve in Dry, Deoxygenated Solvent weigh->dissolve stock_sol Stock Solution dissolve->stock_sol protect_light Protect from Light (Amber Vials/Foil) stock_sol->protect_light use_antioxidant Consider Antioxidant (e.g., Ascorbic Acid) protect_light->use_antioxidant monitor Monitor with UV-Vis Spectroscopy use_antioxidant->monitor

Caption: A recommended workflow for the storage, preparation, and experimental use of bacteriochlorins to minimize oxidation.

Prevention_Strategies Key Strategies to Prevent this compound Oxidation cluster_s1 Examples cluster_s2 Examples cluster_s3 Examples cluster_s4 Examples center Stable This compound s1 Chemical Modification s1->center s1_1 Geminal Dimethyl Groups s1->s1_1 s1_2 Electron-Withdrawing Groups s1->s1_2 s2 Controlled Environment s2->center s2_1 Inert Atmosphere (Ar, N₂) s2->s2_1 s2_2 Low Light Conditions s2->s2_2 s3 Proper Storage s3->center s3_1 Low Temperature (-20°C) s3->s3_1 s3_2 Store as Solid s3->s3_2 s4 Use of Additives s4->center s4_1 Antioxidants (Ascorbic Acid) s4->s4_1 s4_2 Encapsulation (Micelles) s4->s4_2

Caption: An overview of the primary strategies employed to maintain the stability of bacteriochlorins and prevent their oxidation.

References

Technical Support Center: Optimizing Drug-to-Light Interval in Bacteriochlorin Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bacteriochlorin-based photodynamic therapy (PDT). The information provided is intended to help optimize the drug-to-light interval (DLI) for improved therapeutic outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during this compound PDT experiments.

Issue: Low Therapeutic Efficacy Despite High this compound Uptake

  • Potential Cause 1: Suboptimal DLI. The timing of light application is critical and depends on the specific this compound and target tissue. A DLI that is too short may not allow for sufficient accumulation of the photosensitizer in the target tumor cells, while a DLI that is too long might result in the clearance of the photosensitizer from the tumor.

  • Recommended Solution:

    • Perform a DLI optimization study. This involves administering the this compound to tumor-bearing animal models and irradiating the tumors at various time points (e.g., 15 minutes, 3 hours, 24 hours, 72 hours).[1][2]

    • Analyze tumor response. Monitor tumor volume and animal survival to determine the most effective DLI.[1][2] The optimal DLI can vary significantly based on the this compound's properties; for instance, hydrophilic and amphiphilic photosensitizers can be effective with short DLIs (vascular-targeted PDT), while hydrophobic compounds may require longer DLIs for cellular targeting.[1][2]

  • Potential Cause 2: Incorrect Subcellular Localization. For maximal efficacy, the this compound should localize in sensitive cellular compartments such as the mitochondria or endoplasmic reticulum.[3][4] If the photosensitizer is sequestered in less critical organelles like lysosomes, the therapeutic effect may be diminished.[4]

  • Recommended Solution:

    • Evaluate subcellular localization. Use fluorescence microscopy to determine the intracellular distribution of the this compound within the cancer cells. Co-localization studies with organelle-specific fluorescent probes can identify the precise location.

    • Consider modifying the this compound or its delivery vehicle. The chemical structure of the this compound and the formulation used for its delivery can influence its subcellular localization.[3][5]

  • Potential Cause 3: Predominantly Type II Photochemical Mechanism in a Hypoxic Tumor. this compound PDT can proceed through Type I (hydroxyl radicals) or Type II (singlet oxygen) mechanisms. The Type II mechanism is dependent on the presence of molecular oxygen. In a hypoxic tumor microenvironment, a photosensitizer that primarily generates singlet oxygen may be less effective.

  • Recommended Solution:

    • Assess the primary photochemical mechanism. Use fluorescent probes to determine the relative production of singlet oxygen versus hydroxyl radicals by the this compound in vitro.[4]

    • Select a this compound with a significant Type I mechanism. Some bacteriochlorins, such as certain palladium derivatives, are known to generate hydroxyl radicals, which can be more effective in hypoxic conditions.[1][3]

Issue: High Skin Photosensitivity Post-Treatment

  • Potential Cause: Prolonged Retention of the this compound in the Skin. If the photosensitizer is not cleared from the skin before the patient is exposed to light, significant skin damage can occur.

  • Recommended Solution:

    • Evaluate the pharmacokinetics and biodistribution of the this compound. Conduct studies in animal models to determine the tumor-to-skin ratio over time.[6][7]

    • Optimize the DLI to maximize the tumor-to-skin ratio. The ideal DLI is when the concentration of the photosensitizer is maximal in the tumor and minimal in the surrounding healthy tissues, including the skin.[6]

    • Modify the delivery vehicle. The formulation of the this compound can significantly impact its biodistribution and clearance rate.[7] For example, using a low-content Cremophor EL formulation has been shown to improve tumor-to-skin ratios.[7]

Frequently Asked Questions (FAQs)

  • What is the typical DLI for this compound-based PDT? There is no single typical DLI. The optimal DLI is highly dependent on the specific this compound, its formulation, the tumor model, and the intended therapeutic mechanism.[1][2] DLIs can range from minutes to several days.[1][2][8]

  • How does the lipophilicity of a this compound affect the optimal DLI? The lipophilicity of a this compound is a key determinant of its biological behavior and, consequently, the optimal DLI.[1][2]

    • Hydrophilic and amphiphilic bacteriochlorins tend to remain in the vasculature for a longer period, making them suitable for vascular-targeted PDT (V-PDT) with short DLIs (e.g., 15 minutes).[1][2]

    • Hydrophobic bacteriochlorins are more likely to be taken up by tumor cells over time, making them ideal for cellular-targeted PDT (C-PDT) with longer DLIs (e.g., 72 hours).[1][2]

  • What are the different PDT strategies based on DLI?

    • Vascular-Targeted PDT (V-PDT): Uses very short DLIs (e.g., 5-15 minutes) to target the tumor vasculature while the photosensitizer is primarily in the bloodstream.[1]

    • Endothelial-Targeted PDT (E-PDT): Employs intermediate DLIs (e.g., 3 hours) where the photosensitizer is present in both the blood and endothelial cells, with some accumulation in tumor cells.[1]

    • Cellular-Targeted PDT (C-PDT): Requires long DLIs (e.g., >12 hours) to allow for maximum accumulation of the photosensitizer within the tumor cells themselves.[1]

  • How does the tumor microenvironment influence the optimal DLI? The tumor microenvironment, particularly oxygen levels, can influence the effectiveness of PDT. In hypoxic tumors, a this compound that can induce cell death through a Type I mechanism (oxygen-independent) may be more effective. The choice of DLI should consider the time required for the photosensitizer to reach its target and exert its effect, which can be influenced by the tumor's physiological characteristics.

Quantitative Data Summary

Table 1: Optimal Drug-to-Light Intervals for Different Bacteriochlorins and PDT Protocols

This compoundPolarityPDT ProtocolOptimal DLIOutcomeReference
F₂BOHHydrophilicV-PDT15 minutes>80% cure rate[1][2]
F₂BMetAmphiphilicV-PDT15 minutes>80% cure rate[1][2]
F₂BMetAmphiphilicE-PDT3 hours65% cure rate[1][2]
Cl₂BHepHydrophobicC-PDT72 hours100% cure rate[1][2]
This compound aNot specifiedNot specified1 hourTumor regrowth prevented[9]
Glucose-conjugated this compoundNot specifiedNot specified24 hoursSignificant tumor growth suppression[10]

Experimental Protocols

1. In Vitro Cytotoxicity Assessment: MTT Assay

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of a this compound following PDT.[11]

  • Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[11]

  • Photosensitizer Incubation: Prepare various concentrations of the this compound in culture medium. Replace the existing medium with 100 µL of the this compound-containing medium. Incubate the plates in the dark for a predetermined time (e.g., 24 hours) at 37°C.[11]

  • Irradiation: Immediately before irradiation, replace the this compound-containing medium with fresh, phenol red-free medium. Expose the cells to light of the appropriate wavelength (e.g., 730-780 nm) using a suitable light source. The light dose (J/cm²) is calculated based on the power density (mW/cm²) and the exposure time (seconds).[4][11] Maintain a set of plates as dark controls (no light exposure).[11]

  • Post-Irradiation Incubation: Return the plates to the incubator and incubate for a further 24 to 48 hours.[11]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

2. In Vivo Tumor Growth Delay Study

This protocol evaluates the in vivo efficacy of this compound PDT at different DLIs.[11]

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunocompromised mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[12]

  • Photosensitizer Administration: Once tumors reach the desired size, randomly assign the mice to treatment and control groups. Administer the this compound intravenously (e.g., via the tail vein) at a predetermined dose.[11]

  • Irradiation: After a specific DLI (e.g., 1, 3, 24, 72 hours), anesthetize the mice. Deliver a specific light dose to the tumor area using a laser with the appropriate wavelength.[11]

  • Tumor Volume Measurement: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers, calculating the volume with the formula: (length × width²) / 2.[11]

  • Data Analysis: Plot the average tumor volume for each group over time. The tumor growth delay is the time it takes for the tumors in the treated groups to reach a specific volume compared to the control group. Animal survival should also be monitored.

Visualizations

PDT_Signaling_Pathway This compound This compound (Ground State) ExcitedSinglet Excited Singlet State This compound->ExcitedSinglet Absorption Light Light (NIR) Light->this compound ExcitedTriplet Excited Triplet State ExcitedSinglet->ExcitedTriplet Intersystem Crossing SingletOxygen Singlet Oxygen (¹O₂) ExcitedTriplet->SingletOxygen Type II Energy Transfer Radicals Free Radicals (e.g., OH•) ExcitedTriplet->Radicals Type I Electron Transfer Oxygen Molecular Oxygen (³O₂) Oxygen->ExcitedTriplet CellDamage Cellular Damage SingletOxygen->CellDamage Substrate Biological Substrate Substrate->ExcitedTriplet Radicals->CellDamage CellDeath Cell Death (Apoptosis, Necrosis) CellDamage->CellDeath

Caption: Simplified signaling pathway of this compound-mediated PDT.

DLI_Optimization_Workflow start Start: Tumor-bearing Animal Model ps_admin Administer this compound (e.g., i.v.) start->ps_admin dli_groups Divide into DLI Groups ps_admin->dli_groups dli1 DLI 1 (e.g., 15 min) dli_groups->dli1 dli2 DLI 2 (e.g., 3 h) dli_groups->dli2 dli3 DLI 3 (e.g., 24 h) dli_groups->dli3 dli4 DLI 4 (e.g., 72 h) dli_groups->dli4 irradiation Irradiate Tumor with NIR Light dli1->irradiation dli2->irradiation dli3->irradiation dli4->irradiation monitoring Monitor Tumor Growth and Survival irradiation->monitoring analysis Data Analysis: Determine Optimal DLI monitoring->analysis end End: Optimized PDT Protocol analysis->end

Caption: Experimental workflow for optimizing the drug-to-light interval.

DLI_Factors factors Factors Influencing Optimal DLI ps_props This compound Properties factors->ps_props delivery Delivery Vehicle factors->delivery tumor_micro Tumor Microenvironment factors->tumor_micro lipophilicity Lipophilicity ps_props->lipophilicity subcellular_loc Subcellular Localization ps_props->subcellular_loc photochem Photochemical Mechanism ps_props->photochem optimal_dli Optimal DLI ps_props->optimal_dli formulation Formulation (e.g., CrEL) delivery->formulation biodist Biodistribution & Pharmacokinetics delivery->biodist delivery->optimal_dli hypoxia Hypoxia tumor_micro->hypoxia vascularity Vascularity tumor_micro->vascularity tumor_micro->optimal_dli

Caption: Key factors influencing the optimal drug-to-light interval.

References

Technical Support Center: Enhancing Tumor Selectivity of Bacteriochlorin Photosensitizers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the tumor selectivity of bacteriochlorin photosensitizers for photodynamic therapy (PDT).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for achieving tumor selectivity with this compound photosensitizers?

A1: Tumor selectivity is primarily achieved through two main strategies: passive targeting and active targeting.[1] Passive targeting relies on the Enhanced Permeability and Retention (EPR) effect, where the unique characteristics of tumor blood vessels and poor lymphatic drainage lead to the accumulation of macromolecular drugs and nanoparticles.[1][2][3][4] Active targeting involves conjugating the this compound photosensitizer to a targeting moiety, such as an antibody, peptide, or small molecule, that specifically binds to receptors overexpressed on cancer cells.[5][6]

Q2: How does the lipophilicity of a this compound photosensitizer influence its tumor selectivity?

A2: The lipophilicity of a this compound photosensitizer is a critical factor affecting its biological behavior, including cellular uptake, intracellular localization, and biodistribution.[7] Highly lipophilic photosensitizers tend to bind to low-density lipoproteins (LDLs) in the bloodstream, and since many tumors overexpress LDL receptors, this can enhance tumor-specific uptake through receptor-mediated endocytosis.[7] The choice of a hydrophilic, amphiphilic, or lipophilic this compound can significantly impact the optimal photodynamic therapy (PDT) protocol.[7][8]

Q3: What is the difference between vascular-targeted (V-PDT), endothelial-targeted (E-PDT), and cellular-targeted (C-PDT) photodynamic therapy?

A3: These three PDT approaches are distinguished by the drug-to-light interval (DLI), which is the time between the administration of the photosensitizer and light irradiation.[7]

  • V-PDT uses a very short DLI (e.g., 5-15 minutes) to primarily target the tumor vasculature while the photosensitizer is still largely confined to the bloodstream.[7]

  • E-PDT employs an intermediate DLI (e.g., 3 hours).[7]

  • C-PDT utilizes a long DLI (e.g., 24-72 hours) to allow the photosensitizer to accumulate within the tumor cells themselves.[7]

Q4: My this compound photosensitizer is showing poor water solubility and aggregation. How can I address this?

A4: Aggregation of photosensitizers in aqueous environments can significantly reduce their photodynamic efficiency, as the triplet state is often only formed by the monomeric form.[9][10] To overcome this, various formulation strategies can be employed, such as:

  • Encapsulation in liposomes.[11]

  • Formulation with micelles using agents like Cremophor EL or Pluronic P123.[7][12][13][14]

  • Conjugation to water-soluble polymers like polyethylene glycol (PEGylation).[15] These delivery systems can prevent aggregation, improve solubility, and enhance the bioavailability of the photosensitizer at the tumor site.[11][16]

Q5: How do bacteriochlorins induce cell death upon light activation?

A5: Upon activation with near-infrared (NIR) light, bacteriochlorins transition to an excited triplet state.[12] From this state, they can initiate two types of photochemical reactions:

  • Type I Reaction: Involves electron or hydrogen transfer, leading to the formation of reactive oxygen species (ROS) such as superoxide radicals and hydroxyl radicals.[12][17]

  • Type II Reaction: Involves energy transfer to molecular oxygen, generating highly cytotoxic singlet oxygen.[12][17] These ROS then cause oxidative damage to essential biomolecules like proteins, lipids, and nucleic acids, ultimately leading to cell death, vascular shutdown, and activation of an anti-tumor immune response.[7][12][18]

Troubleshooting Guides

Issue: Low Tumor-to-Normal Tissue Ratio of Photosensitizer Accumulation

This guide will help you troubleshoot potential causes for poor tumor selectivity of your this compound photosensitizer.

G cluster_properties Physicochemical Properties cluster_formulation Formulation & Delivery cluster_targeting Targeting Strategy cluster_protocol PDT Protocol start Start: Low Tumor Selectivity Observed check_properties 1. Evaluate Physicochemical Properties start->check_properties lipophilicity Is the lipophilicity (logP) optimal for tumor uptake? check_properties->lipophilicity check_formulation 2. Assess Formulation & Delivery Vehicle solubility Is the photosensitizer adequately solubilized (e.g., micelles, liposomes)? check_formulation->solubility check_targeting 3. Review Targeting Strategy passive Passive Targeting (EPR): Is the molecule/nanoparticle size appropriate (>40 kDa)? check_targeting->passive check_protocol 4. Optimize PDT Protocol dli Is the Drug-to-Light Interval (DLI) optimized for the desired target (vasculature vs. cells)? check_protocol->dli end_node End: Improved Tumor Selectivity lipophilicity->check_formulation If no, adjust or reformulate aggregation Is the photosensitizer aggregating in aqueous media? lipophilicity->aggregation If yes aggregation->check_formulation If yes aggregation->check_formulation If yes, reformulate (e.g., use Cremophor) solubility->check_targeting If no, improve formulation vehicle_stability Is the delivery vehicle stable in vivo? solubility->vehicle_stability If yes vehicle_stability->check_targeting If yes passive->check_protocol If no, redesign delivery system active Active Targeting: Is the targeting ligand (antibody, peptide) functional and specific? passive->active Consider active->check_protocol dli->end_node If no, perform DLI optimization study dose Are the drug and light doses appropriate for the tumor model? dli->dose If yes dose->end_node If optimized

Caption: Troubleshooting workflow for low tumor selectivity.
Issue: Photosensitizer Aggregation Leading to Reduced Efficacy

Aggregation is a common issue with hydrophobic bacteriochlorins, which can quench the excited state and reduce ROS generation.

G start Problem: Suspected PS Aggregation (Low ROS yield, poor efficacy) uv_vis 1. Spectroscopic Analysis: Check for changes in absorption spectra (e.g., Qy band broadening/splitting) start->uv_vis formulation 2. Reformulate Photosensitizer uv_vis->formulation Aggregation Confirmed micelles Encapsulate in Micelles (e.g., Cremophor EL, Pluronic P123) formulation->micelles liposomes Incorporate into Liposomes (e.g., DMPC) formulation->liposomes conjugation Conjugate to Solubilizing Moiety (e.g., PEG, amino acids) formulation->conjugation re_evaluate 3. Re-evaluate Photophysical Properties and In Vitro Efficacy micelles->re_evaluate liposomes->re_evaluate conjugation->re_evaluate success Success: Monomeric PS with High Photodynamic Activity re_evaluate->success Improved failure Failure: Aggregation persists. Consider chemical modification of PS. re_evaluate->failure Not Improved

Caption: Guide to resolving photosensitizer aggregation.

Quantitative Data Summary

Table 1: In Vitro Photodynamic Efficacy of Bacteriochlorins in HeLa Cells
PhotosensitizerFormulationLD₅₀ (nM)Reference
(NC)₂BC–Pd Cremophor EL25[13]
(NC)₂BC Cremophor EL>25[13]
(NC)₂BC–Zn Cremophor EL≈ BC[13]
BC Cremophor EL≈ (NC)₂BC–Zn[13]

Data represents the concentration required to kill 50% of HeLa cells after 24h incubation and illumination with 10 J/cm² of NIR light.[13]

Table 2: In Vivo Efficacy of Different PDT Protocols on CT26 Tumors
PhotosensitizerPolarityPDT Protocol (DLI)Cure Rate (%)Reference
F₂BOH HydrophilicV-PDT (15 min)>80[7][8]
F₂BMet AmphiphilicV-PDT (15 min)>80[7][8]
F₂BMet AmphiphilicE-PDT (3 h)65[7][8]
Cl₂BHep HydrophobicC-PDT (72 h)100[7][8]

DLI: Drug-to-Light Interval. All bacteriochlorins were administered at a dosage of 1.5 mg/kg.[7]

Key Experimental Protocols

Protocol 1: In Vitro Cellular Uptake Assay

This protocol is used to quantify the amount of photosensitizer taken up by cancer cells over time.

  • Cell Seeding: Seed tumor cells (e.g., CT26, HeLa) in a 96-well microplate at a density of 1 x 10⁴ cells per well. Allow cells to attach for 24 hours.[7]

  • Photosensitizer Incubation: Prepare the this compound solution (e.g., 5 µM) in the appropriate culture medium. If the photosensitizer is hydrophobic, use a formulation vehicle like DMSO (final concentration <0.5%) or Pluronic micelles.[7][12]

  • Incubation: Remove the old medium from the cells and add the photosensitizer-containing medium. Incubate for various time intervals (e.g., 2, 4, 8, 12, 24 hours) in the dark.[7]

  • Cell Lysis: After incubation, wash the cells twice with phosphate-buffered saline (PBS). Solubilize the cells by adding a lysis buffer (e.g., 30 µL of Triton X-100 and 70 µL of a DMSO/ethanol solution).[7]

  • Quantification: Measure the fluorescence of the cell lysates using a microplate reader with appropriate excitation and emission wavelengths for the specific this compound. The fluorescence intensity is proportional to the amount of photosensitizer uptake.[7]

Protocol 2: In Vitro Phototoxicity Assay (MTT Assay)

This protocol assesses the cell-killing efficacy of the photosensitizer upon light activation.

  • Cell Seeding and Incubation: Follow steps 1 and 2 from the Cellular Uptake Assay. Incubate the cells with various concentrations of the photosensitizer for the optimal time determined by the uptake study.[12]

  • Washing and Irradiation: After incubation, wash the cells with PBS and replace the medium with fresh, photosensitizer-free medium.[7][12] Irradiate the cells with a suitable light source (e.g., LED or laser) at the this compound's Qy absorption band (around 730-760 nm).[7][12] Deliver a specific light dose (e.g., 5-20 J/cm²).[12]

  • Control Groups: Include the following controls: no treatment, light alone, and photosensitizer alone (dark toxicity).[12]

  • MTT Assay: After a further 24-hour incubation post-irradiation, add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO) and measure the absorbance at the appropriate wavelength. Calculate cell viability as a percentage relative to the untreated control.

Protocol 3: In Vivo Tumor Model and PDT Procedure

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a this compound in a mouse model.

  • Tumor Inoculation: Subcutaneously inject tumor cells (e.g., CT26) into the flank of immunocompetent mice (e.g., BALB/c).[7] Allow the tumors to grow to a palpable size (e.g., 4-5 mm in diameter).[7]

  • Photosensitizer Administration: Prepare the this compound formulation for intravenous injection. For lipophilic compounds, use vehicles like a Cremophor EL/Ethanol/Saline mixture or Pluronic P123 micelles.[7][12] Administer the photosensitizer via tail vein injection at a specific dosage (e.g., 0.75-5 mg/kg).[12][19]

  • Drug-to-Light Interval (DLI): Wait for the predetermined DLI (e.g., 15 minutes for V-PDT, 72 hours for C-PDT) to allow for the desired biodistribution.[7][19]

  • Tumor Irradiation: Anesthetize the mice. Irradiate the tumor area with a laser at the appropriate wavelength (e.g., 730-750 nm).[12][18] Deliver a specific light dose (e.g., 45-120 J/cm²).[7][12]

  • Monitoring: Monitor tumor volume and animal survival over time. Compare results to control groups (e.g., untreated, drug only, light only).

Visualized Pathways and Workflows

G cluster_passive Passive Targeting (EPR Effect) cluster_active Active Targeting p1 IV Injection of This compound-loaded Nanoparticle p2 Systemic Circulation p1->p2 p3 Extravasation through Leaky Tumor Vasculature p2->p3 p4 Accumulation in Tumor Interstitium due to Poor Lymphatic Drainage p3->p4 a1 IV Injection of Targeted this compound Conjugate a2 Systemic Circulation a1->a2 a3 Binding to Specific Receptors on Cancer Cell Surface a2->a3 a4 Receptor-Mediated Endocytosis a3->a4

Caption: Comparison of passive and active targeting strategies.

G PS_ground This compound (PS) Ground State (S₀) PS_singlet Excited Singlet State (S₁) PS_ground->PS_singlet Absorption PS_triplet Excited Triplet State (T₁) PS_singlet->PS_triplet Intersystem Crossing PS_triplet->PS_ground Returns to Ground State ROS Reactive Oxygen Species (ROS) Generation PS_triplet->ROS Light Light (hν) ~740 nm Light->PS_ground Type1 Type I Reaction (Electron/Hydrogen Transfer) Forms O₂⁻•, •OH ROS->Type1 Type2 Type II Reaction (Energy Transfer) Forms Singlet Oxygen (¹O₂) ROS->Type2 Damage Oxidative Damage to Cellular Components Type1->Damage Type2->Damage Death Tumor Cell Death (Apoptosis/Necrosis) Damage->Death

Caption: Photodynamic action of this compound photosensitizers.

References

Validation & Comparative

A Comparative Guide to Bacteriochlorin and Porphyrin Photosensitizers in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Photodynamic therapy (PDT) has emerged as a promising modality for the treatment of various cancers and other diseases. The efficacy of PDT is critically dependent on the photosensitizer (PS) employed. Among the diverse range of PSs, tetrapyrrolic macrocycles, particularly porphyrins and their reduced analogs, bacteriochlorins, have garnered significant attention. This guide provides an objective comparison of bacteriochlorin and porphyrin photosensitizers, supported by experimental data, to aid researchers in the selection and development of next-generation PDT agents.

Key Performance Indicators: A Head-to-Head Comparison

The ideal photosensitizer should possess a combination of photophysical and biological properties that maximize therapeutic efficacy while minimizing side effects. Here, we compare bacteriochlorins and porphyrins based on these critical parameters.

Photophysical Properties

The primary advantage of bacteriochlorins over porphyrins lies in their strong absorption in the near-infrared (NIR) region of the electromagnetic spectrum.[1] This "therapeutic window" (typically 700-900 nm) allows for deeper penetration of light into biological tissues, enabling the treatment of larger and more deep-seated tumors.[1][2][3] Porphyrins, in contrast, generally exhibit their longest wavelength absorption (Q-band) in the 600-650 nm range.[3][4]

The efficiency of a photosensitizer is also determined by its ability to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon photoactivation. This is quantified by the singlet oxygen quantum yield (ΦΔ). While both classes of compounds can be effective ¹O₂ generators, synthetic modifications on the this compound and porphyrin scaffolds can significantly influence this parameter.

Photostability is another crucial factor. A photosensitizer that degrades rapidly upon illumination will have a limited therapeutic effect. While some naturally occurring bacteriochlorins are known for their instability, synthetic strategies, such as the introduction of geminal dimethyl groups, have led to the development of highly stable bacteriochlorins.[1] Porphyrins are generally considered to be highly stable aromatic macrocycles.

PropertyPorphyrinsBacteriochlorinsAdvantage
Longest Absorption Wavelength (λmax) ~600-650 nm[3][4]~700-850 nm[1][2][3]Bacteriochlorins (Deeper tissue penetration)
Singlet Oxygen Quantum Yield (ΦΔ) Variable (e.g., 0.59 - 0.61 for some derivatives)[5]Variable (can be high)Dependent on specific molecule
Photostability Generally highCan be lower, but synthetic derivatives show high stability[1]Porphyrins (inherently more stable)

Table 1. Comparison of Key Photophysical Properties.

In Vitro and In Vivo Efficacy

The ultimate measure of a photosensitizer's potential is its ability to effectively kill target cells and regress tumors in preclinical models. Both bacteriochlorins and porphyrins have demonstrated significant phototoxicity against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify in vitro efficacy, with lower values indicating higher potency.

In vivo studies in animal models are essential to evaluate the therapeutic window and overall anti-tumor activity of a photosensitizer. Factors such as tumor uptake, clearance from healthy tissues, and the light dose administered all play a critical role in the outcome.

Photosensitizer TypeCompoundCell LineIC50 (µM)Light Dose (J/cm²)Reference
This compound Glc-TFPB-1.10-[6]
This compound H2Py4BCHEp2, EJ, S37, CT26, LLC0.021 - 0.068-[7]
Porphyrin Talaporfin sodium (TS)-13.60-[6]
Porphyrin mTHPCBHY, KYSE-70, SISO0.02 - 0.31.8[8]

Table 2. Comparative In Vitro Cytotoxicity of this compound and Porphyrin Photosensitizers.

Photosensitizer TypeStudy HighlightsOutcomeReference
This compound Zr-TBB in a 4T1 tumor-bearing mouse model91% tumor growth inhibition and up to 40% tumor regression[9]
This compound H2Py4BC in mice with S37, Colo26, or LLC metastatic tumorsTotal regression of primary tumor nodules and 40-100% cure rate[7]
Porphyrin Photofrin and pheophorbide a in HT29 tumor-bearing nude mice3-week delay in tumor growth[10]
Porphyrin Combination of ZnPc and TMPyP in tumor-bearing miceSignificant retardation of tumor growth[11]

Table 3. Summary of In Vivo Efficacy Studies.

Mechanisms of Action: Inducing Cell Death

Upon photoactivation, both bacteriochlorins and porphyrins primarily exert their cytotoxic effects through the generation of ROS, which can damage cellular components and trigger distinct cell death pathways, including apoptosis and necrosis. The specific mechanism is often dependent on the subcellular localization of the photosensitizer and the light dose delivered.

Apoptotic Pathway

Apoptosis, or programmed cell death, is a key mechanism of PDT-induced cell killing. For both this compound and porphyrin-based photosensitizers that localize in mitochondria, the apoptotic cascade is often initiated through the intrinsic pathway.[2][12] ROS-induced damage to the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm.[13][14] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately leading to the dismantling of the cell.[15] The Bcl-2 family of proteins plays a crucial regulatory role in this process, with anti-apoptotic members like Bcl-2 being potential targets of photodamage.[13][14]

apoptosis_pathway cluster_light Light Activation cluster_cell Cellular Events PS Photosensitizer (this compound or Porphyrin) ROS ROS (Reactive Oxygen Species) PS->ROS Light Mito Mitochondrial Damage ROS->Mito Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Inhibition CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bcl2->Mito Inhibition necrosis_pathway cluster_light Light Activation cluster_cell Cellular Events PS Photosensitizer (this compound or Porphyrin) ROS ROS (Reactive Oxygen Species) PS->ROS Light PM_Damage Plasma Membrane Damage ROS->PM_Damage ATP_Depletion ATP Depletion PM_Damage->ATP_Depletion Swelling Cell Swelling & Lysis PM_Damage->Swelling Inflammation Inflammation Swelling->Inflammation mtt_workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Incubate with Photosensitizer A->B C 3. Irradiate with light of appropriate wavelength B->C D 4. Add MTT reagent C->D E 5. Incubate to allow formazan formation D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at ~570 nm F->G singlet_oxygen_workflow cluster_workflow Singlet Oxygen Quantum Yield Workflow A 1. Prepare solutions of test PS and standard PS with a chemical trap B 2. Irradiate solutions with a specific wavelength A->B C 3. Monitor the degradation of the chemical trap (e.g., by UV-Vis) B->C D 4. Plot trap degradation rate vs. PS concentration C->D E 5. Calculate ΦΔ of the test PS relative to the standard D->E invivo_workflow cluster_workflow In Vivo Efficacy Workflow A 1. Subcutaneous injection of cancer cells into mice B 2. Allow tumors to grow to a specific size A->B C 3. Intravenous injection of the photosensitizer B->C D 4. Wait for optimal tumor accumulation (drug-light interval) C->D E 5. Irradiate the tumor with a laser D->E F 6. Monitor tumor volume over time E->F G 7. Euthanize mice and perform histological analysis F->G

References

A Comparative Analysis of Bacteriochlorin and Chlorin Phototoxicity for Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving field of photodynamic therapy (PDT), the choice of photosensitizer is paramount to achieving optimal therapeutic outcomes. This guide provides a detailed comparative analysis of two prominent classes of photosensitizers: bacteriochlorins and chlorins. Tailored for researchers, scientists, and drug development professionals, this publication objectively evaluates their performance based on experimental data, offering insights into their respective advantages and limitations in inducing phototoxicity.

Executive Summary

Bacteriochlorins and chlorins are tetrapyrrole macrocycles that serve as potent photosensitizers in PDT. Their structural differences lead to distinct photophysical and biological properties, significantly influencing their efficacy. A key differentiator is their light absorption characteristics; bacteriochlorins possess a strong absorption band in the near-infrared (NIR) region (around 730-780 nm), while chlorins absorb light at shorter wavelengths (typically 650-690 nm).[1][2] This distinction is critical, as longer wavelength light penetrates deeper into biological tissues, a significant advantage for treating larger or more deep-seated tumors.[3] This guide delves into a comprehensive comparison of their photophysical properties, cellular uptake and localization, and the resulting phototoxic mechanisms, supported by experimental findings.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data comparing the performance of bacteriochlorins and chlorins.

Table 1: Comparative Photophysical Properties

PropertyChlorinsBacteriochlorinsSignificance in PDT
Qy Absorption Maxima (λmax) 650-690 nm[1]730-780 nm[1]Deeper tissue penetration with longer wavelengths.
Molar Extinction Coefficient (ε) HighVery HighEfficient light absorption for ROS generation.
Fluorescence Quantum Yield (Φf) 0.15-0.34[4]Generally lower than chlorinsHigher Φf can be useful for imaging, but lower Φf may indicate higher triplet state yield for PDT.
Singlet Oxygen Quantum Yield (ΦΔ) High (can be >0.5)High (can be >0.5)A primary determinant of phototoxic efficacy (Type II PDT).
Triplet State Lifetime (τT) LongLongSufficiently long lifetime is required for efficient energy transfer to molecular oxygen.

Table 2: Comparative Biological Properties and Phototoxicity

PropertyChlorinsBacteriochlorinsSignificance in PDT
Cellular Uptake Kinetics Generally rapid, can plateau within hours.[5]Can have slower and more prolonged uptake.[6]Influences the optimal drug-light interval.
Subcellular Localization Mitochondria, lysosomes, ER, plasma membrane.[7][8]Mitochondria, lysosomes, ER, plasma membrane.[9]Determines the primary site of photodamage and the resulting cell death pathway.
In Vitro Phototoxicity (IC50) Potent, often in the micromolar to nanomolar range.[5]Highly potent, often in the low nanomolar range.[6]Indicates the concentration required to achieve 50% cell killing.
In Vivo Efficacy Effective, with several approved for clinical use.[1]Highly effective, with some showing superior efficacy in preclinical models.[10]Demonstrates therapeutic potential in a whole-organism context.
Dark Toxicity Generally low.[11]Generally low.[10]A crucial safety parameter.

Experimental Protocols

The data presented in this guide are derived from a variety of established experimental protocols. Below are detailed methodologies for key experiments cited.

In Vitro Phototoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Photosensitizer Incubation: The culture medium is replaced with fresh medium containing varying concentrations of the chlorin or bacteriochlorin derivative. The incubation period typically ranges from 4 to 24 hours in the dark.[6][12]

  • Irradiation: After incubation, the cells are washed with phosphate-buffered saline (PBS) and fresh medium is added. The cells are then irradiated with a light source (e.g., diode laser) at a wavelength corresponding to the photosensitizer's absorption maximum (e.g., 660 nm for chlorins, 740 nm for bacteriochlorins). Light doses typically range from 1 to 20 J/cm².[12][13]

  • MTT Assay: Following a post-irradiation incubation period of 24-48 hours, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. After a further 2-4 hours of incubation, the formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of photosensitizer required to inhibit cell growth by 50%) is calculated from the dose-response curves.

Cellular Uptake and Localization
  • Cell Culture and Incubation: Cells are cultured on glass coverslips in petri dishes and incubated with the photosensitizer as described above.

  • Fluorescence Microscopy: After incubation, the cells are washed with PBS and fixed with paraformaldehyde. The coverslips are then mounted on microscope slides. The intracellular localization of the photosensitizer is visualized using a fluorescence microscope equipped with appropriate filter sets. Co-localization studies can be performed using fluorescent probes specific for organelles such as mitochondria (e.g., MitoTracker Green) or lysosomes (e.g., LysoTracker Green).

  • Quantitative Analysis: For quantitative uptake studies, after incubation and washing, the cells are lysed, and the intracellular photosensitizer concentration is determined by measuring the fluorescence intensity using a spectrofluorometer.[5]

In Vivo Tumor Models
  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used for xenograft tumor models.

  • Tumor Inoculation: Human cancer cells are injected subcutaneously into the flank of the mice. The tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

  • Photosensitizer Administration: The chlorin or this compound is administered to the tumor-bearing mice, typically via intravenous injection.

  • Irradiation: After a specific drug-light interval (ranging from minutes to hours), the tumor area is irradiated with a laser at the appropriate wavelength and light dose.[14]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The body weight of the mice is also monitored as an indicator of systemic toxicity.

  • Efficacy Assessment: The antitumor efficacy is evaluated by comparing the tumor growth curves of the treated groups with those of the control groups. At the end of the experiment, tumors and major organs may be excised for histological analysis.

Signaling Pathways in Phototoxicity

The phototoxic effects of bacteriochlorins and chlorins are primarily mediated by the generation of reactive oxygen species (ROS), which induce cell death through apoptosis or necrosis. The specific pathway is often dependent on the subcellular localization of the photosensitizer and the dose of PDT.

Apoptosis

Apoptosis, or programmed cell death, is a common outcome of PDT. When photosensitizers accumulate in the mitochondria, PDT can lead to the release of cytochrome c into the cytosol.[15] This triggers a caspase cascade, leading to the execution of apoptosis.

apoptosis_pathway cluster_PDT Photodynamic Therapy cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol PDT This compound or Chlorin + Light + O2 ROS Reactive Oxygen Species (ROS) PDT->ROS generates Mito Mitochondrial Damage ROS->Mito induces CytC Cytochrome c release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 binds Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Effector) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Mitochondrial-mediated apoptosis pathway induced by PDT.

Necrosis

At higher PDT doses or when apoptosis is inhibited, necrosis, a form of unregulated cell death, can occur. This is often associated with photosensitizer localization in the plasma membrane or lysosomes, leading to a loss of membrane integrity and cell lysis.

necrosis_pathway cluster_PDT Photodynamic Therapy cluster_CellularDamage Cellular Damage cluster_Outcome Outcome PDT This compound or Chlorin + Light + O2 ROS Reactive Oxygen Species (ROS) PDT->ROS generates Membrane Plasma Membrane Damage ROS->Membrane induces Lysosome Lysosomal Damage ROS->Lysosome induces LossOfIntegrity Loss of Membrane Integrity Membrane->LossOfIntegrity Lysosome->LossOfIntegrity CellSwelling Cell Swelling LossOfIntegrity->CellSwelling Lysis Cell Lysis & Inflammation CellSwelling->Lysis

Caption: Necrotic cell death pathway initiated by PDT-induced cellular damage.

Conclusion

Both bacteriochlorins and chlorins are highly effective photosensitizers with significant potential in photodynamic therapy. The primary advantage of bacteriochlorins lies in their strong absorption of near-infrared light, which allows for the treatment of deeper and larger tumors.[3] However, several chlorin-based photosensitizers have already gained regulatory approval and are in clinical use, demonstrating their established therapeutic value.[1] The choice between a this compound and a chlorin will ultimately depend on the specific clinical application, including the location and size of the tumor, and the desired treatment parameters. Further research and clinical trials are essential to fully elucidate the comparative efficacy of these promising photosensitizers in various cancer types.

References

A Comparative Guide to Synthetic and Naturally Derived Bacteriochlorins for Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bacteriochlorins, a class of tetrapyrrole macrocycles, are attracting significant interest as photosensitizers in photodynamic therapy (PDT). Their strong absorption in the near-infrared (NIR) region (700-850 nm) allows for deeper tissue penetration of light, a crucial advantage for treating solid tumors.[1][2] This guide provides a comprehensive comparison of synthetic and naturally derived bacteriochlorins, offering insights into their respective advantages and disadvantages, supported by experimental data.

At a Glance: Synthetic vs. Naturally Derived Bacteriochlorins

FeatureSynthetic BacteriochlorinsNaturally Derived Bacteriochlorins
Stability Generally high; can be engineered for enhanced stability.[2][3]Often susceptible to oxidation and degradation.[2][4]
Synthesis & Modification De novo synthesis allows for extensive and precise structural modifications.[5][6][7]Limited to modifications of the existing bacteriochlorophyll scaffold.[2]
Purity & Characterization Well-defined structures, leading to easier characterization and purification.Can be complex mixtures, posing challenges for purification and characterization.
Photophysical Properties Tunable absorption maxima and quantum yields through structural design.[8]Properties are largely fixed by the native structure.
Cost & Availability Can be costly and complex to synthesize.Can be extracted from photosynthetic bacteria, potentially offering a more scalable source.[9]

Performance Data: A Quantitative Comparison

The following tables summarize key quantitative data for representative synthetic and naturally derived bacteriochlorins, highlighting their performance as PDT agents.

Table 1: Photophysical Properties

CompoundTypeλmax (nm) in Toluene/DMFFluorescence Quantum Yield (Φf)Singlet Oxygen Quantum Yield (ΦΔ)Reference
Synthetic Bacteriochlorins
(NC)2BC–PdSynthetic736--[1]
Bacteriochlorin 3Synthetic730--[2]
PEGylated this compoundSynthetic~7400.066 (in water)-[10]
Naturally Derived Bacteriochlorins
Bacteriopheophorbide aNaturally Derived---[11]
Bacteriochlorophyll a derivativeNaturally Derived800--[12]

Note: Direct comparison of quantum yields is challenging due to variations in experimental conditions across different studies. "-" indicates data not available in the cited sources.

Table 2: In Vitro Photodynamic Efficacy

CompoundCell LineLD50 (µM)Light Dose (J/cm²)Reference
Synthetic Bacteriochlorins
(NC)2BC–PdHeLa0.02510[1]
This compound 3C-mel (human melanoma)~0.15[2][13]
Naturally Derived Bacteriochlorins
Pheophorbide aHT29 (human colon cancer)0.5-[11][14]
Control Photosensitizers
Photofrin®B16F10 (mouse melanoma)~1010[2][13]
LuTexB16F10 (mouse melanoma)~110[2][13]

Experimental Protocols

General Synthesis of a Stable Synthetic this compound

A de novo synthetic approach often involves the condensation of dihydrodipyrrin precursors. A key strategy to enhance stability is the introduction of gem-dimethyl groups on the reduced pyrrole rings, which prevents adventitious oxidation.[3][7]

Example Protocol: The synthesis of stable bacteriochlorins can be achieved through methods developed over the past few years, often relying on the self-condensation of a dihydrodipyrrin-acetal.[1][7] This method allows for the introduction of various substituents to tune the photophysical and biological properties of the final compound.[3] For instance, the synthesis of cationic bacteriochlorins for antimicrobial PDT involves the preparation of 3,13-disubstituted this compound building blocks that can be quaternized.[3]

Extraction and Modification of Naturally Derived Bacteriochlorins

Naturally derived bacteriochlorins are typically extracted from purple photosynthetic bacteria.[1] The primary pigment, bacteriochlorophyll a, can then be chemically modified to yield various derivatives.

Example Protocol: Bacteriochlorophyll a can be extracted from bacterial biomass using organic solvents. Subsequent modifications, such as demetalation, esterification, or conjugation to other molecules, can be performed to enhance its photosensitizing properties. For example, a conjugate of a natural this compound derivative and doxorubicin has been synthesized for combined photodynamic and chemotherapy.[15]

In Vitro Phototoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., HeLa, B16F10) in 96-well plates and allow them to adhere overnight.

  • Incubation: Treat the cells with varying concentrations of the this compound photosensitizer for a specified period (e.g., 24 hours).[1]

  • Illumination: Expose the cells to a specific wavelength of light (corresponding to the this compound's absorption maximum) at a defined light dose (e.g., 10 J/cm²).[1] Control groups should include cells with no photosensitizer, photosensitizer but no light, and no treatment.

  • MTT Addition: After a post-illumination incubation period (e.g., 24 hours), add MTT solution to each well and incubate for 2-4 hours.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength. Cell viability is calculated relative to the untreated control, and the LD50 (the concentration required to kill 50% of the cells) is determined.

Visualizing the Mechanisms and Workflows

Synthetic vs. Natural this compound Production

G Synthetic vs. Natural this compound Production cluster_synthetic Synthetic Pathway cluster_natural Natural Biosynthesis & Derivatization s1 Dihydrodipyrrin Precursors s2 Condensation s1->s2 s3 Stable Synthetic this compound s2->s3 n1 Photosynthetic Bacteria n2 Extraction of Bacteriochlorophyll a n1->n2 n3 Chemical Modification n2->n3 n4 Naturally Derived this compound n3->n4

Caption: Comparison of synthetic and natural this compound production pathways.

Mechanism of Photodynamic Therapy (PDT)

Caption: The photochemical mechanism of this compound-mediated PDT.

Experimental Workflow for In Vitro PDT Efficacy

G Experimental Workflow for In Vitro PDT Efficacy start Seed Cells incubate Incubate with this compound start->incubate illuminate Illuminate with NIR Light incubate->illuminate post_incubate Post-Illumination Incubation illuminate->post_incubate mtt MTT Assay post_incubate->mtt analyze Analyze Data (Calculate LD50) mtt->analyze

References

A Head-to-Head Comparison of Bacteriochlorin-Based PDT Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal photosensitizer is a critical step in the advancement of photodynamic therapy (PDT). Bacteriochlorins, with their strong absorption in the near-infrared spectrum, offer the advantage of deeper tissue penetration, making them a promising class of PDT agents. This guide provides an objective, data-driven comparison of various bacteriochlorin-based photosensitizers, summarizing key performance indicators from recent studies to aid in informed decision-making.

This comparative analysis focuses on the photophysical properties, in vitro and in vivo efficacy, cellular uptake, and mechanisms of action of different this compound derivatives. The information is presented in structured tables for easy comparison, supplemented with detailed experimental protocols and visualizations of key processes.

Comparative Performance Data of this compound-Based Photosensitizers

The efficacy of a PDT agent is determined by a combination of factors, including its ability to generate reactive oxygen species, its accumulation in target cells, and its stability. The following tables summarize the performance of several this compound derivatives based on these key parameters.

PhotosensitizerMax Absorption (λmax, nm)Singlet Oxygen Quantum Yield (ΦΔ)Cell LineIC50 (µM)Light Dose (J/cm²)Reference
B2 736Not ReportedEca-109< 1Not Specified[1]
(NC)2BC–Pd Not ReportedNot ReportedHeLa0.02510[2]
(NC)2BC Not ReportedNot ReportedHeLa> 0.110[2]
(NC)2BC–Zn Not ReportedNot ReportedHeLa> 110[2]
BC Not ReportedNot ReportedHeLa> 110[2]
This compound 3 Not ReportedNot ReportedC-mel~0.15[3]
This compound 2 Not ReportedNot ReportedC-mel~0.255[3]
This compound 1 Not ReportedNot ReportedC-mel~15[3]
TCTB 7320.56Eca-109Drug and light dose-dependent1-16[4][5]
F2BOH (Hydrophilic) Not ReportedNot ReportedCT26Not ReportedNot Reported[6][7]
F2BMet (Amphiphilic) Not ReportedNot ReportedCT26Not ReportedNot Reported[6][7]
Cl2BHep (Hydrophobic) Not ReportedNot ReportedCT26Not ReportedNot Reported[6][7]

Table 1: In Vitro Efficacy of Various this compound-Based PDT Agents. This table highlights the half-maximal inhibitory concentration (IC50) of different bacteriochlorins against various cancer cell lines, demonstrating their phototoxic potential.

PhotosensitizerAnimal ModelTumor TypeTreatment ProtocolOutcomeReference
B2 BALB/c nude miceEca-109 xenograftNot SpecifiedBest photodynamic antitumor efficacy among tested compounds.[1]
F2BOH & F2BMet BALB/c miceCT26Vascular-PDT (15 min drug-light interval)>80% cure rate[6][7]
F2BMet BALB/c miceCT26Cellular-PDT (3 h drug-light interval)65% cure rate[6][7]
Cl2BHep BALB/c miceCT26Cellular-PDT (72 h drug-light interval)100% cure rate at 45 J/cm²[6][7]
TCTB MiceS180 osteosarcoma10 mg/kg TCTB, 120 J/cm² lightSuperior anti-tumor activity[4][5]
This compound 3 MouseMelanomaNot SpecifiedSignificant survival advantage with 20% cures.[3]

Table 2: In Vivo Efficacy of Selected this compound-Based PDT Agents. This table summarizes the anti-tumor effects of bacteriochlorins in preclinical animal models, showcasing their therapeutic potential in a living system.

Key Mechanistic Insights

The subcellular localization of a photosensitizer is a crucial determinant of the ensuing cell death pathway. Studies have shown that different bacteriochlorins accumulate in various organelles, leading to distinct mechanisms of action. For instance, some of the most effective bacteriochlorins have been found to preferentially accumulate in the mitochondria, directly targeting the cell's energy production and apoptosis induction machinery.[3] In contrast, less effective counterparts may localize predominantly in lysosomes.[3]

The lipophilicity of bacteriochlorins has also been identified as a key factor influencing their efficacy and the optimal treatment protocol. A study comparing three bacteriochlorins with different polarities (hydrophilic, amphiphilic, and hydrophobic) revealed that their effectiveness varied with the drug-to-light interval (DLI).[6][7] The hydrophilic and amphiphilic agents were most effective with a short DLI, targeting the tumor vasculature, while the most hydrophobic agent demonstrated remarkable efficacy with a long DLI, suggesting a cellular-level targeting mechanism.[6][7]

Visualizing Experimental Processes

To provide a clearer understanding of the methodologies employed in the evaluation of these PDT agents, the following diagrams illustrate a typical experimental workflow for in vitro PDT efficacy studies and a generalized signaling pathway for PDT-induced apoptosis.

G cluster_0 In Vitro PDT Efficacy Workflow Seed Cells Seed Cells Incubate with this compound Incubate with this compound Seed Cells->Incubate with this compound 24h Irradiate with Light Irradiate with Light Incubate with this compound->Irradiate with Light Varying Concentrations Assess Cell Viability (e.g., MTT Assay) Assess Cell Viability (e.g., MTT Assay) Irradiate with Light->Assess Cell Viability (e.g., MTT Assay) Specific Wavelength & Dose Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) Assess Cell Viability (e.g., MTT Assay)->Data Analysis (IC50 Calculation) 24h Post-Irradiation

Figure 1: A generalized workflow for determining the in vitro photodynamic efficacy of this compound-based agents.

G cluster_1 PDT-Induced Apoptosis Signaling This compound + Light This compound + Light ROS Generation (Singlet Oxygen) ROS Generation (Singlet Oxygen) This compound + Light->ROS Generation (Singlet Oxygen) Mitochondrial Damage Mitochondrial Damage ROS Generation (Singlet Oxygen)->Mitochondrial Damage Cytochrome c Release Cytochrome c Release Mitochondrial Damage->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 2: A simplified signaling pathway illustrating PDT-induced apoptosis initiated by mitochondrial damage.

Detailed Experimental Protocols

For the successful replication and validation of the presented findings, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the comparative data.

In Vitro Photodynamic Efficacy Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HeLa, Eca-109) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.[6][8]

  • Photosensitizer Incubation: The culture medium is replaced with fresh medium containing various concentrations of the this compound photosensitizer. The incubation period can vary, but a 24-hour incubation is common.[2]

  • Irradiation: Following incubation, the cells are washed with phosphate-buffered saline (PBS) and fresh medium is added. The cells are then irradiated with a light source (e.g., LED or laser) at a specific wavelength corresponding to the absorption maximum of the this compound (typically in the near-infrared range) and a defined light dose (e.g., 10 J/cm²).[2][8] Control groups include cells with no photosensitizer, photosensitizer but no light, and light exposure alone.

  • Cell Viability Assessment: After a further incubation period (e.g., 24 hours) post-irradiation, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value, the concentration of the photosensitizer required to inhibit cell growth by 50%, is determined from the dose-response curves.

Cellular Uptake and Subcellular Localization
  • Incubation: Cells are incubated with the this compound photosensitizer for a specific period.

  • Fluorescence Microscopy: Due to the inherent fluorescence of many bacteriochlorins, their intracellular localization can be visualized using fluorescence microscopy.[9]

  • Co-localization Studies: To identify the specific organelles of accumulation, cells are co-stained with organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).

  • Quantitative Analysis: For quantitative assessment of cellular uptake, cells are lysed after incubation, and the intracellular concentration of the this compound is determined by measuring its fluorescence or absorbance.[6]

In Vivo Antitumor Efficacy Studies
  • Tumor Model Establishment: A tumor is established in an animal model, typically by subcutaneous injection of cancer cells (e.g., CT26, S180) into immunocompromised or syngeneic mice.[4][5][6][7]

  • Photosensitizer Administration: Once the tumors reach a palpable size, the this compound photosensitizer is administered to the animals, often via intravenous or intraperitoneal injection.

  • Irradiation: After a specific drug-to-light interval (DLI), which can range from minutes to days, the tumor area is irradiated with a laser of the appropriate wavelength and light dose.[6][7]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every other day) using calipers. Animal survival is also monitored.

  • Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth and survival rates of the treated group with various control groups (e.g., untreated, photosensitizer alone, light alone).

Conclusion

The selection of a this compound-based PDT agent should be guided by a thorough evaluation of its photophysical properties, preclinical efficacy, and mechanism of action. This guide provides a comparative overview to assist researchers in this process. The data suggests that structural modifications, such as the incorporation of cyano groups or central metal ions, and the modulation of lipophilicity can significantly impact the photodynamic activity of bacteriochlorins.[2][6][7] Future research should continue to explore these structure-activity relationships to develop next-generation photosensitizers with enhanced tumor selectivity and therapeutic efficacy.

References

The Dawn of a New Light in Photodynamic Therapy: Bacteriochlorins Outshine Traditional Photosensitizers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of oncological innovation, the quest for more effective photodynamic therapy (PDT) agents is relentless. A growing body of evidence positions bacteriochlorins as superior photosensitizers, demonstrating enhanced photodynamic efficiency compared to their predecessors, porphyrins and chlorins. This guide provides an objective comparison, supported by experimental data, to illuminate the advantages of bacteriochlorins in the fight against cancer.

Bacteriochlorins, a class of tetrapyrrole macrocycles, possess unique photophysical properties that set them apart. Their strong absorption in the near-infrared (NIR) region (730-850 nm) allows for deeper light penetration into biological tissues, a critical advantage for treating solid tumors.[1][2][3][4] This, coupled with high singlet oxygen quantum yields and enhanced cellular uptake, translates to superior phototoxicity and anti-tumor efficacy.[1][3]

Quantitative Comparison of Photodynamic Efficiency

To provide a clear and objective assessment, the following tables summarize key performance indicators for bacteriochlorins, chlorins, and porphyrins. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield represents the efficiency of a photosensitizer in producing cytotoxic singlet oxygen upon light activation. Higher values indicate greater photodynamic efficiency.

Photosensitizer ClassSpecific CompoundSinglet Oxygen Quantum Yield (ΦΔ)Solvent/EnvironmentReference
Bacteriochlorins Bacteriochlorin a (BCA)0.05Phosphate Buffer[5][6]
This compound a (BCA)0.33DMPC Liposomes[5][6]
Bacteriochlorophyll a0.60Diethyl Ether[7]
Bacteriochlorophyll a0.12 - 0.40Aqueous Dispersions[7]
Halogenated Sulfonated Bacteriochlorins~0.47 - 0.89Toluene/Ethanol[8][9]
Chlorins Mono-L-aspartyl chlorin e6 (NPe6)~0.7-0.8Various[10]
m-THPC (Temoporfin/Foscan®)~0.43Various[11]
Porphyrins Photofrin®~0.1-0.3Various[10]
Tetraphenylporphyrin (TPP)~0.6-0.7Various[7]

Note: The solvent environment significantly impacts the singlet oxygen quantum yield. The higher values for bacteriochlorins in liposomes and organic solvents suggest their potential for high efficiency within cellular membranes.

Table 2: Cellular Uptake and In Vitro Phototoxicity (IC50)

Effective photodynamic therapy relies on the efficient uptake of the photosensitizer by cancer cells and its ability to induce cell death upon illumination (phototoxicity), often measured by the half-maximal inhibitory concentration (IC50).

Photosensitizer ClassSpecific Compound/DerivativeCell LineIC50 (µM)Light Dose (J/cm²)Reference
Bacteriochlorins Synthetic this compound 3C-mel (Melanoma)~0.15[3]
Redaporfin™ (this compound derivative)VariousPotentN/A[12]
Chlorins m-THPC (Temoporfin/Foscan®)LNCaP (Prostate)1.80.18[13]
Polylysine-chlorin(e6) conjugatesA431 (Epidermoid Carcinoma)Varies with charge5-20[14][15]
Porphyrins Photofrin®C-mel (Melanoma)~105[3]
Fluorinated Sulfonated PorphyrinsA549 (Lung), CT26 (Colon)>50 (dark)N/A[16]

Note: The data indicates that certain bacteriochlorins can be significantly more potent, achieving lower IC50 values at comparable light doses than established photosensitizers like Photofrin®.[3] The cellular uptake and subsequent phototoxicity are influenced by factors such as the photosensitizer's charge, hydrophobicity, and formulation.[13][14][15][16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols.

Measurement of Singlet Oxygen Quantum Yield (ΦΔ)

A common method for determining ΦΔ is through the use of a chemical probe, such as 1,3-diphenylisobenzofuran (DPBF), which is irreversibly consumed by singlet oxygen, leading to a decrease in its absorbance.[15]

  • Preparation of Solutions: Stock solutions of the photosensitizer, the reference standard (e.g., methylene blue or Rose Bengal with a known ΦΔ), and DPBF are prepared in a suitable solvent (e.g., DMF, ethanol).

  • Absorbance Matching: The concentrations of the sample and reference photosensitizers are adjusted to have the same absorbance at the excitation wavelength.

  • Irradiation: The solutions containing the photosensitizer and DPBF are irradiated with a monochromatic light source corresponding to the absorbance maximum of the photosensitizer.

  • Monitoring DPBF Decay: The decrease in DPBF absorbance at its maximum wavelength (around 410-415 nm) is monitored over time.

  • Calculation: The ΦΔ of the sample is calculated by comparing the rate of DPBF decay to that of the reference standard under identical conditions.

In Vitro Phototoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][6][7][17][18]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Photosensitizer Incubation: The cells are incubated with various concentrations of the photosensitizer for a specific period (e.g., 24 hours) in the dark.

  • Washing and Irradiation: The cells are washed to remove any unbound photosensitizer and then irradiated with a light source of a specific wavelength and dose.

  • MTT Incubation: After irradiation, a solution of MTT is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured using a microplate reader at a wavelength of ~570 nm.

  • IC50 Determination: The absorbance values are used to calculate the percentage of cell viability for each photosensitizer concentration, and the IC50 value is determined as the concentration that causes a 50% reduction in cell viability.

Visualizing the Mechanisms

To further understand the processes involved in photodynamic therapy, the following diagrams illustrate key pathways and workflows.

Jablonski_Diagram S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Absorption S1->S0 T1 Excited Triplet State (T1) S1->T1 Fluorescence Fluorescence S1->Fluorescence ISC Intersystem Crossing (ISC) S1->ISC O2_ground Ground State O2 (³Σg⁻) T1->O2_ground Energy Transfer (Type II) T1->O2_ground O2_singlet Singlet Oxygen O2 (¹Δg) Damage Oxidative Stress & Cell Death O2_singlet->Damage Oxidation Light Light (hν)

Caption: Jablonski diagram illustrating photosensitizer activation.

PDT_Workflow cluster_0 In Vitro Evaluation A 1. Cell Culture Seeding B 2. Photosensitizer Incubation A->B C 3. Irradiation with Light B->C D 4. Assessment of Phototoxicity (e.g., MTT Assay) C->D E 5. Data Analysis (IC50) D->E

Caption: Experimental workflow for in vitro PDT evaluation.

PDT_Apoptosis cluster_0 PDT-Induced Apoptosis PDT PDT (PS + Light + O2) ROS Reactive Oxygen Species (ROS) PDT->ROS Mito Mitochondrial Damage ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway for PDT-induced apoptosis.

References

Bacteriochlorins: A Superior Class of Near-Infrared Photosensitizers for Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison validating the enhanced efficacy and deeper tissue penetration of bacteriochlorins over traditional photosensitizers.

In the quest for more effective photodynamic therapy (PDT), researchers and drug development professionals are increasingly turning their attention to bacteriochlorins. These tetrapyrrole compounds, distinguished by their two reduced pyrrole rings, exhibit intense absorption in the near-infrared (NIR) spectrum (720-850 nm).[1][2] This characteristic allows for significantly deeper light penetration into tissues, overcoming a major limitation of earlier generation photosensitizers like porphyrins and chlorins which absorb at shorter wavelengths.[3] Experimental evidence consistently demonstrates the superiority of bacteriochlorins in terms of phototoxicity, efficacy in resistant tumors, and favorable photophysical properties.

Comparative Photophysical and Photochemical Properties

Bacteriochlorins possess a unique molecular structure that gives rise to their advantageous photophysical characteristics for PDT. The reduction of two pyrrole rings in the tetrapyrrole macrocycle leads to a pronounced effect on their absorption spectra, with a strong Qy band in the NIR region.[2] This is in contrast to porphyrins and chlorins, which have their primary absorption bands at shorter wavelengths where tissue penetration of light is limited.[3][4]

The primary mechanism of PDT involves the generation of reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, upon activation of the photosensitizer with light of a specific wavelength.[1][2][3] Bacteriochlorins have been shown to be highly efficient in producing these cytotoxic species.[5]

PropertyPorphyrinsChlorinsBacteriochlorins
NIR Absorption (Qy band) ~630 nm~650-670 nm~720-850 nm [1][2]
Molar Absorption Coefficient (ε) ModerateHighVery High [6][7]
Singlet Oxygen Quantum Yield (ΦΔ) VariableGenerally HighHigh to Very High [8][9]
Fluorescence Quantum Yield (Φf) ~0.10[10]~0.25[10]~0.15 (can be lower, indicating efficient triplet state formation) [10]
Tissue Penetration of Light LowModerateHigh [1][3]

In Vitro and In Vivo Efficacy: A Clear Advantage

Studies have consistently highlighted the superior performance of bacteriochlorins in both cell culture and animal models.

Overcoming Resistance in Melanoma

A significant challenge in PDT is treating pigmented tumors like melanoma, where melanin can absorb the therapeutic light. Research has shown that bacteriochlorins can successfully overcome this resistance. In a comparative study, bacteriochlorins demonstrated significantly lower LD50 values (≈0.1 μM) compared to the FDA-approved Photofrin® (a porphyrin mixture, LD50 ≈ 10 μM) and the clinically tested LuTex (a chlorin, LD50 ≈ 1 μM) in melanoma cell lines.[1] The effectiveness of bacteriochlorins was less affected by melanin content compared to Photofrin®.[1]

Enhanced Antitumor Effects

In vivo studies have further solidified the position of bacteriochlorins as potent anti-cancer agents. For instance, bacteriochlorin a (BCA) administered intravenously to rabbits with melanoma implanted in the anterior eye chamber, followed by irradiation with 760 nm light, resulted in subtotal tumor necrosis.[11] In another study using a mouse melanoma model, a this compound-based PDT provided a significant survival advantage, including a 20% cure rate.[1] The lipophilicity of the this compound molecule has been identified as a key determinant for optimizing PDT protocols, with different drug-to-light intervals being more effective depending on the specific this compound used.[5][6][7]

Experimental Protocols

Measurement of Photophysical Properties

Fluorescence Quantum Yield (Φf): Fluorescence quantum yields are typically determined using a relative method, comparing the integrated fluorescence intensity of the sample to a standard with a known quantum yield.

  • Sample Preparation: Prepare dilute solutions of the this compound and a reference standard (e.g., meso-tetraphenylporphyrin in toluene, Φf = 0.11) with absorbances ≤ 0.1 at the excitation wavelength to minimize reabsorption effects.[4][10]

  • Spectra Acquisition: Measure the absorption and fluorescence emission spectra of both the sample and the standard under identical experimental conditions (e.g., excitation wavelength, slit widths).[4][10]

  • Calculation: The fluorescence quantum yield is calculated using the following equation: Φf_sample = Φf_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample^2 / n_ref^2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

In Vitro Photodynamic Therapy (PDT) Assay

Cell Viability (MTT Assay): This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Plate cells (e.g., HeLa, B16F10 melanoma) in 96-well plates and allow them to adhere overnight.[1]

  • Incubation with Photosensitizer: Incubate the cells with varying concentrations of the this compound for a specific period (e.g., 24 hours).[1][2]

  • Irradiation: Wash the cells to remove the free photosensitizer and irradiate with NIR light (e.g., 730 nm) at a specific fluence (e.g., 10 J/cm²).[1][2] Control groups should include cells with no photosensitizer, no light, and neither.

  • MTT Assay: After a post-irradiation incubation period (e.g., 24 hours), add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the untreated control.

In Vivo Photodynamic Therapy (PDT) Study

Tumor Model and Treatment:

  • Tumor Implantation: Inject tumor cells (e.g., CT26 colon carcinoma) subcutaneously into the flank of mice.[5][6]

  • Photosensitizer Administration: Once tumors reach a palpable size, administer the this compound intravenously.

  • Irradiation: At a predetermined drug-to-light interval (e.g., 15 minutes, 3 hours, or 72 hours), irradiate the tumor area with NIR light at a specific fluence.[5][6]

  • Monitoring: Monitor tumor growth and animal survival over time. Tumor volume can be calculated using the formula: (length × width²) / 2.

  • Efficacy Assessment: The therapeutic efficacy is evaluated based on tumor growth delay, tumor regression, and overall survival of the treated animals compared to control groups.[5][6]

Visualizing the Mechanisms and Workflows

To better understand the processes involved in this compound-mediated PDT, the following diagrams illustrate the key signaling pathways and experimental workflows.

PDT_Signaling_Pathway PS This compound (PS) PS_excited Excited Singlet State (¹PS) PS->PS_excited Light NIR Light (720-850 nm) Light->PS Absorption PS_triplet Excited Triplet State (³PS) PS_excited->PS_triplet Intersystem Crossing O2 Ground State Oxygen (³O₂) PS_triplet->O2 Energy Transfer (Type II) ROS Other ROS (e.g., O₂⁻, •OH) PS_triplet->ROS Electron Transfer (Type I) O2_singlet Singlet Oxygen (¹O₂) O2->O2_singlet Cellular_Damage Cellular Damage (Lipids, Proteins, Nucleic Acids) O2_singlet->Cellular_Damage ROS->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Necrosis Necrosis Cellular_Damage->Necrosis Vascular_Damage Vascular Damage Cellular_Damage->Vascular_Damage

Caption: Mechanism of this compound-mediated photodynamic therapy.

In_Vitro_PDT_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plates Start->Cell_Seeding Incubation_PS Incubate with This compound Cell_Seeding->Incubation_PS Washing Wash to Remove Free Photosensitizer Incubation_PS->Washing Irradiation Irradiate with NIR Light Washing->Irradiation Post_Incubation Incubate for 24h Irradiation->Post_Incubation MTT_Assay Perform MTT Assay for Cell Viability Post_Incubation->MTT_Assay Data_Analysis Analyze Data and Determine LD50 MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro photodynamic therapy experiments.

Logical_Relationship This compound This compound Properties NIR_Absorption Strong NIR Absorption (720-850 nm) This compound->NIR_Absorption High_ROS High ROS Generation This compound->High_ROS Deeper_Penetration Deeper Tissue Light Penetration NIR_Absorption->Deeper_Penetration Enhanced_Efficacy Enhanced Therapeutic Efficacy High_ROS->Enhanced_Efficacy Deeper_Penetration->Enhanced_Efficacy Superior_PS Superior NIR Photosensitizer Enhanced_Efficacy->Superior_PS

Caption: Rationale for this compound superiority in NIR-PDT.

References

A Comparative Guide to Metal-Free vs. Metallated Bacteriochlorins for Photodynamic Therapy and Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of metal-free and metallated bacteriochlorins, focusing on their photophysical properties, stability, and performance in photodynamic therapy (PDT) and bioimaging applications. The information presented is supported by experimental data and detailed methodologies to assist researchers in the selection and application of these potent photosensitizers.

Introduction: The Promise of Bacteriochlorins

Bacteriochlorins, a class of tetrapyrrole macrocycles, are highly promising photosensitizers due to their strong absorption in the near-infrared (NIR) region (700-850 nm). This "phototherapeutic window" allows for deeper light penetration into biological tissues, enabling the treatment of more deep-seated tumors and reducing off-target effects. The core bacteriochlorin structure can be synthetically modified, including the insertion of a central metal ion, to fine-tune its photophysical and biological properties. This guide will delve into the key differences between metal-free and metallated bacteriochlorins to inform rational design and application in PDT and bioimaging.

Comparative Data on Photophysical Properties

The insertion of a metal ion into the this compound core significantly influences its photophysical characteristics, which are critical for its efficacy as a photosensitizer. The following tables summarize key quantitative data from various studies.

Table 1: Comparison of Singlet Oxygen Quantum Yields (ΦΔ)

CompoundCentral MetalSolventSinglet Oxygen Quantum Yield (ΦΔ)Reference
This compound a (BCA)Metal-Free (2H)Phosphate Buffer0.05[1]
This compound a (BCA)Metal-Free (2H)DMPC Liposomes0.33[1]
(NC)₂BCMetal-Free (2H)Toluene0.45[2]
(NC)₂BC-ZnZn(II)Toluene0.65[2]
(NC)₂BC-PdPd(II)Toluene0.78[2]
Synthetic this compoundMetal-Free (2H)Toluene0.11[3]
Synthetic this compoundMetal-Free (2H)DMSO0.05[3]

Table 2: Comparison of Fluorescence Quantum Yields (Φf) and Lifetimes (τf)

CompoundCentral MetalSolventFluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf) (ns)Reference
Zinc BacteriochlorinsZn(II)VariousGenerally similar to metal-free analoguesGenerally similar to metal-free analogues[4]
Metal-free BacteriochlorinsMetal-Free (2H)Various~0.15-[5]
Bacteriochlorophyll aMg(II)Various~0.12.2 - 3.6[6]
Synthetic BacteriochlorinsMetal-Free (2H)Toluene0.05 - 0.11-[3]
Synthetic BacteriochlorinsMetal-Free (2H)DMSO0.05 - 0.11-[3]
Copper/Nickel BacteriochlorinsCu(II), Ni(II)THFNo fluorescence-[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. The following are protocols for key experiments used in the comparative analysis of bacteriochlorins.

Synthesis of Metallated Bacteriochlorins

The insertion of a metal ion into the this compound core is a key synthetic step. The choice of method often depends on the specific this compound and the desired metal.[1][2]

Method 1: Metal Acetate in DMF (for bacteriochlorins with electron-withdrawing groups) [8]

  • Dissolve the metal-free this compound in N,N-dimethylformamide (DMF).

  • Add an excess of the corresponding metal acetate salt (e.g., zinc acetate dihydrate, Zn(OAc)₂·2H₂O).

  • Heat the reaction mixture at 60-80 °C and monitor the reaction progress by UV-Vis spectroscopy, observing the shift in the Qy absorption band.

  • Upon completion, cool the reaction mixture and precipitate the metallated this compound by adding water.

  • Collect the product by filtration and purify by column chromatography (e.g., silica gel).

Method 2: Strong Base followed by Metal Salt (for bacteriochlorins with electron-releasing groups) [8]

  • Dissolve the metal-free this compound in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Add a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), and stir the mixture at room temperature to deprotonate the inner nitrogen atoms.

  • After deprotonation is complete (indicated by a color change), add a solution of the desired metal salt (e.g., zinc triflate, Zn(OTf)₂) in THF.

  • Stir the reaction mixture until metallation is complete, as monitored by UV-Vis spectroscopy.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

  • Purify the metallated this compound by column chromatography.

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

The efficiency of a photosensitizer in generating singlet oxygen is a critical parameter for its PDT efficacy. The relative method, using a well-characterized standard, is commonly employed.

  • Preparation of Solutions:

    • Prepare stock solutions of the sample this compound and a reference photosensitizer with a known ΦΔ (e.g., Rose Bengal, methylene blue) in the desired solvent (e.g., DMSO, toluene).

    • Prepare a stock solution of a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (DPBF) or Singlet Oxygen Sensor Green (SOSG).

  • Absorbance Matching:

    • Prepare sample and reference solutions with the same absorbance at the irradiation wavelength. The absorbance should be kept low (typically < 0.1) to ensure uniform light absorption.

  • Irradiation:

    • Place the sample and reference solutions in a cuvette and irradiate them with a monochromatic light source (e.g., a laser or a filtered lamp) at a wavelength where both the sample and reference absorb.

    • Maintain constant irradiation power and geometry for both solutions.

  • Monitoring the Scavenger:

    • At regular time intervals, measure the decrease in absorbance (for DPBF) or the increase in fluorescence (for SOSG) of the singlet oxygen scavenger.

  • Calculation:

    • Plot the change in the scavenger's signal against the irradiation time for both the sample and the reference.

    • The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) where ΦΔ_ref is the known quantum yield of the reference, and k_sample and k_ref are the rates of scavenger degradation for the sample and reference, respectively.

Determination of Fluorescence Quantum Yield (Φf)

Fluorescence quantum yield is a key parameter for bioimaging applications and provides insight into the de-excitation pathways of the photosensitizer. The relative method is widely used.

  • Preparation of Solutions:

    • Prepare a series of solutions of the sample this compound and a reference fluorophore with a known Φf (e.g., quinine sulfate, rhodamine 6G) in the same solvent.

    • The concentrations should be chosen to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance and Fluorescence Measurements:

    • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

    • Measure the fluorescence emission spectrum of each solution using a fluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the reference.

  • Calculation:

    • The fluorescence quantum yield of the sample (Φf_sample) can be calculated using the following equation: Φf_sample = Φf_ref * (m_sample / m_ref) * (n_sample² / n_ref²) where Φf_ref is the known quantum yield of the reference, m_sample and m_ref are the slopes of the linear fits from the plot of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively, and n_sample and n_ref are the refractive indices of the solvents used for the sample and reference.

In Vitro Cellular Uptake and Subcellular Localization

Understanding the cellular uptake and localization of a photosensitizer is crucial for predicting its PDT efficacy and mechanism of action.

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., HeLa, MCF-7) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

  • Incubation with this compound:

    • Seed the cells in a suitable format for microscopy (e.g., glass-bottom dishes or chamber slides).

    • After the cells have adhered, incubate them with a known concentration of the this compound (metal-free or metallated) for a specific period (e.g., 4, 12, or 24 hours) in the dark.

  • Co-staining with Organelle-Specific Dyes (for subcellular localization):

    • In the last 30-60 minutes of incubation with the this compound, add organelle-specific fluorescent probes to the culture medium. Examples include:

      • MitoTracker Green FM for mitochondria.

      • LysoTracker Green DND-26 for lysosomes.

      • ER-Tracker Green for the endoplasmic reticulum.

  • Washing and Imaging:

    • After incubation, wash the cells twice with phosphate-buffered saline (PBS) to remove any unbound this compound and organelle trackers.

    • Add fresh culture medium or PBS to the cells.

    • Image the cells using a confocal laser scanning microscope (CLSM). Use appropriate laser lines and emission filters for the this compound and the organelle-specific dyes.

  • Quantitative Analysis (for cellular uptake):

    • For quantitative analysis, after incubation and washing, detach the cells using trypsin-EDTA.

    • Resuspend the cells in PBS and analyze the fluorescence intensity of the this compound using a flow cytometer. The mean fluorescence intensity is proportional to the amount of cellular uptake.

Visualizing Key Processes

Diagrams are provided to illustrate the fundamental mechanisms and workflows involved in the study of bacteriochlorins.

This compound-Mediated Photodynamic Therapy Signaling Pathway

PDT_Pathway PS_ground This compound (S₀) PS_singlet Excited Singlet State (S₁) Light Light (hν) Light->PS_ground Absorption PS_singlet->PS_ground Fluorescence PS_triplet Excited Triplet State (T₁) PS_singlet->PS_triplet Intersystem Crossing (ISC) O2_ground ³O₂ (Ground State Oxygen) PS_triplet->O2_ground Energy Transfer (Type II) Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) PS_triplet->Cellular_Damage Electron Transfer (Type I) O2_singlet ¹O₂ (Singlet Oxygen) O2_singlet->Cellular_Damage ROS Other ROS (O₂⁻, •OH) ROS->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Necrosis Necrosis Cellular_Damage->Necrosis Cell_Death Cell Death Apoptosis->Cell_Death Necrosis->Cell_Death

Caption: this compound-mediated PDT signaling pathway.

Experimental Workflow for Comparative Analysis

Experimental_Workflow Start Start: Select Metal-Free and Metallated Bacteriochlorins Synthesis Synthesis and Characterization (NMR, MS, UV-Vis) Start->Synthesis Photophysics Photophysical Characterization Synthesis->Photophysics In_Vitro In Vitro Evaluation Synthesis->In_Vitro Quantum_Yields Measure ΦΔ and Φf Photophysics->Quantum_Yields Data_Analysis Data Analysis and Comparison Quantum_Yields->Data_Analysis Cell_Uptake Cellular Uptake and Subcellular Localization In_Vitro->Cell_Uptake PDT_Efficacy PDT Efficacy Assay (Cell Viability, Apoptosis) In_Vitro->PDT_Efficacy Cell_Uptake->Data_Analysis PDT_Efficacy->Data_Analysis Conclusion Conclusion: Select Optimal Candidate Data_Analysis->Conclusion

Caption: Experimental workflow for comparative analysis.

Discussion and Conclusion

The choice between metal-free and metallated bacteriochlorins depends on the specific application.

  • For Photodynamic Therapy (PDT): Metallated bacteriochlorins, particularly those containing heavy atoms like palladium (Pd) or zinc (Zn), often exhibit higher singlet oxygen quantum yields (ΦΔ) due to the enhanced intersystem crossing facilitated by the metal core.[2] This makes them generally more potent photosensitizers for PDT. The increased stability of metallated bacteriochlorins is also a significant advantage for in vivo applications.

  • For Bioimaging: Metal-free bacteriochlorins and some metallated derivatives (e.g., with Zn) can exhibit significant fluorescence, making them suitable for fluorescence imaging.[4] The fluorescence quantum yield is often quenched in the presence of heavy atoms, which favors the triplet state formation required for PDT. Therefore, for purely imaging applications, a metal-free or a fluorescent metallated this compound might be preferred.

References

A Comparative Guide to the Performance of Bacteriochlorin Analogues in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Photodynamic therapy (PDT) presents a promising frontier in cancer treatment, utilizing the interplay of a photosensitizer, light, and oxygen to induce targeted cell death.[1] Bacteriochlorins, a class of photosensitizers, are garnering significant attention due to their strong absorption in the near-infrared (NIR) spectrum (700-850 nm).[2][3] This characteristic allows for deeper tissue penetration of light, a critical advantage for treating solid tumors.[4][5] This guide provides an objective comparison of various bacteriochlorin analogues, supported by experimental data, to aid in the evaluation and selection of candidates for further research and development.

Key Performance Indicators of this compound Analogues

The efficacy of a this compound analogue in PDT is determined by a combination of its photophysical and biological properties. Key performance indicators include:

  • Phototoxicity: The ability of the photosensitizer to kill cancer cells upon light activation. This is often quantified by the half-maximal lethal dose (LD50).[6]

  • Cellular Uptake: The efficiency with which the photosensitizer is internalized by target cells.[7]

  • Subcellular Localization: The specific organelles within the cell where the photosensitizer accumulates, which can influence the mechanism of cell death.[3]

  • Reactive Oxygen Species (ROS) Generation: The quantum yield of singlet oxygen and other reactive oxygen species, which are the primary cytotoxic agents in PDT.[3]

  • Photostability: The ability of the photosensitizer to resist degradation upon exposure to light, ensuring sustained activity.[3]

Comparative Performance Data

The following tables summarize the quantitative performance data for a selection of this compound analogues from published studies.

Table 1: In Vitro Phototoxicity of this compound Analogues

This compound AnalogueCell LineLight Dose (J/cm²)LD50 (nM)Reference
(NC)₂BC–PdHeLa1025[3]
(NC)₂BCHeLa10>25[3]
(NC)₂BC–ZnHeLa10>100[3]
BCHeLa10>100[3]
This compound 3C-mel5~250[6]
This compound 2C-mel5>250[6]
This compound 1C-mel5>250[6]
TCTBEca-109Not SpecifiedDrug and dose-dependent[8]
B2Eca-109Not SpecifiedHigh phototoxicity[9]

Table 2: Photophysical Properties and ROS Generation

This compound AnalogueWavelength (nm)Singlet Oxygen Quantum YieldROS DetectedReference
TCTB7320.56Singlet Oxygen[8]
FBC750Not Specified¹O₂, O₂⁻, •OH[10][11]
This compound 2Not SpecifiedNot SpecifiedSinglet Oxygen[6]
This compound 3Not SpecifiedNot SpecifiedHydroxyl Radicals[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of this compound analogues.

Phototoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HeLa, Eca-109) are seeded in 96-well plates and allowed to adhere overnight.[8]

  • Incubation: Cells are incubated with varying concentrations of the this compound analogue for a specified period (e.g., 24 hours).[3]

  • Illumination: The cells are exposed to a specific dose of NIR light (e.g., 10 J/cm²) from a suitable light source.[3] A set of cells is kept in the dark as a control for dark toxicity.

  • MTT Addition: After a post-irradiation incubation period (e.g., 24 hours), MTT solution is added to each well.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability. The LD50 is calculated as the concentration of the photosensitizer that causes 50% cell death compared to the untreated control.

Cellular Uptake Assay
  • Cell Seeding and Incubation: Cells are seeded and incubated with the this compound analogue as described for the phototoxicity assay.[7]

  • Cell Lysis: After incubation, the cells are washed to remove any unbound photosensitizer and then lysed.

  • Fluorescence Measurement: The intracellular concentration of the this compound analogue is quantified by measuring its fluorescence intensity using a fluorescence spectrometer.[8]

Reactive Oxygen Species (ROS) Detection
  • Probe Incubation: Cells are incubated with a fluorescent probe specific for the ROS of interest (e.g., Singlet Oxygen Sensor Green (SOSG) for singlet oxygen, or hydroxyphenyl fluorescein (HPF) for hydroxyl radicals).[3]

  • Photosensitizer Incubation and Illumination: The cells are then incubated with the this compound analogue and subsequently illuminated.

  • Fluorescence Microscopy/Spectrometry: The fluorescence of the oxidized probe is measured to detect and quantify the generation of ROS.[6]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex processes.

Experimental_Workflow_for_Phototoxicity_Assay cluster_setup Cell Culture and Incubation cluster_treatment Treatment cluster_analysis Analysis A Seed Cancer Cells B Incubate with this compound Analogue A->B 24h C NIR Light Exposure B->C D Dark Control B->D E MTT Assay C->E D->E F Measure Absorbance E->F G Calculate LD50 F->G

Caption: Workflow for determining the phototoxicity of this compound analogues.

PDT_Signaling_Pathway cluster_activation Photosensitizer Activation cluster_ros ROS Generation cluster_damage Cellular Damage cluster_death Cell Death PS This compound PS_activated Excited this compound PS->PS_activated Absorption Light NIR Light Light->PS ROS Reactive Oxygen Species (¹O₂, •OH) PS_activated->ROS Energy Transfer (Type II) Electron Transfer (Type I) O2 Molecular Oxygen O2->ROS Damage Oxidative Damage to Lipids, Proteins, Nucleic Acids ROS->Damage Apoptosis Apoptosis Damage->Apoptosis Necrosis Necrosis Damage->Necrosis

Caption: Simplified signaling pathway of photodynamic therapy with bacteriochlorins.

Structure-Activity Relationships and Future Directions

The performance of this compound analogues is intrinsically linked to their molecular structure. Key structure-activity relationships include:

  • Peripheral Substituents: The introduction of electron-withdrawing groups, such as dicyano substituents, has been shown to enhance both the photoactivity and photostability of bacteriochlorins.[3]

  • Central Metal Ion: The nature of the central metal ion can significantly impact PDT efficacy. For instance, palladium(II) chelates have demonstrated higher activity compared to zinc(II) or metal-free analogues.[3]

  • Delivery Vehicle: The formulation of hydrophobic bacteriochlorins is crucial for their in vivo application. The use of delivery vehicles like Cremophor EL can improve bioavailability and tumor targeting.[12]

Future research in this field will likely focus on the development of new synthetic routes to create more stable and efficient this compound analogues.[11][13] Furthermore, optimizing delivery systems to enhance tumor selectivity and minimize side effects remains a critical area of investigation.[12] The exploration of combination therapies, where PDT is used in conjunction with other treatment modalities, also holds significant promise.

References

Cross-Validation of In Vitro and In Vivo Efficacy for Bacteriochlorin-Based Photodynamic Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Photodynamic therapy (PDT) is a promising modality for cancer treatment that utilizes a photosensitizer, light, and oxygen to induce cell death. Bacteriochlorins, with their strong absorption in the near-infrared spectrum, allow for deeper tissue penetration of light, making them a compelling class of photosensitizers. The successful clinical translation of bacteriochlorin-based PDT relies on the robust correlation between preclinical in vitro and in vivo experimental results. This guide provides a comparative analysis of this compound derivatives, summarizing key performance data, detailing experimental protocols, and illustrating the underlying biological mechanisms.

Comparative Efficacy of this compound Photosensitizers

The transition from a controlled in vitro environment to a complex in vivo system often presents challenges in predicting therapeutic outcomes. The following tables summarize quantitative data from studies that have evaluated this compound derivatives in both cell-based assays and animal models, offering a direct comparison of their photodynamic efficacy.

In Vitro Phototoxicity
PhotosensitizerCell LineConcentration for 50% Cell Kill (IC50)Light Dose (J/cm²)Wavelength (nm)Reference
This compound a (BCA) RMA mammary tumorNot specifiedNot specified760[1]
cis-2,3,12,13-tetracarboxymethyl-5,10,15,20-tetraphenyl this compound (TCTB) Eca-109 (human esophageal cancer)Drug and light dose-dependentNot specifiedNot specified[2]
Bacteriopurpurinimide derivative 9 C3H mouse RIF tumorsMore effective than related compoundsNot specifiedNot specified[3]
5,10,15,20-tetrakis(m-hydroxyphenyl)this compound (mTHPBC) Colorectal liver metastases (in patients)Not applicable60740[4]
Pheophorbide a HT29 (human colon cancer)0.3 µg/mL100Not specified[5]
Photofrin® HT29 (human colon cancer)10 µg/mL100Not specified[5]
In Vivo Antitumor Activity
PhotosensitizerAnimal ModelTumor TypePhotosensitizer DoseLight Dose (J/cm²)Wavelength (nm)Tumor ResponseReference
This compound a (BCA) WAG/Rij ratsRMA mammary tumor20 mg/kg100760Prevention of tumor regrowth[1]
cis-2,3,12,13-tetracarboxymethyl-5,10,15,20-tetraphenyl this compound (TCTB) MiceS180 osteosarcoma10 mg/kg120Not specifiedSuperior anti-tumor activity, tumor cell shrinkage and necrosis[2]
Bacteriopurpurinimide derivative 9 C3H miceRIF tumorsNot specifiedNot specifiedNot specifiedMore effective than related compounds[3]
5,10,15,20-tetrakis(m-hydroxyphenyl)this compound (mTHPBC) Human patientsColorectal liver metastases0.3 or 0.6 mg/kg60740Tumor necrosis in all treated lesions[4]
Pheophorbide a Athymic miceHT29 human colon tumor xenografts30 mg/kg (intraperitoneal)100Not specified3-week delay in tumor growth[5]
Photofrin® Athymic miceHT29 human colon tumor xenografts30 mg/kg (intraperitoneal)100Not specified3-week delay in tumor growth[5]

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following sections provide an overview of the methodologies employed in the cited studies to facilitate the design of comparable experiments.

In Vitro Photodynamic Therapy Protocol

1. Cell Culture:

  • Cell Lines: Human esophageal cancer Eca-109 cells or human colon cancer HT29 cells are commonly used.

  • Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

2. Photosensitizer Incubation:

  • Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays).

  • After cell attachment, the culture medium is replaced with a medium containing the this compound derivative at various concentrations.

  • Incubation time can vary, but a period of 2 to 24 hours is typical to allow for cellular uptake.[6]

3. Irradiation:

  • Following incubation, the cells are washed with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.

  • Fresh, phenol red-free medium is added.

  • Cells are irradiated with a light source (e.g., LED array or laser) at the specific wavelength corresponding to the this compound's absorption peak (typically in the 730-760 nm range).

  • The light dose is controlled by adjusting the power density and exposure time.

4. Assessment of Cytotoxicity:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells and is a common method to determine cell viability after PDT.

  • Clonogenic Assay: This assay assesses the long-term survival and proliferative capacity of cells following treatment.

  • Flow Cytometry: Using Annexin V and propidium iodide staining, this technique can distinguish between viable, apoptotic, and necrotic cells, providing insights into the mode of cell death.

In Vivo Photodynamic Therapy Protocol

1. Animal Models:

  • Tumor Implantation: Subcutaneous tumor models are frequently established by injecting a suspension of cancer cells (e.g., S180 osteosarcoma or HT29 colon carcinoma) into the flank of immunocompromised mice (e.g., athymic nude mice or BALB/c mice).[2][5]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 5-8 mm in diameter) before treatment.

2. Photosensitizer Administration:

  • The this compound derivative is typically dissolved in a biocompatible vehicle (e.g., a mixture of Cremophor EL, propylene glycol, and saline).

  • The photosensitizer is administered to the animals, often via intravenous (i.v.) or intraperitoneal (i.p.) injection.

3. Drug-Light Interval:

  • A specific time interval is allowed between the administration of the photosensitizer and light irradiation. This interval is crucial for optimal tumor localization of the drug and clearance from surrounding healthy tissues. This can range from minutes to several hours.[1]

4. Irradiation:

  • The tumor area is exposed to light from a laser or LED source at the appropriate wavelength.

  • The light dose is delivered to the tumor surface, and the total energy is measured in J/cm².

5. Evaluation of Antitumor Efficacy:

  • Tumor Volume Measurement: Tumor dimensions are measured periodically with calipers, and the tumor volume is calculated.

  • Histological Analysis: After the experiment, tumors are excised, fixed, and stained (e.g., with hematoxylin and eosin) to observe treatment-induced necrosis and other morphological changes.[2]

  • Survival Studies: In some studies, the overall survival of the treated animals is monitored over an extended period.

Mechanistic Insights: Signaling Pathways in this compound PDT

The photodynamic effect of bacteriochlorins is primarily mediated by the generation of reactive oxygen species (ROS), which induce oxidative stress and trigger various cell death pathways. The subcellular localization of the photosensitizer plays a critical role in determining the initial site of damage and the subsequent signaling cascades.[7]

PDT_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Target Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Light Light This compound This compound Light->this compound Activation ROS Reactive Oxygen Species (ROS) This compound->ROS Generation MembraneDamage Membrane Damage Necrosis Necrosis MembraneDamage->Necrosis ROS->MembraneDamage MitoDamage Mitochondrial Damage ROS->MitoDamage ERStress ER Stress ROS->ERStress DNA_Damage DNA Damage ROS->DNA_Damage CytochromeC Cytochrome c Release MitoDamage->CytochromeC Apoptosis Apoptosis CytochromeC->Apoptosis Caspase Activation ERStress->Apoptosis DNA_Damage->Apoptosis

Caption: General signaling pathway of this compound-mediated PDT.

Upon light activation, the this compound photosensitizer transfers energy to molecular oxygen, generating highly cytotoxic ROS. These ROS can directly damage cellular components, including lipids, proteins, and nucleic acids. Depending on the primary site of ROS generation, distinct signaling pathways are initiated:

  • Mitochondrial Damage: Many bacteriochlorins accumulate in the mitochondria. PDT-induced mitochondrial damage can lead to the release of pro-apoptotic factors like cytochrome c, which in turn activates the caspase cascade, culminating in apoptosis.[8]

  • Endoplasmic Reticulum (ER) Stress: Damage to the ER can disrupt calcium homeostasis and protein folding, leading to the unfolded protein response (UPR) and ER stress-induced apoptosis.

  • Plasma Membrane Damage: Severe damage to the plasma membrane can lead to a loss of cellular integrity and induce necrotic cell death.

  • Lysosomal Damage: Photosensitizers localizing in lysosomes can cause the release of hydrolytic enzymes into the cytoplasm, triggering cell death.

The balance between apoptosis and necrosis is often dependent on the PDT dose; lower doses tend to favor apoptosis, while higher doses can lead to overwhelming damage and necrosis.[9]

Experimental Workflow

The successful cross-validation of in vitro and in vivo results requires a systematic and well-controlled experimental workflow.

Experimental_Workflow PS_Selection Photosensitizer Selection (this compound Derivative) In_Vitro_Studies In Vitro Studies PS_Selection->In_Vitro_Studies In_Vivo_Studies In Vivo Studies PS_Selection->In_Vivo_Studies Cell_Culture Cell Culture (e.g., Eca-109, HT29) In_Vitro_Studies->Cell_Culture PDT_Treatment_Vitro In Vitro PDT (Incubation & Irradiation) Cell_Culture->PDT_Treatment_Vitro Cytotoxicity_Assay Cytotoxicity Assessment (MTT, Flow Cytometry) PDT_Treatment_Vitro->Cytotoxicity_Assay Cross_Validation Cross-Validation (Data Comparison) Cytotoxicity_Assay->Cross_Validation Animal_Model Animal Model (Tumor Xenograft) In_Vivo_Studies->Animal_Model PDT_Treatment_Vivo In Vivo PDT (PS Admin. & Irradiation) Animal_Model->PDT_Treatment_Vivo Efficacy_Evaluation Efficacy Evaluation (Tumor Volume, Histology) PDT_Treatment_Vivo->Efficacy_Evaluation Efficacy_Evaluation->Cross_Validation

Caption: Workflow for cross-validation of this compound PDT.

This guide highlights the importance of a multi-faceted approach to evaluating the efficacy of this compound photosensitizers. By systematically comparing in vitro and in vivo data and understanding the underlying mechanisms, researchers can more effectively predict the clinical potential of these promising therapeutic agents.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Bacteriochlorin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical compounds, such as bacteriochlorins, is a critical component of laboratory safety and regulatory compliance. While specific safety data sheets (SDS) for all bacteriochlorin derivatives may not be readily available, a comprehensive disposal plan can be formulated by adhering to general hazardous waste guidelines and best practices for similar compounds, such as porphyrins.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is essential to handle this compound waste with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses or goggles, chemical-resistant gloves, and a lab coat. All handling of solid this compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound waste should be approached systematically to ensure the safety of laboratory personnel and compliance with environmental regulations.

1. Waste Identification and Segregation:

The first crucial step is to correctly identify and segregate this compound waste from other waste streams. Do not mix this compound waste with general laboratory trash.[1] It is imperative to separate the waste into distinct categories:

  • Solid Waste: This includes contaminated items such as gloves, absorbent paper, weighing boats, and vials.

  • Liquid Waste: This comprises solutions containing this compound, including any solvents used.

  • Sharps Waste: Any contaminated needles, syringes, or broken glass must be disposed of in designated sharps containers.[1]

2. Container Management and Labeling:

Proper containment and labeling are critical to prevent accidental exposure and to ensure the waste is handled correctly by disposal personnel.

Waste TypeContainer SpecificationLabeling Requirements
Solid A clearly labeled, sealable, and durable container."Hazardous Waste: this compound (Solid)" and list any other contaminants.
Liquid A leak-proof, screw-cap container compatible with the solvent (e.g., glass or polyethylene).[1]"Hazardous Waste: this compound (Liquid)," the solvent name, and the approximate concentration.[1]
Sharps A puncture-resistant, sealable sharps container."Hazardous Sharps Waste: this compound" and list any other contaminants.

3. Waste Accumulation and Storage:

Accumulate waste in a designated and clearly marked satellite accumulation area within the laboratory. This area should be under the direct supervision of laboratory personnel and away from general work areas.[2] Ensure that containers are kept securely closed except when adding waste.

4. Request for Disposal:

Once a waste container is full or has been in accumulation for the maximum allowable time (often 90 days, but this can vary by institution and location), a request for pickup should be submitted to your institution's Environmental Health and Safety (EHS) department.[2] Follow your institution's specific procedures for waste collection.

Experimental Protocols for Safe Handling

While specific experimental protocols for this compound disposal are not widely published, the principles of safe handling for potent chemical compounds should be applied. When preparing this compound waste for disposal, ensure that all transfers of liquids are performed over secondary containment to catch any potential spills. For solid waste, carefully place all contaminated items directly into the designated hazardous waste container to avoid cross-contamination.[1]

Spill Management

In the event of a this compound spill, immediate action is necessary to mitigate any potential hazards.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.[1]

  • Control and Absorb: For liquid spills, contain the spill and then cover it with an inert absorbent material like vermiculite or sand.[1]

  • Collect Waste: Carefully sweep or scoop the absorbed material and any solid spill into a designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area according to your laboratory's standard operating procedures for hazardous chemical spills.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Below is a logical workflow for the proper disposal of this compound, from the point of generation to final collection.

Bacteriochlorin_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal Generate This compound Waste Generated Segregate Segregate Waste Generate->Segregate Solid Solid Waste Segregate->Solid Liquid Liquid Waste Segregate->Liquid Sharps Sharps Waste Segregate->Sharps Container_Solid Package in Labeled Solid Waste Container Solid->Container_Solid Container_Liquid Package in Labeled Liquid Waste Container Liquid->Container_Liquid Container_Sharps Package in Labeled Sharps Container Sharps->Container_Sharps Store Store in Designated Satellite Accumulation Area Container_Solid->Store Container_Liquid->Store Container_Sharps->Store Request_Pickup Request EHS Pickup Store->Request_Pickup

Caption: Workflow for this compound Waste Disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Bacteriochlorin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the photosensitizer Bacteriochlorin, ensuring laboratory safety and proper handling is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.

Immediate Safety and Handling Protocols

Bacteriochlorins are a class of photosensitive compounds, meaning their handling requires specific precautions to prevent degradation and ensure experimental accuracy and safety. While some studies indicate certain synthetic bacteriochlorins exhibit no dark toxicity, their light-activated properties necessitate careful management.[1][2] The following protocols outline the necessary personal protective equipment (PPE) and handling procedures.

Key Operational Procedures:

  • Work in a Light-Controlled Environment: Due to their sensitivity to light, all handling of this compound and its solutions should be conducted in a dimly lit room or under amber lighting to prevent photo-degradation.

  • Use Appropriate Containers: Store and handle this compound in amber vials or containers wrapped in aluminum foil to block light exposure.

  • Maintain Chemical Stability: Bacteriochlorins are chemically stable under standard ambient conditions in the dark.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from accidental splashes of this compound solutions.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Change gloves immediately if contaminated.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area. If creating aerosols or handling powders, a NIOSH-approved respirator may be necessary.Minimizes the risk of inhaling airborne particles. Consult the specific Safety Data Sheet (SDS) for the this compound in use for detailed respiratory protection requirements.

Note: Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the particular this compound product you are using for detailed safety information.

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol details the steps for preparing a stock solution of this compound, a common procedure in many research applications.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amber microcentrifuge tubes or vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Aluminum foil

Procedure:

  • Pre-labeling: In a dimly lit environment, label amber vials with the compound name, concentration, and date.

  • Weighing: Carefully weigh the desired amount of this compound powder on an analytical balance.

  • Dissolution: Transfer the weighed this compound to the pre-labeled amber vial. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.

  • Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved.

  • Storage: Wrap the vial in aluminum foil for additional light protection and store at the recommended temperature, typically -20°C or -80°C, as specified in the product's data sheet.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Segregation:

  • Solid Waste: Unused this compound powder, contaminated gloves, pipette tips, and other disposables should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused or spent this compound solutions should be collected in a separate, labeled hazardous waste container. Do not pour this compound solutions down the drain.[3]

  • Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container.

Disposal Procedure:

  • Collect all this compound waste in appropriately labeled hazardous waste containers.

  • Store the waste containers in a designated, secure area away from light and incompatible materials.

  • Arrange for waste pickup and disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[4]

Workflow for Handling and Disposal of this compound

The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.

Bacteriochlorin_Workflow This compound Handling and Disposal Workflow cluster_Handling Handling Protocol cluster_Disposal Disposal Protocol Start Receive this compound Store Store in Dark at Recommended Temperature Start->Store Check SDS Prepare Prepare Solutions in Dim Light/Amber Vials Store->Prepare Wear Appropriate PPE Use Use in Experiment (Light-Controlled) Prepare->Use Segregate Segregate Waste (Solid, Liquid, Sharps) Use->Segregate After Experiment Collect Collect in Labeled Hazardous Waste Containers Segregate->Collect Store_Waste Store Waste Securely Collect->Store_Waste Dispose Dispose via EHS/ Licensed Contractor Store_Waste->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring the integrity of their experiments and the protection of themselves and the environment. Always prioritize consulting the specific Safety Data Sheet for the materials in use.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.